molecular formula C5H11O8P B12828290 D-Ribose 5-phosphate CAS No. 93-87-8

D-Ribose 5-phosphate

Cat. No.: B12828290
CAS No.: 93-87-8
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-SOOFDHNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-ribofuranose 5-phosphate is the furanose form of D-ribose 5-phosphate. It is functionally related to a D-ribofuranose. It is a conjugate acid of a D-ribofuranose 5-phosphate(2-).
D-ribofuranose 5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-ribofuranose 5-phosphate has been reported in Candida albicans, Trypanosoma brucei, and Caenorhabditis elegans with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93-87-8

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1

InChI Key

KTVPXOYAKDPRHY-SOOFDHNKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

The Central Hub of Cellular Biosynthesis: A Technical Guide to D-Ribose 5-Phosphate Production in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ribose 5-phosphate (R5P) is a pivotal intermediate metabolite, forming the carbohydrate backbone for nucleotides and various biomolecules essential for life. Its biosynthesis is a cornerstone of central carbon metabolism in microorganisms, primarily orchestrated by the Pentose Phosphate Pathway (PPP). This technical guide provides an in-depth exploration of the core pathways of R5P biosynthesis, detailing the enzymatic players, regulatory mechanisms, and metabolic engineering strategies employed to enhance its production. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques and presents quantitative data to benchmark microbial R5P and D-ribose production, offering a comprehensive resource for researchers in metabolic engineering and drug development.

Core Biosynthetic Pathways of this compound

The primary route for R5P synthesis in most microorganisms is the Pentose Phosphate Pathway (PPP), which is bifurcated into an oxidative and a non-oxidative branch.[1][2]

The Oxidative Pentose Phosphate Pathway

The oxidative branch of the PPP is an irreversible pathway that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), while generating NADPH.[1][2] This phase is crucial for providing the reducing power for various anabolic processes and for mitigating oxidative stress.

The key enzymatic steps are:

  • Glucose-6-phosphate dehydrogenase (Zwf) : Catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[1][2]

  • 6-Phosphogluconolactonase (Pgl) : Hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.[1][2]

  • 6-Phosphogluconate dehydrogenase (Gnd) : Catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield Ru5P and a second molecule of NADPH.[1][2]

Ru5P is then isomerized to the final product, R5P.

The Non-Oxidative Pentose Phosphate Pathway

The non-oxidative branch is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[1] This pathway can either produce R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or shuttle excess pentose phosphates back into glycolysis. The direction of the flux is determined by the metabolic needs of the cell.

The key enzymes in this branch are:

  • Ribulose-5-phosphate 3-epimerase (Rpe) : Interconverts ribulose-5-phosphate and xylulose-5-phosphate (Xu5P).

  • Ribose-5-phosphate isomerase (Rpi) : Interconverts ribulose-5-phosphate and ribose-5-phosphate (R5P).[1] In E. coli, two isoenzymes, RpiA and RpiB, have been identified.[3]

  • Transketolase (Tkt) : Transfers a two-carbon unit from a ketose phosphate (like Xu5P) to an aldose phosphate. E. coli possesses two isoenzymes, TktA and TktB.[3]

  • Transaldolase (Tal) : Transfers a three-carbon dihydroxyacetone moiety from a ketose phosphate (like sedoheptulose-7-phosphate) to an aldose phosphate. E. coli also has two isoenzymes, TalA and TalB.[3][4]

PentosePhosphatePathway cluster_oxidative Oxidative Pathway cluster_non_oxidative Non-Oxidative Pathway G6P Glucose-6-P PGL 6-Phosphoglucono- δ-lactone G6P->PGL Zwf (G6PDH) PG 6-Phosphogluconate PGL->PG Pgl Ru5P Ribulose-5-P PG->Ru5P Gnd (6PGDH) R5P Ribose-5-P Ru5P->R5P Rpi Ru5P->R5P Xu5P Xylulose-5-P Ru5P->Xu5P Rpe Ru5P->Xu5P S7P Sedoheptulose-7-P R5P->S7P Tkt Xu5P:e->S7P:w Tkt F6P Fructose-6-P Xu5P->F6P Tkt GAP Glyceraldehyde-3-P Xu5P->GAP Tkt E4P Erythrose-4-P S7P->E4P Tal S7P:e->F6P:w Tal Glycolysis Glycolysis F6P->Glycolysis GAP:e->E4P:w Tkt GAP->Glycolysis

Diagram 1: The Pentose Phosphate Pathway for this compound Biosynthesis.
Alternative Biosynthetic Routes

Some microorganisms possess alternative pathways for pentose phosphate synthesis. For instance, some anaerobic intestinal bacteria that lack transaldolase utilize a sedoheptulose-1,7-bisphosphate (SBP) pathway involving pyrophosphate-dependent phosphofructokinase and fructose-bisphosphate aldolase.[1] In archaea, a reverse RuMP pathway may be employed to produce Ru5P from fructose-6-phosphate.[5]

Metabolic Engineering for Enhanced D-Ribose Production

Metabolic engineering strategies have been instrumental in improving the production of D-ribose, the dephosphorylated form of R5P, which has significant applications in the pharmaceutical and food industries.[6]

A primary strategy involves the disruption of the tkt gene, which encodes for transketolase.[7][8] This blockage prevents the conversion of R5P and Xu5P back into glycolytic intermediates, leading to the intracellular accumulation of R5P.[8] This accumulated R5P is then dephosphorylated by non-specific phosphatases to yield D-ribose, which is subsequently secreted from the cell.[8]

Further genetic modifications to enhance D-ribose production include:

  • Overexpression of key PPP enzymes : Increasing the expression of genes like zwf (glucose-6-phosphate dehydrogenase) can enhance the metabolic flux towards the PPP.[4]

  • Disruption of competing pathways : Deleting genes involved in byproduct formation can redirect carbon flux towards R5P.

  • Alleviation of carbon catabolite repression (CCR) : Disrupting genes like ptsG in E. coli allows for the simultaneous utilization of multiple carbon sources, such as glucose and xylose, which can boost D-ribose production.[9]

Quantitative Data on D-Ribose Production

The following tables summarize quantitative data on D-ribose production in metabolically engineered microorganisms.

Table 1: D-Ribose Production in Engineered Bacillus subtilis

StrainKey Genetic Modification(s)Carbon Source(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
B. subtilis SPK1Chemically mutated, transketolase-deficient20 g/L xylose, 20 g/L glucose23.0-0.72[7]
B. subtilis ATCC 21951Not specified (likely transketolase-deficient)200 g/L glucose400.2-[10]
B. subtilis ATCC 21951Not specified (likely transketolase-deficient)100 g/L glucose, 50 g/L gluconic acid45--[10]
B. subtilis CGMCC 3720Not specified (likely transketolase-deficient)Glucose (fed-batch)113.4--[10]

Table 2: D-Ribose Production in Engineered Escherichia coli

StrainKey Genetic Modification(s)Carbon Source(s)Titer (g/L)Reference
E. coli SGK013ΔtktA, ΔtktBGlucose and xylose0.75[7][9]
E. coli SGK015ΔtktA, ΔtktB, ΔptsG5 g/L xylose, 5 g/L glucose3.75[9]

Experimental Protocols

Transketolase Activity Assay

This protocol is adapted from a fluorometric assay for measuring transketolase activity in biological samples.

Materials:

  • TKT Assay Buffer

  • TKT Substrate Mix

  • TKT Developer

  • TKT Enzyme Mix

  • TKT Probe

  • Glyceraldehyde 3-phosphate (G3P) Standard

  • 96-well microplate (white, flat-bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Homogenize approximately 4 x 10^5 cells or 10 mg of tissue in 100 µL of ice-cold TKT Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) for the assay.

  • Standard Curve Preparation:

    • Prepare a series of G3P standards by diluting the stock solution in TKT Assay Buffer.

  • Reaction Setup:

    • Add samples, standards, and controls to the wells of the 96-well plate.

    • For each sample and positive control well, prepare a Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

    • For standard and sample background control wells, prepare a Background Reaction Mix (lacking the TKT Substrate Mix).

  • Measurement:

    • Add the appropriate reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure fluorescence intensity in kinetic mode at Ex/Em = 535/587 nm every 30 seconds for 30-45 minutes.[11]

  • Calculation:

    • Calculate the rate of change in fluorescence for each sample and standard.

    • Determine the TKT activity in the samples by comparing their rates to the standard curve.

TKT_Assay_Workflow start Start: Sample Preparation prep Homogenize cells/tissue in TKT Assay Buffer start->prep incubate Incubate on ice (10 min) prep->incubate centrifuge Centrifuge (10,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect supernatant (lysate) centrifuge->collect setup Prepare Standards, Samples, and Controls in 96-well plate collect->setup add_mix Add Reaction Mix/Background Mix setup->add_mix measure Kinetic fluorescence measurement (Ex/Em = 535/587 nm, 37°C) add_mix->measure calculate Calculate TKT activity measure->calculate end_node End: Report Activity calculate->end_node

Diagram 2: Experimental workflow for the transketolase activity assay.
13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a general workflow for conducting 13C-MFA to quantify fluxes through the PPP.

Materials:

  • Microbial strain of interest

  • Defined culture medium

  • 13C-labeled glucose (e.g., [1-13C]glucose, [U-13C]glucose, or a mixture)

  • Equipment for cell cultivation (e.g., shake flasks, bioreactor)

  • Centrifuge

  • Lyophilizer

  • Hydrolysis reagents (e.g., 6 M HCl)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • MFA software (e.g., INCA, Metran)

Procedure:

  • Cell Cultivation:

    • Grow the microbial strain in a defined medium with a specific 13C-labeled glucose as the sole carbon source.[12][13] A common mixture is 80% [1-13C]glucose and 20% [U-13C]glucose.[13]

    • Ensure the culture reaches a metabolic and isotopic steady state.[12] This can be verified by analyzing samples from different time points.[5]

  • Biomass Hydrolysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet to remove residual medium.

    • Lyophilize the biomass.

    • Hydrolyze the biomass (e.g., using 6 M HCl at 105°C for 24 hours) to break down proteins into amino acids and polysaccharides into monosaccharides.

  • Derivatization:

    • Derivatize the amino acids and monosaccharides to make them volatile for GC-MS analysis (e.g., using TBDMS).

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the proteinogenic amino acids and other relevant metabolites like ribose from RNA.[14]

  • Flux Calculation:

    • Use a computational model of the organism's central metabolism.

    • Input the experimentally determined mass isotopomer distributions and other physiological data (e.g., growth rate, substrate uptake rate) into the MFA software.

    • The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.[5]

MFA_Workflow start Start: Cell Cultivation cultivate Grow cells with 13C-labeled glucose start->cultivate harvest Harvest biomass at isotopic steady state cultivate->harvest hydrolyze Hydrolyze biomass to amino acids & monosaccharides harvest->hydrolyze derivatize Derivatize metabolites hydrolyze->derivatize gcms GC-MS analysis of mass isotopomers derivatize->gcms calculate Calculate fluxes using MFA software gcms->calculate model Define metabolic model model->calculate end_node End: Metabolic Flux Map calculate->end_node

Diagram 3: General workflow for 13C-Metabolic Flux Analysis.

Conclusion

The biosynthesis of this compound is a critical aspect of microbial metabolism, with the Pentose Phosphate Pathway serving as the central production route. A thorough understanding of the enzymes, regulatory networks, and pathway dynamics is essential for both fundamental biological research and applied metabolic engineering. The strategic manipulation of the PPP has proven to be a successful approach for the overproduction of D-ribose, a commercially valuable pentose sugar. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate and engineer R5P biosynthesis in a variety of microbial systems, paving the way for further advancements in the production of bio-based chemicals and pharmaceuticals.

References

The Central Role of D-Ribose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Ribose 5-phosphate (R5P) within the pentose phosphate pathway (PPP). It details its biosynthesis, metabolic fate, and regulatory significance, with a focus on its critical function as the precursor for nucleotide and amino acid synthesis. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to the Pentose Phosphate Pathway and this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, most notably this compound.[1][2] R5P is an indispensable precursor for the biosynthesis of nucleotides (ATP, GTP, CTP, UTP), and consequently DNA and RNA, as well as the amino acids histidine and tryptophan.[2][3] The pathway is divided into two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that involves the interconversion of sugar phosphates.[2]

Biosynthesis of this compound

R5P is generated through both the oxidative and non-oxidative branches of the PPP, allowing for metabolic flexibility based on the cell's requirements for NADPH and biosynthetic precursors.[2]

Oxidative Phase

The oxidative phase of the PPP is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), generating two molecules of NADPH for each molecule of G6P oxidized.[4] The final step of this phase is the oxidative decarboxylation of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydrogenase, which yields Ru5P.[4] Ru5P is then isomerized to R5P by the enzyme Ribose-5-phosphate isomerase (RpiA) .[2][5]

Non-Oxidative Phase

The non-oxidative phase consists of a series of reversible sugar phosphate interconversions.[2] This phase can synthesize R5P from the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P) through the action of transketolase and transaldolase.[2] This allows for the production of R5P independently of NADPH generation when the cellular demand for nucleotide synthesis is high.[2] The key enzyme in this phase for R5P production is Ribose-5-phosphate isomerase , which catalyzes the reversible conversion of ribulose-5-phosphate to R5P.[2][5]

Metabolic Fate of this compound

The primary metabolic fate of R5P is its conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical activated form of ribose.

Synthesis of Phosphoribosyl Pyrophosphate (PRPP)

R5P is converted to PRPP by the enzyme PRPP synthetase (PRS) , which transfers a pyrophosphate group from ATP to the C1 of R5P.[3] PRPP is a key precursor for numerous biosynthetic pathways.[3]

Role in Nucleotide Synthesis

PRPP is the foundation upon which purine and pyrimidine nucleotides are synthesized.[4] In de novo purine synthesis, the purine ring is assembled directly onto the ribose moiety of PRPP.[3] In pyrimidine synthesis, the pyrimidine ring is synthesized first and then attached to PRPP.[3]

Role in Amino Acid Synthesis

PRPP is also a crucial substrate for the biosynthesis of the amino acids histidine and tryptophan.[3]

Regulation of this compound Metabolism

The production and utilization of R5P are tightly regulated to meet the metabolic needs of the cell. The primary regulatory point of the PPP is the first enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase (G6PDH) .[4] This enzyme is allosterically inhibited by high levels of its product, NADPH.[4] Therefore, the rate of the oxidative PPP, and consequently the production of Ru5P (the precursor to R5P), is controlled by the cellular demand for NADPH.[4]

The availability of R5P itself can also influence the rate of nucleotide synthesis. Studies have shown a direct correlation between the intracellular concentration of R5P and the rate of de novo purine synthesis.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in R5P metabolism. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganism/TissueSubstrateKmVmaxkcatReference
Ribose-5-phosphate isomerase B (CfRpiB)Curtobacterium flaccumfaciensD-allulose320 mM-4769 s-1[7]
Ribose-5-phosphate isomerase B (TbRpiB)Trypanosoma bruceiRibose-5-phosphate8.8 ± 0.9 mM11.2 ± 0.4 µmol/min/mg7.8 ± 0.3 s-1[8]
Ribose-5-phosphate isomerase B (TbRpiB)Trypanosoma bruceiRibulose-5-phosphate1.7 ± 0.2 mM17.5 ± 0.6 µmol/min/mg12.1 ± 0.4 s-1[8]
PRPP SynthetaseSpinachATP170 µM13.1 µmol/min/mg-[9]
PRPP SynthetaseSpinachRibose-5-phosphate110 µM13.1 µmol/min/mg-[9]
Uracil PhosphoribosyltransferaseEscherichia coliPRPP---[10]

Table 2: Intracellular Metabolite Concentrations

MetaboliteCell Type/ConditionConcentrationReference
This compoundHuman Hepatoma Cell Line (HepG2)107 ± 31 to 311 ± 57 nmol/g protein (depending on glucose concentration)[6]
PRPPHuman Erythrocytes (Normal)Higher in females than males[11]
PRPPHuman Erythrocytes (Gout patients)Lower than normal subjects[11]
PRPPHuman Erythrocytes (Hyperuricemic patients on allopurinol)Lower than those not on allopurinol[11]

Table 3: Metabolic Flux Data

Cell Type/ConditionPathway FluxValueReference
Human Brain Tumors (GBM and CCRCC)PPP flux relative to glycolysisSimilar in tumor and surrounding brain tissue[12]
Proliferating Cancer CellsGlucose Uptake100–400 nmol/106 cells/h[13]
Proliferating Cancer CellsLactate Secretion200–700 nmol/106 cells/h[13]
Proliferating Cancer CellsGlutamine Uptake30–100 nmol/106 cells/h[13]

Experimental Protocols

Spectrophotometric Assay for Ribose-5-Phosphate Isomerase Activity

This protocol is adapted from a method for measuring the activity of spinach Ribose-5-phosphate isomerase (RpiA).[14] The assay relies on the fact that ribulose-5-phosphate absorbs UV light at 290 nm, while ribose-5-phosphate does not.

Materials:

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer capable of kinetic measurements at 290 nm

  • 1 M Tris-HCl buffer, pH 7.5

  • 0.1 M Ribose-5-phosphate (substrate)

  • Purified Ribose-5-phosphate isomerase enzyme

  • Deionized water

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the following components:

    • 50 µL of 1 M Tris-HCl, pH 7.5

    • 50 µL of 0.1 M Ribose-5-phosphate

    • Deionized water to a final volume of 995 µL.

  • Mix the contents of the cuvette thoroughly.

  • Place the cuvette in the spectrophotometer and blank the instrument.

  • Initiate the reaction by adding 5 µL of the purified enzyme solution to the cuvette.

  • Quickly mix the contents by inverting the cuvette and immediately start recording the absorbance at 290 nm over time.

  • Monitor the change in absorbance for a period sufficient to determine the initial linear rate of the reaction.

Data Analysis:

  • Plot the absorbance at 290 nm versus time.

  • Determine the initial velocity (v) of the reaction from the slope of the linear portion of the curve (ΔA/Δt).

  • Convert the change in absorbance per unit time to the change in concentration per unit time using the Beer-Lambert law (A = εcl), where ε for ribulose-5-phosphate is 72 M-1cm-1.[14]

  • Enzyme activity can be expressed in units (µmol of product formed per minute).

  • For determining kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of the substrate, Ribose-5-phosphate. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[15][16] This generalized protocol outlines the key steps for analyzing the PPP.

Materials:

  • Cell culture medium containing a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose)

  • Cell culture flasks or plates

  • Quenching solution (e.g., -80°C 60% methanol)

  • Extraction solvent (e.g., -20°C methanol:water:chloroform mixture)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

  • Software for MFA data analysis (e.g., INCA, Metran)

Experimental Workflow:

  • Cell Culture and Labeling:

    • Culture the cells of interest to the desired density.

    • Replace the standard culture medium with a medium containing the 13C-labeled glucose tracer.

    • Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites. This time will vary depending on the cell type and proliferation rate.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding an ice-cold quenching solution to the cells.

    • Harvest the cells and extract the intracellular metabolites using a cold extraction solvent.

    • Separate the polar (containing sugar phosphates) and non-polar phases.

  • Sample Analysis:

    • Derivatize the polar metabolites to increase their volatility for GC-MS analysis.

    • Analyze the derivatized samples by GC-MS or the underivatized samples by LC-MS to determine the mass isotopomer distribution (MID) of key metabolites in the PPP and glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, lactate).

  • Data Analysis and Flux Calculation:

    • Use a computational model of the relevant metabolic network.

    • Input the measured MIDs and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion) into the MFA software.

    • The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving this compound.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PDH + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGDH + NADP+ -> NADPH + CO2 R5P Ribose-5-Phosphate S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase X5P Xylulose-5-Phosphate X5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P Glyceraldehyde-3-Phosphate G3P->E4P Transaldolase G3P_glyc To Glycolysis G3P->G3P_glyc E4P->F6P Transketolase F6P_glyc From/To Glycolysis F6P->F6P_glyc Ru5P_nonox->R5P Ribose-5-phosphate isomerase Ru5P_nonox->X5P Ribulose-5-phosphate 3-epimerase

Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.

R5P_to_PRPP R5P This compound PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase AMP AMP ATP ATP ATP->PRPP

Caption: Conversion of this compound to PRPP.

PRPP_Fates PRPP Phosphoribosyl Pyrophosphate (PRPP) Purine Purine Nucleotides PRPP->Purine de novo synthesis Pyrimidine Pyrimidine Nucleotides PRPP->Pyrimidine de novo synthesis Histidine Histidine PRPP->Histidine synthesis Tryptophan Tryptophan PRPP->Tryptophan synthesis

Caption: Major metabolic fates of PRPP.

ExperimentalWorkflow cluster_experiment 13C-Metabolic Flux Analysis Workflow Culture Cell Culture with 13C-labeled Glucose Quench Metabolite Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Analyze GC-MS or LC-MS Analysis Extract->Analyze Model Computational Modeling and Flux Calculation Analyze->Model

Caption: Workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound is a central metabolite that links glucose metabolism, via the pentose phosphate pathway, to the synthesis of essential biomolecules. Its production is dynamically regulated to meet the cellular demands for NADPH and biosynthetic precursors. Understanding the intricate role of R5P and the enzymes that govern its metabolism is crucial for researchers in various fields, including cancer biology, metabolic disorders, and infectious diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for designing and interpreting experiments aimed at elucidating the function of this critical metabolic pathway. The continued investigation into the regulation and flux of R5P metabolism holds significant promise for the development of novel therapeutic strategies targeting diseases with altered metabolic states.

References

A Technical Guide on the Core Function of D-Ribose 5-Phosphate in De Novo Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical metabolite positioned at the intersection of central carbon metabolism and anabolic biosynthesis. Derived primarily from the pentose phosphate pathway (PPP), R5P serves as the essential precursor for 5-phosphoribosyl-α-1-pyrophosphate (PRPP), the activated form of ribose used in the de novo synthesis of both purine and pyrimidine nucleotides. The availability of R5P and the subsequent synthesis of PRPP represent a key regulatory nexus, controlling the flux of carbons into nucleotide pools required for DNA replication, RNA synthesis, and cellular energy metabolism. This technical guide provides an in-depth examination of the function of R5P in these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and therapeutic development.

Introduction: The Centrality of this compound

Nucleotides are the fundamental building blocks of nucleic acids and play vital roles in cellular signaling and energy transfer. Their synthesis is a tightly regulated process to meet the demands of cell growth and proliferation. This compound is a phosphorylated pentose sugar that provides the ribose moiety for all nucleotides synthesized via the de novo pathways.[1] The intracellular concentration of R5P is a determining factor for the rate of de novo purine synthesis, highlighting its significance as a regulatory substrate.[2][3] This document elucidates the journey of R5P from its synthesis to its ultimate incorporation into the nucleotide backbone.

Biosynthesis of this compound via the Pentose Phosphate Pathway

R5P is predominantly synthesized in the cytoplasm through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1] The PPP is composed of two distinct phases: the oxidative and non-oxidative branches.

  • Oxidative Phase: This irreversible phase converts glucose 6-phosphate into ribulose 5-phosphate, generating two molecules of NADPH for each molecule of glucose 6-phosphate oxidized. Ribulose 5-phosphate is then isomerized to R5P by the enzyme ribose-5-phosphate isomerase.[1][4]

  • Non-Oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. It can synthesize R5P from the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate, a process that is particularly active in rapidly dividing cells that have a high demand for nucleotides.[1]

The dual-phase nature of the PPP allows cellular metabolism to be flexible, producing either NADPH, R5P, or both, depending on the metabolic needs of the cell.

Figure 1. Overview of the Pentose Phosphate Pathway leading to R5P.

Activation of R5P to 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP)

For R5P to be utilized in nucleotide synthesis, it must first be activated. This activation is a pyrophosphorylation reaction catalyzed by the enzyme 5-phosphoribosyl-1-pyrophosphate synthetase (PRPP synthetase or PRPS) .[5] This enzyme transfers the β,γ-diphosphoryl group from ATP to the C-1 hydroxyl of R5P, yielding PRPP and AMP.[5]

Reaction: Ribose 5-phosphate + ATP → 5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP

The synthesis of PRPP is a critical, rate-limiting step and is subject to complex allosteric regulation.[6] ADP is a potent allosteric inhibitor, and its binding is enhanced when the active site is occupied by both ATP and R5P.[5] Conversely, the enzyme is activated by inorganic phosphate. The intracellular availability of R5P is also a major determinant of PRPP synthesis rates.[3]

The Role of PRPP in De Novo Nucleotide Synthesis

PRPP is the universal activated ribose donor for the synthesis of both purine and pyrimidine nucleotides, as well as for salvage pathways.[5][7] However, its role differs fundamentally between the two de novo pathways.

De Novo Purine Synthesis

In purine biosynthesis, the purine ring system is constructed stepwise directly upon the ribose-phosphate scaffold provided by PRPP.[1] The pathway begins with the committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . This enzyme displaces the pyrophosphate group of PRPP with an amino group from glutamine, forming 5-phosphoribosylamine.[8] This intermediate is highly unstable, with a short half-life, suggesting the potential for substrate channeling between enzymes in the pathway.[9] Following this initial step, a series of nine additional reactions involving substrates like glycine, formate (from tetrahydrofolate), glutamine, aspartate, and CO₂ lead to the formation of the first purine nucleotide, inosine monophosphate (IMP).

De Novo Pyrimidine Synthesis

In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first as a free base before being attached to the ribose moiety.[1] The key reaction involving PRPP is catalyzed by orotate phosphoribosyltransferase (OPRTase) . This enzyme links the pre-formed orotate to PRPP, forming orotidine 5'-monophosphate (OMP) and releasing pyrophosphate.[10][11] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

R5P_to_Nucleotides Central Role of R5P and PRPP in De Novo Nucleotide Synthesis R5P This compound PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) R5P->PRPP PRPP Synthetase AMP AMP PRPP->AMP Purine_Pathway De Novo Purine Synthesis PRPP->Purine_Pathway GPAT (Committed Step) Pyrimidine_Pathway De Novo Pyrimidine Synthesis PRPP->Pyrimidine_Pathway OPRTase ATP ATP ATP->PRPP IMP IMP (Inosine Monophosphate) Purine_Pathway->IMP 9 steps UMP UMP (Uridine Monophosphate) Pyrimidine_Pathway->UMP Orotate Orotate Orotate->Pyrimidine_Pathway

Figure 2. Conversion of R5P to PRPP and its entry into nucleotide synthesis.

Quantitative Data Summary

The efficiency and regulation of nucleotide synthesis are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of Key Enzymes in R5P/PRPP Metabolism

Enzyme Organism/Source Substrate Km (µM) kcat (s-1) Reference(s)
PRPP Synthetase Human Erythrocytes Ribose-5-P 33 - [12]
MgATP 14 - [12]
GPAT Human PRPP 0.48 - [13]
(Amidotransferase) Glutamine 1.6 - [13]
OPRTase S. typhimurium Orotate 12 - 80 - [14]
PRPP 15 - 120 - [14]
Ribose-5-P Isomerase A E. coli Ribose-5-P 3100 2100 [4]

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.[15]

Table 2: Intracellular Metabolite Concentrations

Metabolite Cell Type Condition Concentration Reference(s)
Ribose-5-Phosphate HepG2 (Human Hepatoma) 0 mM Glucose 107 ± 31 nmol/g protein [3]
10 mM Glucose 311 ± 57 nmol/g protein [3]
PRPP Availability HepG2 (Human Hepatoma) 0 mM Glucose 4.76 ± 3.4 pmol/mg protein/min [3]

| | | 10 mM Glucose | 34 ± 8.4 pmol/mg protein/min |[3] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying nucleotide metabolism. This section provides detailed methodologies for key assays.

Protocol: Spectrophotometric Assay for PRPP Synthetase Activity

This continuous, non-radioactive assay measures PRPS activity by coupling the production of PRPP to the formation of NADH, which can be monitored by the change in absorbance at 340 nm.[16][17]

Principle:

  • PRPS: Ribose-5-P + ATP → PRPP + AMP

  • HGPRT: PRPP + Hypoxanthine → IMP + PPi

  • IMPDH: IMP + NAD+ + H₂O → XMP + NADH + H+

The rate of NADH formation is directly proportional to the rate of PRPP synthesis.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 100 mM KCl.

  • Substrates: ATP, this compound, Hypoxanthine, NAD⁺.

  • Coupling Enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Inosine Monophosphate Dehydrogenase (IMPDH).

  • Cell lysate or purified PRPS enzyme.

  • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • Prepare a master mix in the reaction buffer containing all substrates and coupling enzymes at their final desired concentrations (e.g., 1 mM ATP, 0.5 mM R5P, 0.2 mM Hypoxanthine, 1 mM NAD⁺, and sufficient units of HGPRT and IMPDH).

  • Pipette the master mix into a quartz cuvette and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of cell lysate or purified PRPS enzyme.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which corresponds to PRPS activity.

  • Express activity in units such as µmol/min/mg of total protein.

PRPS_Assay_Workflow Workflow for Spectrophotometric PRPS Assay start Start prep_mix Prepare Master Mix (Buffer, Substrates, Coupling Enzymes) start->prep_mix equilibrate Equilibrate Mix in Cuvette (37°C) prep_mix->equilibrate add_sample Add Sample (Cell Lysate or Purified PRPS) equilibrate->add_sample measure Monitor A340nm vs. Time (Spectrophotometer) add_sample->measure calculate Calculate Initial Velocity (V₀) from Linear Phase measure->calculate convert Convert ΔA/min to Activity (µmol/min/mg protein) using Beer's Law calculate->convert end_node End convert->end_node

Figure 3. Experimental workflow for the PRPS activity assay.
Protocol: Quantification of Intracellular Nucleotides by HPLC

Ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the complex mixture of nucleotides, nucleosides, and bases from cellular extracts.[18][19]

Materials:

  • Cell culture or tissue samples.

  • Extraction Solvent: e.g., cold 60% methanol, acetonitrile, or perchloric acid (PCA).[20]

  • Neutralization Solution (for PCA): e.g., cold KOH.

  • HPLC system with a UV detector (e.g., set to 254 nm) or mass spectrometer (LC-MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).[18]

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM KH₂PO₄, pH 5.6).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Ion-Pairing Reagent: e.g., Tetrabutylammonium bromide (TBA-Br).[18]

  • Nucleotide standards for calibration.

Procedure:

  • Sample Collection: Rapidly harvest cells (approx. 1-10 million) and quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Resuspend the cell pellet in a precise volume of ice-cold extraction solvent.

    • Vortex vigorously and incubate on ice (e.g., 15 minutes) to precipitate proteins and macromolecules.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).

    • Collect the supernatant containing the soluble metabolites. If using PCA, neutralize the supernatant with KOH and centrifuge again to remove the KClO₄ precipitate.

  • HPLC Analysis:

    • Filter the extract through a 0.22 µm syringe filter.

    • Inject a known volume of the extract onto the C18 column equilibrated with the starting mobile phase conditions.

    • Separate the nucleotides using a gradient of Mobile Phase B. For example, a linear gradient from 0% to 50% B over 30 minutes.

    • Detect nucleotides by their UV absorbance at 254 nm.

  • Quantification:

    • Identify peaks by comparing their retention times to those of pure nucleotide standards run under the same conditions.

    • Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of each standard.

    • Normalize the results to the initial cell number or total protein content of the sample.

Conclusion and Future Directions

This compound is not merely a structural component but a key regulatory substrate that dictates the rate of de novo nucleotide synthesis. Its production via the pentose phosphate pathway and its subsequent activation to PRPP are tightly controlled processes that are fundamental to cell growth, proliferation, and maintenance of genomic integrity. Understanding the intricate regulation of R5P and PRPP metabolism is paramount for developing novel therapeutic strategies targeting diseases characterized by aberrant cell growth, such as cancer, or metabolic disorders like gout, which can be caused by PRPS superactivity.[1] The methodologies and data presented in this guide provide a robust framework for researchers to further investigate this critical metabolic nexus.

References

An In-depth Technical Guide on the Enzymatic Conversion of Ribulose-5-Phosphate to D-Ribose-5-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-ribulose-5-phosphate (Ru5P) to D-ribose-5-phosphate (R5P) is a critical reaction in central carbon metabolism, primarily functioning within the pentose phosphate pathway (PPP). This reversible isomerization is catalyzed by the enzyme ribose-5-phosphate isomerase (Rpi). The product, R5P, is an essential precursor for the synthesis of nucleotides and nucleic acids. This guide provides a comprehensive overview of this enzymatic conversion, including the properties of the enzymes involved, detailed kinetic data, experimental protocols for activity assessment, and a visualization of the metabolic context and reaction mechanisms.

Introduction

Ribose-5-phosphate isomerase (Rpi), classified under EC 5.3.1.6, is a key enzyme that catalyzes the reversible aldose-ketose isomerization between D-ribulose-5-phosphate and D-ribose-5-phosphate.[1] This reaction is a crucial step in the non-oxidative phase of the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1] The PPP is responsible for generating NADPH, which is vital for reductive biosynthesis and for protecting cells against oxidative stress, and for producing pentose sugars necessary for nucleotide and nucleic acid synthesis.[1]

Two distinct, non-homologous classes of ribose-5-phosphate isomerases have been identified: RpiA and RpiB. RpiA is the most common type, found in almost all organisms, while RpiB is primarily present in some bacteria and eukaryotes.[2] These two enzyme classes, despite catalyzing the same reaction, possess different structures and catalytic mechanisms.[3] The essentiality of this enzymatic conversion is underscored by the fact that a deficiency in human RpiA can lead to a rare metabolic disorder characterized by leukoencephalopathy.[1]

Given its central role in metabolism and its necessity for cell proliferation, Rpi has emerged as a potential target for drug development, particularly in pathogens where the enzyme may differ significantly from its human counterpart.

Quantitative Data

The kinetic parameters of ribose-5-phosphate isomerase vary depending on the source of the enzyme and the specific isoform (RpiA or RpiB). The following table summarizes key kinetic data for the conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate from several organisms.

OrganismEnzyme TypeSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
Escherichia coliRpiAD-Ribose-5-phosphate3.12100---
SpinachRpiAD-Ribose-5-phosphate-----
Saccharomyces cerevisiaeRpiAD-Ribose-5-phosphate1.6 ± 0.3----

Note: Data for Vmax, optimal pH, and optimal temperature are not consistently available across all studies and may vary with assay conditions. The provided Km and kcat values are for the forward reaction (R5P to Ru5P).

Signaling and Metabolic Pathways

The conversion of ribulose-5-phosphate to ribose-5-phosphate is a key junction in the pentose phosphate pathway, linking the oxidative and non-oxidative branches.

PentosePhosphatePathway G6P Glucose-6-Phosphate P6GL 6-Phosphoglucono- lactone G6P->P6GL P6G 6-Phosphogluconate P6GL->P6G Ru5P Ribulose-5-Phosphate P6G->Ru5P R5P D-Ribose-5-Phosphate Ru5P->R5P Rpi X5P Xylulose-5-Phosphate Ru5P->X5P Rpe G3P Glyceraldehyde-3-Phosphate R5P->G3P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis F6P Fructose-6-Phosphate X5P->F6P X5P->G3P S7P Sedoheptulose-7-Phosphate S7P->F6P E4P Erythrose-4-Phosphate E4P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 1: Overview of the Pentose Phosphate Pathway.
Reaction Mechanism of Ribose-5-Phosphate Isomerase A (RpiA)

The mechanism of RpiA involves a cis-enediol intermediate.

RpiA_Mechanism cluster_RpiA RpiA Catalytic Cycle Ru5P Ribulose-5-Phosphate (keto form) Enediol cis-Enediol Intermediate Ru5P->Enediol Proton abstraction from C1 (catalyzed by a general base, e.g., Asp) R5P D-Ribose-5-Phosphate (aldo form) Enediol->R5P Proton donation to C2 (catalyzed by a general acid) R5P->Ru5P Reverse reaction

Figure 2: RpiA reaction mechanism.
Reaction Mechanism of Ribose-5-Phosphate Isomerase B (RpiB)

RpiB utilizes a different mechanism that often involves metal ions and a 1,2-hydride shift.

RpiB_Mechanism cluster_RpiB RpiB Catalytic Cycle Ru5P Ribulose-5-Phosphate (keto form) Intermediate Metal-stabilized Intermediate Ru5P->Intermediate Coordination to metal ion (e.g., Zn2+ or Fe2+) R5P D-Ribose-5-Phosphate (aldo form) Intermediate->R5P 1,2-hydride shift R5P->Ru5P Reverse reaction

References

The Lynchpin of Nucleotide Synthesis: A Technical Guide to D-Ribose 5-Phosphate as a Precursor for Phosphoribosyl Pyrophosphate (PRPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoribosyl pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as the direct precursor for the de novo and salvage pathways of nucleotide biosynthesis. The synthesis of PRPP from D-ribose 5-phosphate (R5P) and adenosine triphosphate (ATP), a reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1), represents a critical control point in the production of the building blocks of DNA and RNA. This technical guide provides an in-depth examination of this core metabolic process, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and regulatory mechanisms. Understanding the intricacies of PRPP synthesis is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting nucleotide metabolism.

The Core Reaction: Synthesis of PRPP from this compound

The synthesis of PRPP is a phosphoribosyl transfer reaction that is fundamental to life.[1][2] In this reaction, the pyrophosphoryl group from ATP is transferred to the C1 position of this compound, yielding PRPP and adenosine monophosphate (AMP).[2][3] This seemingly simple reaction is tightly regulated to ensure a balanced supply of nucleotides for cellular processes.[4]

The reaction is as follows:

This compound + ATP → 5-Phospho-α-D-ribose 1-diphosphate (PRPP) + AMP[2][5]

The enzyme responsible for this transformation is PRPP synthetase, also known as ribose-phosphate diphosphokinase.[3][6]

Quantitative Data on PRPP Synthetase

The kinetic properties of PRPP synthetase have been characterized in various organisms. These parameters are crucial for understanding the enzyme's function and for the development of enzyme inhibitors.

OrganismSubstrateApparent Km (µM)Optimal pHOptimal Temperature (°C)Reference
Hevea brasiliensis (Rubber Tree)ATP200 ± 307.5Not specified[7]
Ribose-5-Phosphate40 ± 27.5Not specified[7]
Human ErythrocytesMgATP14Not specifiedNot specified[8]
Ribose-5-Phosphate33Not specifiedNot specified[8]
Methanothermobacter jannaschii4-aminobenzoate584.850[1]
PRPP36004.850[1]

Table 1: Kinetic Parameters of PRPP Synthetase from Various Sources.

EffectorOrganismEffectNotesReference
Mg2+Hevea brasiliensisAbsolute RequirementNo activity detected in the absence of Mg2+.[7]
Mn2+Hevea brasiliensisInhibitor (Ki = 20 µM)---[7]
Inorganic Phosphate (Pi)Hevea brasiliensisAllosteric EffectorInduces allosteric behavior with respect to ribulose-5-phosphate.[7]
ADPE. coliAllosteric InhibitorFilamentation of the enzyme can modulate this inhibition.[9][10]
GDPMammalian cellsAllosteric Feedback InhibitorPart of the precise cellular control of PRPP synthesis.[11]

Table 2: Regulation of PRPP Synthetase Activity by Various Effectors.

Signaling and Metabolic Pathways

The synthesis of PRPP is embedded within a larger network of metabolic pathways. R5P is primarily generated through the pentose phosphate pathway, and PRPP is a substrate for the biosynthesis of purine and pyrimidine nucleotides.

Upstream Pathway: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major metabolic route that runs parallel to glycolysis.[12][13] It is responsible for the production of NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress, and for the synthesis of R5P, the precursor for PRPP.[11][13]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH, CO2) R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase, Transaldolase X5P->Glycolysis Transketolase

Caption: The Pentose Phosphate Pathway leading to this compound.

The Central Reaction and its Regulation

The conversion of R5P to PRPP is a tightly controlled step. PRPP synthetase is subject to allosteric feedback inhibition by downstream products, particularly purine and pyrimidine nucleotides such as ADP and GDP.[11][14] This regulation ensures that the production of PRPP is matched with the cellular demand for nucleotide synthesis.

PRPP_Synthesis_Regulation R5P D-Ribose-5-Phosphate PRPP_Synthetase PRPP Synthetase R5P->PRPP_Synthetase ATP ATP ATP->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP AMP AMP PRPP_Synthetase->AMP ADP ADP ADP->PRPP_Synthetase Allosteric Inhibition GDP GDP GDP->PRPP_Synthetase Allosteric Inhibition

Caption: Allosteric regulation of PRPP synthetase.

Downstream Pathways: Nucleotide Biosynthesis

PRPP is the activated ribose donor for the de novo synthesis of both purine and pyrimidine nucleotides.[15][16] In the purine pathway, the purine ring is built upon the ribose moiety of PRPP.[12] In the pyrimidine pathway, the pre-formed orotate ring is attached to PRPP.[17]

Nucleotide_Biosynthesis PRPP PRPP Purine_de_novo De Novo Purine Biosynthesis PRPP->Purine_de_novo Pyrimidine_de_novo De Novo Pyrimidine Biosynthesis PRPP->Pyrimidine_de_novo Purine_salvage Purine Salvage Pathway PRPP->Purine_salvage Pyrimidine_salvage Pyrimidine Salvage Pathway PRPP->Pyrimidine_salvage IMP IMP Purine_de_novo->IMP UMP UMP Pyrimidine_de_novo->UMP AMP_GMP AMP, GMP IMP->AMP_GMP UTP_CTP UTP, CTP UMP->UTP_CTP

Caption: The central role of PRPP in nucleotide biosynthesis pathways.

Experimental Protocols

Continuous Spectrophotometric Assay for PRPP Synthetase Activity

This non-radioactive assay continuously monitors the production of PRPP by coupling its formation to subsequent enzymatic reactions that result in the production of NADH, which can be measured spectrophotometrically at 340 nm.[6][18]

Principle:

  • PRPP Synthetase: D-Ribose-5-Phosphate + ATP → PRPP + AMP

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): PRPP + Hypoxanthine → Inosine monophosphate (IMP) + PPi

  • Inosine monophosphate dehydrogenase (IMPDH): IMP + NAD+ + H2O → Xanthosine monophosphate (XMP) + NADH + H+

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • MgCl2

  • This compound

  • ATP

  • Hypoxanthine

  • NAD+

  • Highly active recombinant HGPRT and IMPDH

  • Cell lysate or purified PRPP synthetase

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl buffer, MgCl2, this compound, ATP, hypoxanthine, NAD+, HGPRT, and IMPDH.

  • Add the cell lysate or purified PRPP synthetase to the wells of the microplate.

  • Initiate the reaction by adding the reaction cocktail.

  • Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADH formation is directly proportional to the PRPP synthetase activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of PRPP and this compound by HPLC

High-performance liquid chromatography (HPLC) is a sensitive and accurate method for the separation and quantification of PRPP and R5P in biological samples.[19][20]

Principle: Anion-exchange or reverse-phase HPLC is used to separate the phosphorylated sugars based on their charge and polarity. Detection is typically achieved using a UV detector or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity.

Materials:

  • Perchloric acid or cold formic acid for extraction

  • Neutralizing agent (e.g., potassium carbonate)

  • HPLC system with a suitable column (e.g., anion-exchange or C18)

  • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

  • Standards for PRPP and R5P

  • UV detector or mass spectrometer

Procedure:

  • Extraction: Quench metabolism and extract metabolites from cells or tissues using cold perchloric acid or formic acid.[1]

  • Neutralization: Neutralize the extract with a suitable base.

  • Centrifugation: Centrifuge to remove precipitated proteins and salts.

  • HPLC Analysis: Inject the supernatant onto the HPLC column.

  • Separation: Elute the compounds using an appropriate gradient of the mobile phase.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm for the adenine moiety in ATP and AMP if they are also being monitored) or by mass spectrometry.

  • Quantification: Determine the concentrations of PRPP and R5P by comparing the peak areas to those of known standards.

Experimental Workflow for Characterizing a Putative PRPP Synthetase Inhibitor

The following workflow outlines the key steps in evaluating the efficacy and mechanism of a potential inhibitor of PRPP synthetase.

Inhibitor_Characterization_Workflow Start Putative Inhibitor Identified Enzyme_Assay In Vitro PRPP Synthetase Activity Assay Start->Enzyme_Assay IC50 Determine IC50 Enzyme_Assay->IC50 Kinetic_Analysis Kinetic Mechanism Studies (e.g., Lineweaver-Burk plots) IC50->Kinetic_Analysis Cell_Based_Assay Cell-Based Assay: Measure intracellular PRPP levels Kinetic_Analysis->Cell_Based_Assay Downstream_Effects Analyze Downstream Effects: Nucleotide pool analysis, Cell proliferation assay Cell_Based_Assay->Downstream_Effects Conclusion Characterize Inhibitor's Mechanism of Action Downstream_Effects->Conclusion

Caption: A logical workflow for the characterization of a PRPP synthetase inhibitor.

Conclusion

The synthesis of PRPP from this compound is a cornerstone of cellular metabolism, providing the essential precursor for nucleotide biosynthesis. The enzyme PRPP synthetase, with its intricate regulatory mechanisms, represents a prime target for therapeutic intervention in diseases characterized by aberrant cell growth and proliferation. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this vital metabolic nexus. A thorough understanding of this core process will undoubtedly pave the way for innovative strategies in the treatment of cancer and metabolic disorders.

References

The Stereochemical Landscape of D-Ribose 5-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Ribose 5-phosphate (R5P), a central molecule in cellular metabolism, plays a pivotal role in the biosynthesis of nucleotides and the intricate network of the pentose phosphate pathway. A thorough understanding of its chemical structure and stereoisomerism is paramount for researchers in drug development and various scientific disciplines. This technical guide provides an in-depth exploration of the structural facets of this compound, its stereochemical complexity, and the experimental methodologies employed for its characterization.

Chemical Structure: A Tale of Two Forms

This compound is a five-carbon aldose sugar, a monosaccharide, with a phosphate group esterified to the hydroxyl group of the fifth carbon (C5).[1][2] Its chemical formula is C₅H₁₁O₈P, and it has a molar mass of approximately 230.11 g/mol .[1][2][3] Structurally, this compound exists in equilibrium between two forms: an open-chain (or linear) aldehydo form and a cyclic furanose form.[1][2] The cyclic form, a five-membered ring containing four carbon atoms and one oxygen atom, is the predominant form in biological systems and is referred to as D-ribofuranose 5-phosphate.[4]

The transition between the linear and cyclic forms is a spontaneous intramolecular hemiacetal formation. The aldehyde group at C1 of the open-chain form reacts with the hydroxyl group at C4 to form the furanose ring. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two possible anomers: α-D-ribofuranose 5-phosphate and β-D-ribofuranose 5-phosphate.

Stereoisomerism: The Basis of Biological Specificity

The stereochemical configuration of this compound is critical for its biological function, dictating its recognition by enzymes and its incorporation into larger biomolecules.

Chiral Centers and Enantiomers

In its open-chain form, D-ribose possesses three chiral centers at carbons C2, C3, and C4.[5][6] This gives rise to a total of 2³ = 8 possible stereoisomers for ribose.[5] The designation "D" in D-Ribose refers to the configuration of the chiral center furthest from the aldehyde group, which is C4. In D-ribose, the hydroxyl group on C4 is oriented to the right in a Fischer projection. Its enantiomer, L-ribose, is the mirror image and is not naturally abundant.[7] The specific stereochemical configuration of the chiral centers in D-ribose is essential for the proper formation of the double-helical structure of RNA.

Anomers

As mentioned, the cyclization of the linear form of this compound introduces a new chiral center at the anomeric carbon (C1). The two resulting anomers, α and β, differ in the orientation of the hydroxyl group at this position. In the α-anomer, the hydroxyl group at C1 is on the opposite side of the ring from the CH₂OP group at C4. In the β-anomer, the hydroxyl group at C1 is on the same side as the CH₂OP group. This seemingly subtle difference has profound implications for the structure and function of nucleotides and nucleic acids.

Quantitative Structural Data

The precise structural parameters of this compound have been determined through various analytical techniques. The following table summarizes key quantitative data.

PropertyValueSource(s)
Chemical Formula C₅H₁₁O₈P[1][2][3]
Molar Mass 230.11 g/mol [1][2][3]
Monoisotopic Mass 230.01915430 Da[4]
Chiral Centers (linear) 3 (C2, C3, C4)[5][6]
Stereoisomers (ribose) 8[5]

Experimental Protocols for Structural Analysis

The elucidation of the structure and stereochemistry of this compound relies on a combination of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[8] For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the connectivity of atoms, the conformation of the ribose ring, and the stereochemistry of the chiral centers. The anomeric ratio (α vs. β) can also be quantified from the integration of the respective anomeric proton signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Methodology:

  • Ionization: The this compound sample is ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., time-of-flight, quadrupole, or ion trap).[9]

  • Data Interpretation: The resulting mass spectrum provides the exact molecular weight of this compound, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Enzymatic Assays

Enzymatic assays are crucial for studying the interconversion of this compound with its isomers and its role in metabolic pathways.

Methodology (Example: Ribose-5-phosphate isomerase activity):

  • Reaction Mixture: A reaction mixture is prepared containing a buffered solution, the enzyme ribose-5-phosphate isomerase, and the substrate this compound.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Product Detection: The formation of the product, ribulose-5-phosphate, is monitored over time. This can be achieved by coupling the reaction to another enzyme that utilizes ribulose-5-phosphate and produces a detectable signal (e.g., a change in absorbance or fluorescence).

  • Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.

Signaling Pathways and Logical Relationships

The interconversion of pentose phosphates is a key regulatory point in cellular metabolism. The following diagrams illustrate these relationships.

G Interconversion of this compound cluster_ppp Pentose Phosphate Pathway R5P This compound Ru5P D-Ribulose 5-Phosphate R5P->Ru5P Ribose-5-phosphate isomerase X5P D-Xylulose 5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase

Caption: Interconversion of this compound and other pentose phosphates.

G Linear and Cyclic Forms of this compound cluster_forms Structural Forms Linear Open-chain (aldehydo) form Alpha α-D-ribofuranose 5-phosphate Linear->Alpha Intramolecular hemiacetal formation Beta β-D-ribofuranose 5-phosphate Linear->Beta Alpha->Beta Mutarotation

Caption: Equilibrium between the linear and cyclic forms of this compound.

References

The Central Role of D-Ribose 5-Phosphate in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical metabolic intermediate that serves as the foundational scaffold for the biosynthesis of purine and pyrimidine nucleotides. Produced primarily through the pentose phosphate pathway (PPP), R5P is the precursor to 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose essential for both de novo and salvage pathways of nucleotide synthesis. This guide provides an in-depth examination of the biochemical pathways originating from R5P, detailing its synthesis, its conversion to PRPP, and its ultimate incorporation into the nucleotide pool. We will explore the key enzymes, regulatory mechanisms, and quantitative aspects of these pathways. Furthermore, this document furnishes detailed experimental protocols for the analysis of key metabolites and enzyme activities, and presents pathway visualizations to facilitate a deeper understanding of these complex metabolic networks. This information is vital for researchers in metabolic diseases, oncology, and drug development targeting nucleotide metabolism.

Introduction

Nucleotides are fundamental biological molecules that serve as the monomeric units of nucleic acids, DNA and RNA.[1] They also function as energy currency (ATP, GTP), components of essential coenzymes (NAD+, FAD, Coenzyme A), and signaling molecules (cAMP, cGMP). The biosynthesis of these vital molecules is intrinsically linked to the availability of a five-carbon sugar, this compound (R5P).[2]

The intracellular concentration and flux of R5P are tightly regulated, as they directly influence the rates of purine and pyrimidine synthesis.[3] R5P itself is generated from glucose metabolism via the pentose phosphate pathway (PPP), a pathway that also produces NADPH for reductive biosynthesis and antioxidant defense.[1][4][5] The conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase represents a key activation step, committing the ribose moiety to nucleotide production.[1][2]

This guide will systematically dissect the journey of R5P from its formation to its incorporation into the purine and pyrimidine rings, providing a technical resource for professionals in the life sciences.

Synthesis of this compound via the Pentose Phosphate Pathway

The primary route for R5P synthesis is the pentose phosphate pathway (PPP), a cytosolic pathway that runs parallel to glycolysis.[1][6] The PPP is composed of two phases: an oxidative phase and a non-oxidative phase.

  • Oxidative Phase: This phase is characterized by the irreversible oxidation of glucose 6-phosphate (G6P), resulting in the production of NADPH and the precursor to R5P. The key reaction is the conversion of G6P to ribulose 5-phosphate, which generates two molecules of NADPH.[1][6]

  • Non-oxidative Phase: In this phase, ribulose 5-phosphate is reversibly isomerized to R5P by the enzyme ribose-5-phosphate isomerase.[1] The non-oxidative phase also allows for the interconversion of various sugar phosphates, connecting the PPP back to glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate.[1]

The flux through the PPP and thus the production of R5P is regulated by the cell's demand for NADPH and nucleotide precursors.[7]

PentosePhosphatePathway G6P Glucose 6-Phosphate Ru5P Ribulose 5-Phosphate G6P->Ru5P Oxidative Phase dummy1 G6P->dummy1 R5P This compound Ru5P->R5P Isomerase Glycolysis Glycolytic Intermediates Ru5P->Glycolysis Non-Oxidative Phase Ru5P->dummy1 Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis->G6P from Glycolysis NADPH_gen 2 NADP+ → 2 NADPH dummy1->NADPH_gen

Figure 1. Overview of this compound Synthesis.

The Activation Step: Synthesis of PRPP

For R5P to be utilized in nucleotide synthesis, it must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[2] This irreversible reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRPS).[1]

Reaction: R5P + ATP → PRPP + AMP

This step is a critical control point in nucleotide metabolism.[8] PRPP synthetase is subject to allosteric regulation; it is activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides (ADP, GDP), ensuring that the production of PRPP is matched to the cell's energy status and need for nucleotides.[9]

PRPP_Synthesis R5P This compound Enzyme PRPP Synthetase (PRPS) R5P->Enzyme PRPP PRPP Enzyme->PRPP AMP AMP Enzyme->AMP ATP ATP ATP->Enzyme Inhibitors Inhibitors (ADP, GDP) Inhibitors->Enzyme Allosteric Inhibition

Figure 2. Activation of R5P to PRPP.

Role in De Novo Purine Synthesis

In de novo purine synthesis, the purine ring is assembled piece by piece directly onto the ribose moiety of PRPP.[1] The pathway begins with the conversion of PRPP to phosphoribosylamine, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase. This is the committed step of purine synthesis. The availability of PRPP is a key determinant of the rate of this initial reaction.[3] The subsequent nine steps of the pathway involve the addition of atoms from glutamine, glycine, aspartate, CO2, and formate to build the inosine monophosphate (IMP) precursor, from which AMP and GMP are derived.

Purine_Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Committed Step MultiStep 9 Steps (Glycine, Formate, Glutamine, Aspartate, CO2) PRA->MultiStep IMP IMP (Inosine Monophosphate) MultiStep->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Figure 3. Role of PRPP in De Novo Purine Synthesis.

Role in De Novo Pyrimidine Synthesis

Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first as a free base before being attached to the ribose sugar.[2] PRPP enters the pathway at the fifth step, where the enzyme orotate phosphoribosyltransferase catalyzes the covalent linkage of orotate to the ribose unit of PRPP.[1] This reaction yields orotidine monophosphate (OMP), which is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CMP, TMP).

Pyrimidine_Synthesis Precursors Precursors (Carbamoyl Phosphate, Aspartate) Orotate Orotate Precursors->Orotate Multi-step synthesis of ring OMP OMP (Orotidine Monophosphate) Orotate->OMP PRPP PRPP PRPP->OMP Orotate Phosphoribosyl- transferase UMP UMP (Uridine Monophosphate) OMP->UMP Decarboxylation CTP CTP UMP->CTP TMP TMP (via dUMP) UMP->TMP

Figure 4. Role of PRPP in De Novo Pyrimidine Synthesis.

Quantitative Data Summary

The kinetics of key enzymes and the concentrations of relevant metabolites are crucial for understanding the flux through these pathways. The following tables summarize representative quantitative data from the literature. Note that these values can vary significantly depending on the cell type, organism, and metabolic state.

Table 1: Kinetic Parameters of Human PRPP Synthetase 1
Substrate Km (µM)
Ribose 5-Phosphate30 - 150
ATP20 - 100
Table 2: Allosteric Inhibition of Human PRPP Synthetase 1
Inhibitor Ki (µM)
ADP100 - 400
GDP100 - 300
Table 3: Representative Intracellular Metabolite Concentrations
Metabolite Concentration (µM)
Ribose 5-Phosphate10 - 100
PRPP5 - 50
ATP1000 - 5000
GTP200 - 1000

Data compiled from various biochemical literature sources. Actual values are highly dependent on experimental conditions.

Experimental Protocols

Assay for PRPP Synthetase Activity

This protocol describes a continuous spectrophotometric assay that couples the production of AMP to the oxidation of NADH.

Principle: The AMP produced in the PRPP synthetase reaction is converted to IMP by adenylate deaminase. Concurrently, the ATP consumed is regenerated from phosphoenolpyruvate (PEP) by pyruvate kinase, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 100 mM KCl

  • Ribose 5-Phosphate (R5P): 10 mM stock

  • ATP: 50 mM stock

  • Phosphoenolpyruvate (PEP): 20 mM stock

  • NADH: 10 mM stock

  • Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Adenylate deaminase

  • Enzyme Source: Purified PRPP synthetase or cell lysate

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, 2 mM PEP, 0.3 mM NADH, and saturating amounts of PK, LDH, and adenylate deaminase.

  • Add ATP to a final concentration of 2 mM.

  • Add the enzyme source (e.g., 10 µg of purified enzyme or 50 µg of lysate).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding R5P to a final concentration of 0.5 mM.

  • Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Intracellular R5P and PRPP by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of R5P and PRPP from cell extracts.

Principle: Cellular metabolites are extracted and separated by liquid chromatography (LC) and then detected by tandem mass spectrometry (MS/MS). Metabolites are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

Workflow:

  • Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer to a microfuge tube. Lyse the cells by freeze-thawing or sonication. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a suitable LC column (e.g., a HILIC or anion-exchange column) to separate R5P and PRPP from other cellular components.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • R5P: Precursor ion (m/z 229) → Product ion (m/z 97)

      • PRPP: Precursor ion (m/z 389) → Product ion (m/z 79)

  • Data Analysis: Quantify the peak areas of the target metabolites. Use a standard curve generated from pure compounds to determine the absolute concentration in the samples. Normalize to the cell number or total protein content.

LCMS_Workflow Start Cell Culture Quench Quench Metabolism (Cold 80% Methanol) Start->Quench Extract Extract Metabolites (Lysis & Centrifugation) Quench->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (e.g., HILIC) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis & Quantification MS->Analysis

Figure 5. LC-MS/MS Workflow for Metabolite Quantification.

Conclusion

This compound stands at the crossroads of carbohydrate and nucleotide metabolism. Its synthesis via the pentose phosphate pathway and subsequent activation to PRPP are fundamental processes that fuel the production of the building blocks of life. The intricate regulation of the enzymes involved, particularly PRPP synthetase, ensures that nucleotide synthesis is finely tuned to the metabolic state of the cell. A thorough understanding of these pathways is essential for developing therapeutic strategies for diseases characterized by aberrant nucleotide metabolism, such as gout, Lesch-Nyhan syndrome, and various cancers. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of these vital metabolic networks.

References

Unlocking Novel Avenues for D-Ribose 5-Phosphate Production: An In-depth Technical Guide to Alternative Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a pivotal precursor for the synthesis of nucleotides and several amino acids, making its biosynthetic pathways a subject of intense research for applications in biotechnology and drug development. While the oxidative pentose phosphate pathway (PPP) is the canonical route for R5P production, numerous alternative pathways have been discovered and engineered, offering advantages in terms of cofactor requirements, substrate utilization, and product yields. This technical guide provides a comprehensive overview of these alternative biosynthetic routes, including the reversed non-oxidative pentose phosphate pathway, the ribulose monophosphate pathway, and the phosphoketolase pathway. Detailed experimental protocols for pathway elucidation and enzyme characterization are provided, alongside a comparative analysis of their quantitative aspects. This document aims to be an essential resource for researchers seeking to understand, engineer, and harness these alternative pathways for the enhanced production of R5P and its derivatives.

Introduction

This compound (R5P) is a central metabolite in all domains of life, serving as the carbohydrate backbone for nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][2][3] It is also a precursor for the biosynthesis of the amino acids histidine and tryptophan. The primary and most well-known route to R5P is the oxidative branch of the pentose phosphate pathway (PPP), which converts glucose-6-phosphate to ribulose-5-phosphate with the concomitant production of NADPH.[2][4][5] However, the demand for R5P can vary depending on the metabolic state of the cell, and in many organisms and engineered systems, alternative pathways for its synthesis are active.[4][5] These alternative routes can be more efficient under certain conditions, for instance, when NADPH is not in high demand or when alternative carbon sources are utilized.

This guide delves into the core alternative biosynthetic pathways for this compound, providing the necessary technical details for their study and exploitation.

Alternative Biosynthetic Pathways for this compound

The Reversed Non-Oxidative Pentose Phosphate Pathway (PPP)

The non-oxidative branch of the PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[2][5][6] When the cellular demand for R5P is high, and the demand for NADPH is low, the flux through the non-oxidative PPP can be reversed to synthesize R5P from fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP), both of which are intermediates of glycolysis.[4][5] This pathway is particularly important in organisms with an inactive oxidative PPP.[4]

The key enzymes in this pathway are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[5][7] The overall stoichiometry of the reversed non-oxidative PPP can be summarized as:

2 Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ 3 Ribose-5-phosphate

Logical Flow of the Reversed Non-Oxidative PPP

Reversed_Non_Oxidative_PPP cluster_inputs Inputs from Glycolysis cluster_outputs Outputs F6P1 Fructose-6-P E4P Erythrose-4-P F6P1->E4P Transketolase F6P2 Fructose-6-P X5P Xylulose-5-P F6P2->X5P Transketolase GAP Glyceraldehyde-3-P S7P Sedoheptulose-7-P GAP->S7P Transaldolase R5P1 Ribose-5-P R5P2 Ribose-5-P R5P3 Ribose-5-P E4P->R5P1 S7P->R5P2 X5P->R5P3 Ribulose-5-P epimerase/isomerase

Caption: Reversed Non-Oxidative Pentose Phosphate Pathway.

The Ribulose Monophosphate (RuMP) Pathway

The Ribulose Monophosphate (RuMP) pathway is primarily known for its role in formaldehyde fixation in methylotrophic bacteria.[8] However, in some archaea and engineered bacteria that lack a complete non-oxidative PPP, this pathway can operate in reverse to produce ribulose-5-phosphate (Ru5P), which is then isomerized to R5P.[8][9] This pathway utilizes fructose-6-phosphate as a substrate.

The key enzymes of the reverse RuMP pathway are 6-phospho-3-hexuloisomerase (PHI) and 3-hexulose-6-phosphate synthase (HPS).[8] The overall reaction is:

Fructose-6-phosphate ⇌ Ribulose-5-phosphate + Formaldehyde

The formaldehyde produced in this reaction must be efficiently assimilated or detoxified by the cell.

Logical Flow of the Reverse Ribulose Monophosphate Pathway

Reverse_RuMP_Pathway cluster_input Input cluster_output Outputs F6P Fructose-6-P H6P arabino-3-Hexulose-6-P F6P->H6P 6-Phospho-3-hexuloisomerase (PHI) Ru5P Ribulose-5-P H6P->Ru5P 3-Hexulose-6-phosphate synthase (HPS) CH2O Formaldehyde H6P->CH2O R5P Ribose-5-P Ru5P->R5P Ribose-5-P isomerase

Caption: Reverse Ribulose Monophosphate Pathway for R5P Synthesis.

The Phosphoketolase (PKT) Pathway

Phosphoketolases are enzymes found in various bacteria, such as Bifidobacterium and Lactobacillus, that cleave sugar phosphates.[10] A phosphoketolase from Bifidobacterium adolescentis has been shown to be a versatile enzyme capable of replacing the entire non-oxidative PPP for R5P synthesis.[4] This enzyme can utilize both xylulose-5-phosphate (Xu5P) and fructose-6-phosphate (F6P) as substrates to produce acetyl-phosphate and glyceraldehyde-3-phosphate (GAP) or erythrose-4-phosphate (E4P), respectively. In the context of R5P synthesis, the pathway can be engineered to drive the formation of pentose phosphates.

The key reaction for R5P generation involves the conversion of sedoheptulose-7-phosphate (S7P) and phosphate to R5P and acetyl-phosphate.

Logical Flow of the Phosphoketolase Pathway for R5P Synthesis

PKT_Pathway cluster_inputs Inputs cluster_outputs Outputs S7P Sedoheptulose-7-P R5P Ribose-5-P S7P->R5P Phosphoketolase (PKT) AcP Acetyl-Phosphate S7P->AcP Phosphoketolase (PKT) Pi Phosphate Pi->R5P Phosphoketolase (PKT) Pi->AcP Phosphoketolase (PKT)

Caption: Phosphoketolase-mediated synthesis of R5P.

Quantitative Data on Alternative Pathways

A direct quantitative comparison of these pathways is challenging as the efficiency and yield are highly dependent on the specific organism, genetic background, and experimental conditions. However, data from various studies can be compiled to provide a comparative overview.

PathwayKey EnzymesStarting Substrate(s)Theoretical Molar Yield of R5PKey AdvantagesKey Disadvantages
Reversed Non-Oxidative PPP Transketolase, TransaldolaseFructose-6-P, Glyceraldehyde-3-P3 moles from 2 moles of F6P and 1 mole of GAPIndependent of NADPH production; utilizes glycolytic intermediates.Requires a coordinated flux from glycolysis; reversible reactions can limit product accumulation.
Reverse RuMP Pathway 6-Phospho-3-hexuloisomerase, 3-Hexulose-6-phosphate synthaseFructose-6-P1 mole from 1 mole of F6PA short and direct route from a C6 sugar phosphate.Produces toxic formaldehyde as a byproduct, which needs to be managed.
Phosphoketolase Pathway PhosphoketolaseSedoheptulose-7-P, Phosphate1 mole from 1 mole of S7PCan be a highly efficient single-enzyme catalyst; versatile substrate usage.Requires a source of S7P; acetyl-phosphate can be channeled into competing pathways.

Experimental Protocols

Quantification of Pentose Phosphate Pathway Metabolites by LC-MS/MS

This protocol is adapted for the quantification of R5P and other sugar phosphates in bacterial or yeast cell extracts.

Experimental Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow start Cell Culture quenching Metabolism Quenching (e.g., cold methanol) start->quenching extraction Metabolite Extraction (e.g., solvent extraction) quenching->extraction derivatization Derivatization (optional) (e.g., for GC-MS) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis extraction->analysis derivatization->analysis data Data Processing and Quantification analysis->data end Quantified Metabolite Levels data->end

Caption: General workflow for metabolite quantification.

Materials:

  • Quenching solution: 60% methanol, -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20), -20°C

  • LC-MS/MS system with a suitable column (e.g., HILIC or anion exchange)

Procedure:

  • Quenching: Rapidly quench cell metabolism by adding a defined volume of cell culture to the cold quenching solution.

  • Cell Lysis and Extraction: Centrifuge the quenched cells and resuspend the pellet in the cold extraction solvent. Lyse the cells by bead beating or sonication.

  • Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution to separate the sugar phosphates.

  • Data Analysis: Quantify the metabolites by comparing the peak areas to a standard curve of known concentrations.

Enzyme Assay for Phosphoketolase Activity

This protocol is based on the ferric hydroxamate method, which detects the acetyl-phosphate produced by the phosphoketolase reaction.[11]

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate solution: 100 mM D-xylulose-5-phosphate or D-fructose-6-phosphate

  • Hydroxylamine solution: 2 M hydroxylamine-HCl, pH 6.5

  • Ferric chloride reagent: 10% (w/v) FeCl3 in 0.1 M HCl

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate solution, and the enzyme sample.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination and Color Development: Stop the reaction by adding the hydroxylamine solution. Then, add the ferric chloride reagent to develop the color.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the amount of acetyl-phosphate produced using a standard curve prepared with known concentrations of acetyl-phosphate.

13C-Based Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[12][13][14]

Experimental Workflow for 13C-MFA

C13_MFA_Workflow start Cell Culture with 13C-labeled Substrate hydrolysis Protein Hydrolysis to Amino Acids start->hydrolysis derivatization Derivatization of Amino Acids hydrolysis->derivatization analysis GC-MS Analysis of Mass Isotopomers derivatization->analysis modeling Computational Modeling and Flux Estimation analysis->modeling end Metabolic Flux Map modeling->end

Caption: Workflow for 13C-Metabolic Flux Analysis.

Brief Protocol:

  • Labeling Experiment: Cultivate cells in a defined medium containing a 13C-labeled substrate (e.g., [1,2-13C2]glucose) until isotopic steady state is reached.

  • Biomass Hydrolysis: Harvest the cells and hydrolyze the protein fraction to release amino acids.

  • Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile and analyze the mass isotopomer distributions by GC-MS.

  • Flux Estimation: Use a computational model of the metabolic network to estimate the intracellular fluxes that best fit the measured mass isotopomer distributions.

Conclusion

The discovery and engineering of alternative biosynthetic pathways for this compound have opened up new possibilities for the efficient production of this essential metabolite. The reversed non-oxidative PPP, the reverse RuMP pathway, and the phosphoketolase pathway each offer unique advantages that can be leveraged for specific biotechnological applications. A thorough understanding of the quantitative aspects and the application of detailed experimental protocols, such as those outlined in this guide, are crucial for the successful implementation and optimization of these pathways. As research in metabolic engineering and synthetic biology continues to advance, we can expect the development of even more efficient and novel routes for the production of R5P and other valuable biomolecules.

References

The Evolutionary Blueprint: A Technical Guide to the D-Ribose 5-Phosphate and the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of the Pentose Phosphate Pathway (PPP), with a specific focus on the evolutionary significance and metabolic interchange of D-Ribose 5-phosphate. The PPP stands as a testament to the elegance and adaptability of metabolic evolution, a pathway with ancient, pre-enzymatic origins that has been conserved and elaborated upon across all domains of life.[1] Its dual role in providing anabolic precursors and maintaining redox homeostasis underscores its centrality to cellular function.

Evolutionary Origins and Significance

The Pentose Phosphate Pathway is a metabolic pathway of profound evolutionary antiquity, paralleling glycolysis in its fundamental importance.[1] Evidence suggests that the non-oxidative branch of the PPP may have pre-enzymatic origins, with its core reactions capable of occurring under conditions mimicking the Archean ocean, catalyzed by metal ions.[1] This suggests that the fundamental chemistry of pentose and hexose interconversion predates the emergence of complex enzymatic machinery.

The oxidative branch, responsible for the production of NADPH, is considered to be a more recent evolutionary addition.[2] This evolutionary divergence reflects the changing metabolic demands of life, from an anaerobic world to an oxygen-rich environment where the management of oxidative stress became paramount.

The PPP's primary contributions to cellular metabolism are twofold:

  • Anabolic Precursors: The pathway is the primary source of Ribose 5-phosphate (R5P), the sugar backbone of nucleotides and nucleic acids (DNA and RNA).[3][4] It also produces Erythrose 4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids.[1]

  • Redox Homeostasis: The oxidative branch of the PPP is a major producer of NADPH, the primary cellular reductant for anabolic reactions and for the regeneration of reduced glutathione, a key antioxidant.[3]

The Core Pathway: Oxidative and Non-Oxidative Branches

The PPP is comprised of two interconnected branches: the oxidative and non-oxidative phases. The direction and flow through these branches are flexible and dictated by the metabolic needs of the cell.

The Oxidative Phase

This irreversible phase converts Glucose 6-phosphate (G6P) into Ribulose 5-phosphate, generating two molecules of NADPH for each molecule of G6P oxidized.[3][5]

The Non-Oxidative Phase

This series of reversible reactions interconverts pentose phosphates, linking the PPP with glycolysis.[3] Key enzymes in this phase, transketolase and transaldolase, catalyze the transfer of two- and three-carbon units, respectively, allowing for the synthesis of R5P from glycolytic intermediates or the conversion of excess pentoses back into the glycolytic pathway.[3]

PentosePhosphatePathway cluster_oxidative Oxidative Phase (Irreversible) cluster_non_oxidative Non-Oxidative Phase (Reversible) cluster_connections Metabolic Interconnections G6P Glucose 6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose 5-Phosphate PG->Ru5P 6PGD + NADP+ -> NADPH + CO2 R5P Ribose 5-Phosphate Ru5P->R5P RPI Xu5P Xylulose 5-Phosphate Ru5P->Xu5P RPE S7P Sedoheptulose 7-Phosphate R5P->S7P TKT Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth G3P Glyceraldehyde 3-Phosphate Xu5P->G3P TKT F6P Fructose 6-Phosphate Xu5P->F6P TKT E4P Erythrose 4-Phosphate S7P->E4P TAL G3P->F6P TAL Glycolysis_Out To Glycolysis G3P->Glycolysis_Out E4P->G3P TKT Aromatic_AA_Synth Aromatic Amino Acid Synthesis E4P->Aromatic_AA_Synth F6P->Glycolysis_Out Glycolysis_In From Glycolysis Glycolysis_In->G6P

Figure 1: The Oxidative and Non-Oxidative Phases of the Pentose Phosphate Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the PPP enzymes are crucial for understanding the regulation and flux through the pathway. The following table summarizes key kinetic parameters for the enzymes of the PPP in Saccharomyces cerevisiae.

EnzymeGeneSubstrate(s)Km (mM)Vmax (µmol/min/mg)
Glucose-6-phosphate dehydrogenaseZWF1Glucose 6-phosphate0.0410.5
NADP+0.02
6-Phosphogluconate dehydrogenaseGND16-Phosphogluconate0.0115.2
NADP+0.02
Ribulose-5-phosphate 3-epimeraseRPE1Ribulose 5-phosphate0.23138
Ribose-5-phosphate isomeraseRKI1Ribose 5-phosphate1.7240
Ribulose 5-phosphate0.448
TransketolaseTKL1Xylulose 5-phosphate0.0435
Ribose 5-phosphate0.1
TransaldolaseTAL1Sedoheptulose 7-phosphate0.0225
Glyceraldehyde 3-phosphate0.01

Data adapted from Smallbone et al. (2013).

Metabolic Flux Under Different Conditions

Metabolic flux analysis reveals the in vivo activity of metabolic pathways. The following table presents the flux through key reactions of the central carbon metabolism in Escherichia coli under normal growth conditions and in response to oxidative stress.

Reaction/PathwayFlux (mmol/gDW/h) - NormalFlux (mmol/gDW/h) - Oxidative Stress
Glucose Uptake10.010.0
Glycolysis (G6P to PYR)8.56.5
Pentose Phosphate Pathway (G6P to Ru5P) 1.5 3.5
TCA Cycle (Citrate synthase)6.05.0

Representative data synthesized from multiple sources on E. coli metabolic flux analysis.

FluxComparison cluster_normal Normal Conditions cluster_stress Oxidative Stress title Metabolic Flux Comparison in E. coli (mmol/gDW/h) cluster_normal cluster_normal cluster_stress cluster_stress Glucose_N Glucose Uptake 10.0 Glycolysis_N Glycolysis 8.5 PPP_N PPP 1.5 TCA_N TCA Cycle 6.0 Glucose_S Glucose Uptake 10.0 Glycolysis_S Glycolysis 6.5 PPP_S PPP 3.5 TCA_S TCA Cycle 5.0

Figure 2: Shift in metabolic flux in E. coli in response to oxidative stress.

Experimental Protocols

Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This spectrophotometric assay measures the rate of NADP+ reduction to NADPH, which is directly proportional to G6PD activity.

Materials:

  • Triethanolamine buffer (1 M, pH 7.6)

  • MgCl2 (0.1 M)

  • Glucose-6-phosphate (G6P) solution (10 mM)

  • NADP+ solution (10 mM)

  • Cell or tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL Triethanolamine buffer

    • 50 µL MgCl2

    • 100 µL NADP+ solution

    • Deionized water to a final volume of 900 µL.

  • Add 50 µL of the cell or tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to consume any endogenous substrates.

  • Initiate the reaction by adding 50 µL of the G6P solution.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the G6PD activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of 13C-labeled substrates through metabolic networks.[6]

Workflow Overview:

  • Isotope Labeling Experiment: Culture cells in a medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose) until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis:

    • Quench metabolism rapidly to preserve the in vivo metabolic state.

    • Extract intracellular metabolites.

    • Hydrolyze proteins to release amino acids (which are biosynthesized from central metabolic intermediates).

    • Derivatize metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms).[7][8]

  • Computational Flux Estimation:

    • Use a computational model of the organism's metabolic network.

    • Input the experimentally determined mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).

    • Employ specialized software (e.g., INCA, OpenFLUX2) to estimate the intracellular fluxes that best fit the experimental data.[9]

MFA_Workflow start Start: 13C-Labeled Substrate culture Cell Culture (Isotopic Steady State) start->culture quench Metabolic Quenching culture->quench extract Metabolite Extraction & Protein Hydrolysis quench->extract derivatize Derivatization extract->derivatize gcms GC-MS Analysis (Mass Isotopomer Distribution) derivatize->gcms estimation Computational Flux Estimation gcms->estimation model Metabolic Network Model model->estimation ext_flux Extracellular Fluxes ext_flux->estimation flux_map Result: Intracellular Flux Map estimation->flux_map

Figure 3: Generalized workflow for 13C-Metabolic Flux Analysis.

Interconnections with other Central Metabolic Pathways

The PPP does not operate in isolation. It is intricately connected with other central metabolic pathways, most notably glycolysis and, in photosynthetic organisms, the Calvin cycle.[2] These interconnections allow for a flexible distribution of carbon skeletons according to the cell's needs.

Metabolic_Hub PPP Pentose Phosphate Pathway F6P Fructose-6-P PPP->F6P G3P Glyceraldehyde-3-P PPP->G3P Glycolysis Glycolysis G6P Glucose-6-P Glycolysis->G6P Pyruvate Pyruvate Glycolysis->Pyruvate CalvinCycle Calvin Cycle (in photoautotrophs) CalvinCycle->G3P Ru5P Ribulose-5-P CalvinCycle->Ru5P TCA TCA Cycle G6P->PPP G6P->Glycolysis F6P->PPP F6P->Glycolysis G3P->PPP G3P->Glycolysis Ru5P->PPP Pyruvate->TCA

Figure 4: The Pentose Phosphate Pathway as a central hub of carbon metabolism.

Regulation and Dysregulation

The flux through the PPP is tightly regulated, primarily at the level of the first enzyme, G6PD. This enzyme is allosterically inhibited by NADPH, creating a negative feedback loop. When NADPH is consumed by biosynthetic reactions or in response to oxidative stress, the inhibition of G6PD is relieved, and the flux through the PPP increases to replenish the NADPH pool.

Dysregulation of the PPP is implicated in various human diseases. G6PD deficiency, the most common human enzyme defect, leads to a reduced capacity to produce NADPH, particularly in red blood cells, resulting in hemolytic anemia upon exposure to oxidative insults. Conversely, an upregulated PPP is a hallmark of many cancers, providing the necessary building blocks for rapid proliferation and enhanced antioxidant capacity.

This guide provides a foundational understanding of the evolutionary and functional significance of the this compound pathway. The provided data and protocols serve as a starting point for researchers to further explore the intricate roles of this ancient and vital metabolic network.

References

Investigating the Genetic Regulation of D-Ribose 5-Phosphate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a critical biomolecule, serving as the fundamental precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). Its production is a primary outcome of the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis.[1][2][3] The PPP not only generates R5P but also produces NADPH, a crucial reducing equivalent for anabolic reactions and for maintaining cellular redox homeostasis.[4][5][6] Given its central role in cell proliferation, survival, and response to stress, the synthesis of R5P is under tight genetic and metabolic control. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders, making its regulatory network a key area of investigation for therapeutic development.

This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing the synthesis of this compound. It details the core enzymatic players, the transcriptional and post-translational regulatory networks, and the interplay with other major metabolic pathways. Furthermore, this document supplies detailed experimental protocols and data presented in a structured format to aid researchers in their investigation of this vital metabolic process.

The Pentose Phosphate Pathway: Core of R5P Synthesis

The synthesis of R5P occurs through the Pentose Phosphate Pathway (PPP), which consists of two interconnected branches: the oxidative and the non-oxidative phase.[1][2]

  • Oxidative Phase: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH. The key regulatory enzyme of the entire pathway, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the first committed step.[2][5][7] Ribulose-5-phosphate is then isomerized to the final product, this compound (R5P).

  • Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[5] It allows for the synthesis of R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when nucleotide demand is high, independent of the oxidative phase and NADPH production.[5] Key enzymes in this branch are Transketolase (TKT) and Transaldolase (TALDO1).[8][9]

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase (Irreversible) cluster_non_oxidative Non-Oxidative Phase (Reversible) G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD (Rate-Limiting) Glycolysis Glycolysis G6P->Glycolysis NADPH1 NADPH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH R5P Ribose-5-Phosphate Ru5P->R5P RPIA Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT F6P Fructose-6-Phosphate Xu5P->F6P TKT GAP Glyceraldehyde-3-Phosphate Xu5P->GAP TKT E4P Erythrose-4-Phosphate S7P->E4P TALDO1 E4P->F6P TKT F6P->Glycolysis GAP->F6P TALDO1 GAP->Glycolysis NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2_KEAP1 NRF2-KEAP1 Complex NRF2 NRF2 NRF2_KEAP1->NRF2 release Proteasome Proteasomal Degradation NRF2_KEAP1->Proteasome constitutive degradation KEAP1_mod KEAP1 (modified) NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Stress Oxidative Stress Stress->NRF2_KEAP1 inactivates KEAP1 ARE ARE NRF2_nuc->ARE binds G6PD_Gene G6PD, TKT, TALDO1 Genes ARE->G6PD_Gene activates mRNA PPP Enzyme mRNA G6PD_Gene->mRNA Transcription mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates SREBP1c SREBP1c mTORC1->SREBP1c activates G6PD_Gene G6PD Gene SREBP1c->G6PD_Gene promotes transcription PPP_Flux Increased PPP Flux (NADPH, R5P) G6PD_Gene->PPP_Flux Allosteric_Regulation G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL catalyzed by G6PD_active G6PD (Active) G6PD_active->PGL NADPH NADPH G6PD_active->NADPH G6PD_inactive G6PD (Inactive) NADP NADP+ NADP->G6PD_active Allosteric Activator NADPH->G6PD_inactive Feedback Inhibitor Biosynthesis Reductive Biosynthesis & Antioxidant Defense NADPH->Biosynthesis consumed by Biosynthesis->NADP regenerates PPP_AMPK_Glycolysis_Integration Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP ATP_prod ATP Glycolysis->ATP_prod R5P_NADPH R5P & NADPH PPP->R5P_NADPH AMPK AMPK PPP->AMPK modulates AMPK->Glycolysis stimulates Low_Energy Low Energy (High AMP:ATP) Low_Energy->AMPK activates RT_qPCR_Workflow Node1 1. Total RNA Isolation Node2 2. cDNA Synthesis (Reverse Transcription) Node1->Node2 Node3 3. qPCR Amplification & Detection Node2->Node3 Node4 4. Data Analysis (ΔΔCt Method) Node3->Node4 ChIP_Seq_Workflow Node1 1. Cross-link Proteins to DNA in vivo Node2 2. Shear Chromatin Node1->Node2 Node3 3. Immunoprecipitate with Specific Antibody Node2->Node3 Node4 4. Reverse Cross-links & Purify DNA Node3->Node4 Node5 5. Prepare Sequencing Library Node4->Node5 Node6 6. Sequence & Align Reads, Perform Peak Calling Node5->Node6 G6PD_Assay_Workflow Node1 1. Prepare Cell Lysate Node2 2. Mix Lysate with Assay Buffer & Substrates (G6P, NADP+) Node1->Node2 Node3 3. Measure NADPH Production (Absorbance at 340nm) Kinetically Node2->Node3 Node4 4. Calculate Enzyme Activity (Rate of ΔAbs/min) Node3->Node4

References

Methodological & Application

Application Note: Quantification of D-Ribose 5-Phosphate in Cell Lysates Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental process in cellular metabolism.[1][2] The PPP is crucial for generating NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, and for producing R5P, the precursor for the synthesis of nucleotides and nucleic acids.[3] The intracellular concentration of R5P is a key determinant of the rate of de novo purine synthesis.[1] Therefore, the accurate quantification of R5P in cell lysates is essential for studying metabolic regulation, understanding disease states, and evaluating the effects of therapeutic agents.

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and specific platform for the analysis of polar and non-volatile metabolites like sugar phosphates.[4][5] This application note provides a detailed protocol for the reliable quantification of this compound in mammalian cell lysates using a targeted LC-MS/MS approach.

Principle of the Method

This method employs a robust sample preparation procedure involving rapid metabolic quenching and efficient metabolite extraction to preserve the in vivo concentrations of R5P. Cell lysates are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating highly polar compounds. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Adherent Cell Cultures

This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent cells.

  • Cell Culture: Culture cells to the desired confluency (typically 80-90%) under standard conditions. It is recommended to use at least 3-6 biological replicates for each condition.[6]

  • Quenching Metabolism: This is a critical step to halt enzymatic activity instantly.

    • Aspirate the cell culture medium completely.

    • Immediately wash the cells twice with 1 mL of ice-cold 0.9% (w/v) NaCl solution to remove any remaining medium.[7]

    • Add 1 mL of ice-cold 80% methanol (-80°C, LC-MS grade) directly to the cell monolayer.[7][8] This step simultaneously quenches metabolism and initiates metabolite extraction.

  • Metabolite Extraction:

    • Incubate the plate on ice for 10 minutes.

    • Using a cell scraper, scrape the cells into the cold methanol solution.

    • Transfer the cell suspension (lysate) to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the cell lysate briefly.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[8]

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[8] A drying step can increase variability for some metabolites, so it should be performed with care.[9]

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in 50-100 µL of a suitable solvent compatible with the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any insoluble components.[8]

    • Transfer the clear supernatant to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required depending on the specific LC-MS system used.

  • Liquid Chromatography:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]

    • Column: A HILIC column is recommended for separating sugar phosphates. Example: Waters XBridge Amide (3.5 µm, 4.6 x 100 mm) or Shodex HILICpak series.[11]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • MS System: Agilent 6495 Triple Quadrupole MS or equivalent.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Gas Temperature: 300°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V (Negative).

Data Presentation

Quantitative data should be clearly organized for comparison. The following tables provide an example of recommended LC-MS parameters for the analysis.

Table 1: Liquid Chromatography Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.41585
2.00.41585
12.00.45050
12.10.48515
15.00.48515
15.10.41585
20.00.41585

Table 2: MS/MS Parameters for this compound (MRM)

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (V)
This compound229.097.0 (H₂PO₄⁻)10012
This compound (Qualifier)229.079.0 (PO₃⁻)10015

Note: The precursor ion for R5P is [M-H]⁻. The m/z 97 fragment is characteristic of the phosphate group from phosphorylated compounds.[12][13]

Visualizations

Pentose Phosphate Pathway Overview

The following diagram illustrates the position of this compound within the pentose phosphate pathway, highlighting its role as a key biosynthetic precursor.

PPP_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG NADPH1 NADPH PGL->NADPH1 Ru5P Ribulose-5-Phosphate PG->Ru5P NADPH2 NADPH PG->NADPH2 R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase Nucleotides Nucleotides R5P->Nucleotides Synthesis

Caption: Role of this compound in the Pentose Phosphate Pathway.

Experimental Workflow

This diagram provides a step-by-step visual guide to the entire quantification protocol, from sample collection to data analysis.

Experimental_Workflow A 1. Cell Culture (Adherent Cells) B 2. Quench Metabolism (Ice-Cold 80% Methanol) A->B C 3. Scrape & Collect Lysate B->C D 4. Centrifuge to Pellet Debris (14,000 x g, 4°C) C->D E 5. Collect & Dry Supernatant D->E F 6. Reconstitute Sample E->F G 7. LC-MS/MS Analysis (HILIC, ESI-, MRM) F->G H 8. Data Processing (Quantification vs. Standard Curve) G->H

Caption: Workflow for R5P quantification in cell lysates.

References

Application Notes and Protocols for the Enzymatic Assay of Ribose-5-Phosphate Isomerase (Rpi) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme that catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P).[1] This reaction is a key step in the pentose phosphate pathway (PPP) and the Calvin cycle, playing a fundamental role in nucleotide synthesis, NADPH production, and carbon fixation.[1] Rpi exists in two structurally distinct and unrelated forms, RpiA and RpiB, which are found in various organisms.[2] Given its central metabolic role, Rpi is a potential therapeutic target for various diseases, including cancer and infectious diseases.[2] Accurate and reliable determination of Rpi activity is therefore essential for studying its function, kinetics, and for the screening of potential inhibitors.

These application notes provide detailed protocols for three common methods to assay Rpi activity: a direct spectrophotometric assay, a discontinuous colorimetric assay, and a continuous coupled enzyme assay.

Enzyme Reaction and Signaling Pathway

The enzymatic reaction catalyzed by Ribose-5-Phosphate Isomerase (Rpi) is a reversible isomerization.

Rpi_Reaction R5P D-Ribose-5-Phosphate (R5P) Ru5P D-Ribulose-5-Phosphate (Ru5P) R5P->Ru5P Ribose-5-Phosphate Isomerase (Rpi) Ru5P->R5P

Figure 1: Reversible isomerization of R5P to Ru5P catalyzed by Rpi.

Quantitative Data Summary

The following tables summarize key quantitative data for Rpi assays, including typical kinetic constants for the enzyme from different sources.

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase

OrganismEnzyme TypeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Source
Escherichia coliRpiAD-Ribose-5-Phosphate3.1 ± 0.2-2100 ± 300[3]
Trypanosoma bruceiRpiBD-Ribose-5-Phosphate12.50 ± 4.43--[4]
Trypanosoma bruceiRpiBD-Ribulose-5-Phosphate2.39 ± 0.35--[4]
Trypanosoma cruziRpiBD-Ribose-5-Phosphate4--[5]
Trypanosoma cruziRpiBD-Ribulose-5-Phosphate1.4--[5]

Table 2: Common Inhibitors of Ribose-5-Phosphate Isomerase

InhibitorEnzyme TargetInhibition TypeKiSource
4-Phospho-D-erythronohydroxamic acid (4PEH)Mycobacterium tuberculosis RpiBCompetitive57 µM[6]
4-Phospho-D-erythronate (4PEA)Mycobacterium tuberculosis RpiBCompetitive1.7 mM[6]
4-Phospho-D-erythronateSpinach RpiACompetitive-[7]
5-Phospho-D-ribonateMycobacterium tuberculosis RpiBCompetitive9 µM[8]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This continuous assay directly measures the increase in absorbance at 290 nm resulting from the formation of the ketose, D-ribulose-5-phosphate.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Buffer and Substrate Solution Mix Mix Buffer and Substrate in a Quartz Cuvette Reagents->Mix Enzyme Prepare Enzyme Dilution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Mix->Initiate Measure Measure Absorbance at 290 nm over time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity (ΔA/min) Plot->Calculate

Figure 2: Workflow for the direct spectrophotometric Rpi assay.

Materials:

  • D-Ribose-5-phosphate (R5P)

  • Purified Ribose-5-Phosphate Isomerase (Rpi)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • UV-transparent quartz cuvettes

  • Spectrophotometer capable of measuring at 290 nm and maintaining a constant temperature

Procedure:

  • Prepare a stock solution of R5P in Tris-HCl buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.1 to 10 times the Km).

  • Set the spectrophotometer to 290 nm and equilibrate the cuvette holder to 37°C.

  • In a quartz cuvette, add the Tris-HCl buffer and the R5P solution to a final volume of 1 mL.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

  • Initiate the reaction by adding a small volume of the Rpi enzyme solution to the cuvette and mix quickly by gentle inversion.

  • Immediately start recording the absorbance at 290 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 10-15 seconds).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of Ru5P formed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for D-ribulose-5-phosphate at 290 nm is 72 M-1cm-1.

Protocol 2: Discontinuous Colorimetric Assay (Cysteine-Carbazole Method)

This assay is an endpoint method that quantifies the amount of ketose (D-ribulose-5-phosphate) produced after a fixed incubation time. The reaction of the ketose with cysteine and carbazole in strong acid produces a colored product that can be measured spectrophotometrically.

Colorimetric_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement Incubate Incubate Enzyme with R5P at 37°C Stop Stop Reaction (e.g., with acid) Incubate->Stop Add_H2SO4 Add Sulfuric Acid Stop->Add_H2SO4 Add_Cysteine Add Cysteine Solution Add_H2SO4->Add_Cysteine Add_Carbazole Add Carbazole Solution Add_Cysteine->Add_Carbazole Heat Heat at 100°C Add_Carbazole->Heat Cool Cool to Room Temperature Heat->Cool Measure_Abs Measure Absorbance at 540 nm Cool->Measure_Abs

Figure 3: Workflow for the cysteine-carbazole colorimetric Rpi assay.

Materials:

  • D-Ribose-5-phosphate (R5P)

  • Purified Ribose-5-Phosphate Isomerase (Rpi)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • Sulfuric acid (concentrated)

  • Cysteine hydrochloride solution (e.g., 1.5% w/v, freshly prepared)

  • Carbazole solution (e.g., 0.12% w/v in ethanol)

  • Microcentrifuge tubes

  • Heating block or water bath at 100°C

  • Spectrophotometer or microplate reader capable of measuring at 540 nm

Procedure:

  • Set up the enzymatic reaction by mixing R5P (at desired concentrations) and Rpi in Tris-HCl buffer in a microcentrifuge tube. The final volume can be, for example, 200 µL.

  • Incubate the reaction mixture at 37°C for a fixed period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding a strong acid, which will also be the first step of the colorimetric detection (e.g., by adding the reaction mixture to the sulfuric acid in the next step).

  • Color Development: a. In a glass test tube, carefully add a defined volume of concentrated sulfuric acid and cool on ice. b. Add an aliquot of the stopped enzymatic reaction mixture to the cold sulfuric acid. c. Add the cysteine hydrochloride solution and mix. d. Add the carbazole solution and mix thoroughly.

  • Heat the mixture in a boiling water bath for a defined time (e.g., 20 minutes) to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 540 nm.

  • A standard curve using known concentrations of D-ribulose-5-phosphate should be prepared to quantify the amount of product formed in the enzymatic reaction.

Protocol 3: Continuous Coupled Enzyme Assay

This assay couples the formation of D-ribulose-5-phosphate to other enzymatic reactions that result in the oxidation of NADH, which can be continuously monitored as a decrease in absorbance at 340 nm.

Coupled_Assay_Pathway R5P D-Ribose-5-Phosphate Ru5P D-Ribulose-5-Phosphate R5P->Ru5P Rpi Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-5-P 3-Epimerase Products Glyceraldehyde-3-P + Sedoheptulose-7-P Xu5P->Products Transketolase DHAP Dihydroxyacetone-P Products->DHAP Triosephosphate Isomerase Gly3P Glycerol-3-P DHAP->Gly3P Glycerol-3-P Dehydrogenase DHAP->Gly3P NAD NADH NADH NADH + H+ NAD NAD+ NADH->NAD

Figure 4: Reaction cascade in the coupled enzyme assay for Rpi activity.

Materials:

  • D-Ribose-5-phosphate (R5P)

  • Purified Ribose-5-Phosphate Isomerase (Rpi)

  • Ribulose-5-phosphate 3-epimerase (RPE)

  • Transketolase (TK)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • NADH

  • Thiamine pyrophosphate (TPP, cofactor for transketolase)

  • MgCl2

  • Buffer (e.g., 50 mM Glycylglycine, pH 7.7)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring at 340 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl2, TPP, NADH, and the coupling enzymes (RPE, TK, TPI, and GPDH) in a cuvette or microplate well.

  • Add the substrate, R5P, to the reaction mixture.

  • Equilibrate the mixture at the desired temperature (e.g., 37°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the Rpi enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of Rpi activity. The activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Conclusion

The choice of assay for Ribose-5-Phosphate Isomerase activity depends on the specific research needs, available equipment, and the nature of the study (e.g., high-throughput screening versus detailed kinetic analysis). The direct spectrophotometric assay is simple and continuous but may be limited by the low extinction coefficient of the product. The cysteine-carbazole method is a sensitive endpoint assay suitable for samples where a continuous assay is not feasible. The coupled enzyme assay provides a highly sensitive and continuous method for determining Rpi activity. These detailed protocols provide a robust starting point for researchers to accurately measure Rpi activity and advance our understanding of its role in health and disease.

References

Using D-Ribose 5-phosphate as a substrate for in vitro enzyme kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: D-Ribose 5-Phosphate in In Vitro Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (R5P) is a critical phosphorylated pentose that serves as both a product and an intermediate in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route responsible for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing the precursors for nucleotide and nucleic acid synthesis. Given its central role, enzymes that utilize R5P are of significant interest in biomedical research and are considered potential targets for drug development, particularly in oncology and infectious diseases.

This document provides detailed application notes and protocols for using this compound as a substrate to study the in vitro kinetics of key metabolic enzymes. The featured enzymes include:

  • Transketolase (TK) : A key enzyme in the non-oxidative branch of the PPP.

  • Ribose-5-phosphate Isomerase (Rpi) : Catalyzes the reversible isomerization of R5P to ribulose-5-phosphate (Ru5P).

  • Ribose-phosphate Pyrophosphokinase (PRPS) : Converts R5P into phosphoribosyl pyrophosphate (PRPP), a crucial step in nucleotide synthesis. [1] Understanding the kinetic behavior of these enzymes provides insights into metabolic regulation and offers a quantitative basis for screening potential therapeutic inhibitors.

Biochemical Context: The Pentose Phosphate Pathway

This compound is positioned at a crucial junction in the PPP. The pathway consists of an oxidative phase, which generates NADPH and converts glucose-6-phosphate into ribulose-5-phosphate (Ru5P), and a non-oxidative phase, which involves the interconversion of various sugar phosphates. R5P is formed from Ru5P by the action of Ribose-5-phosphate Isomerase and serves as the direct precursor for nucleotide biosynthesis. [2]Transketolase utilizes R5P to shuffle carbon units, linking the PPP with glycolysis.

PentosePhosphatePathway cluster_enzymes G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase   R5P D-Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P PRPP PRPP R5P->PRPP Glycolysis Glycolytic Intermediates R5P->Glycolysis X5P->Glycolysis Nuc Nucleotide Synthesis PRPP->Nuc Rpi Rpi PRPS PRPS TK Transketolase

Fig 1. Role of this compound in the Pentose Phosphate Pathway.

Quantitative Kinetic Data

The following tables summarize representative Michaelis-Menten kinetic parameters for key enzymes that utilize this compound (R5P) as a substrate. These values are essential for designing experiments, developing kinetic models, and comparing inhibitor potencies.

Table 1: Kinetic Parameters for Ribose-5-Phosphate Isomerase (Rpi)

Enzyme Source Isoform Km for R5P (mM) kcat (s-1) kcat/Km (M-1s-1) Reference
Escherichia coli RpiA 3.1 ± 0.2 2100 ± 300 6.8 x 105 [3]
Trypanosoma brucei RpiB 12.4 ± 1.1 185.3 ± 4.5 1.5 x 104 [4]

| Trypanosoma cruzi | RpiB | 4.4 ± 0.5 | 225.4 ± 11.2 | 5.1 x 104 | [4]|

Table 2: Kinetic Parameters for Transketolase (TK)

Enzyme Source Substrate Combination Km for R5P (mM) kcat (s-1) kcat/Km (M-1s-1) Reference
Rat (Wild-Type) Xylulose-5-P + R5P 0.053 42.1 7.9 x 105 [5]
Rat (Arg433->Ala Mutant) Xylulose-5-P + R5P 1.29 1.1 8.5 x 102 [5]
Bacillus methanolicus (TKC) Xylulose-5-P + R5P ~0.14 N/A N/A [6]

| Bacillus methanolicus (TKP) | Xylulose-5-P + R5P | ~0.20 | N/A | N/A | [6]|

Table 3: Kinetic Parameters for Ribose-Phosphate Pyrophosphokinase (PRPS)

Enzyme Source Km for R5P (µM) Km for ATP (µM) Reference
Salmonella typhimurium 160 90 [7]

| Human (Erythrocytes) | 30 | 12 | [8](implied from assay description) |

Note: N/A indicates data not available in the cited sources. Kinetic parameters can vary significantly with assay conditions (pH, temperature, buffer composition).

Experimental Protocols & Workflows

General Workflow for Enzyme Kinetic Assays

A typical workflow for determining enzyme kinetics involves preparing reagents, initiating the reaction by adding the enzyme or substrate, monitoring the reaction progress over time, and analyzing the resulting data to determine initial velocities and kinetic parameters.

AssayWorkflow prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) mix 2. Assay Mix Assembly (Add all components except one) prep->mix equil 3. Equilibration (Incubate at assay temperature) mix->equil start 4. Reaction Initiation (Add final component, e.g., enzyme) equil->start monitor 5. Data Acquisition (Monitor signal change over time) start->monitor analyze 6. Data Analysis (Calculate initial velocity) monitor->analyze kinetics 7. Kinetic Parameter Fitting (Plot v vs. [S], fit to model) analyze->kinetics

Fig 2. General experimental workflow for an in vitro enzyme kinetics assay.
Protocol 1: Transketolase (TK) Activity Assay

This protocol describes a continuous, coupled spectrophotometric assay to measure TK activity. TK catalyzes the conversion of this compound (R5P) and D-xylulose 5-phosphate (X5P) to sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (G3P). The production of G3P is coupled to the oxidation of NADH by auxiliary enzymes, which can be monitored by the decrease in absorbance at 340 nm. [9] Principle:

  • TK Reaction: R5P + X5P ⇌ Sedoheptulose-7-P + G3P

  • Coupling Reaction 1 (TIM): G3P ⇌ Dihydroxyacetone phosphate (DHAP)

  • Coupling Reaction 2 (GDH): DHAP + NADH + H+ → α-Glycerophosphate + NAD+

The rate of NADH oxidation (decrease in A340) is directly proportional to the TK activity.

Materials and Reagents:

  • Purified Transketolase enzyme

  • This compound sodium salt (R5P)

  • D-Xylulose 5-phosphate lithium salt (X5P)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • Magnesium chloride (MgCl2)

  • Thiamine pyrophosphate (TPP)

  • NADH

  • Triosephosphate isomerase (TIM)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer with kinetic measurement capabilities (plate reader or cuvette-based)

Assay Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, TPP, NADH, TIM, and GDH.

  • Substrate Addition: To the wells of a microplate or a cuvette, add the desired concentrations of R5P and X5P. It is common to fix one substrate concentration while varying the other.

  • Initiate Reaction: Add the purified TK enzyme to the mixture to start the reaction. The final volume should be consistent (e.g., 200 µL for a plate or 1 mL for a cuvette).

  • Monitor Absorbance: Immediately place the plate or cuvette in the spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Control Reactions: Run a control reaction without the TK enzyme or without one of the primary substrates (R5P or X5P) to measure any background NADH oxidation.

Calculation of Enzyme Activity: The initial velocity (v) can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

  • Activity (U/mL) = (ΔA340/min) × Vt / (ε × l × Ve)

    • ΔA340/min: The rate of absorbance change from the initial linear phase.

    • Vt: Total reaction volume (mL).

    • ε: Molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). [10] * l: Path length of the cuvette or well (cm).

    • Ve: Volume of enzyme solution added (mL).

Protocol 2: Ribose-5-Phosphate Isomerase (Rpi) Activity Assay

This protocol describes a direct spectrophotometric assay for Rpi activity, which is based on the formation of the ketose product, ribulose-5-phosphate (Ru5P), from the aldose substrate, this compound (R5P). The keto group of Ru5P results in a small but measurable increase in absorbance at 290 nm. [3] Principle:

  • Rpi Reaction: this compound (R5P) ⇌ D-Ribulose 5-phosphate (Ru5P)

  • The formation of the keto-sugar Ru5P is monitored by the increase in absorbance at 290 nm.

Materials and Reagents:

  • Purified Ribose-5-phosphate Isomerase enzyme

  • This compound sodium salt (R5P)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Quartz cuvettes (essential for UV measurements at 290 nm)

  • UV-Vis Spectrophotometer with kinetic measurement capabilities

Assay Procedure:

  • Prepare Assay Mixture: In a quartz cuvette, prepare the reaction mixture by adding Tris-HCl buffer and the desired concentration of R5P substrate.

  • Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Establish Baseline: Record the baseline absorbance at 290 nm before adding the enzyme.

  • Initiate Reaction: Add a small volume of the purified Rpi enzyme to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance.

  • Monitor Absorbance: Monitor the increase in absorbance at 290 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Control Reaction: Run a control without the enzyme to ensure there is no non-enzymatic conversion or substrate instability causing an absorbance change.

Calculation of Enzyme Activity: The initial velocity is determined from the linear phase of the reaction curve. A specific extinction coefficient for the conversion of R5P to Ru5P is required for precise calculation.

  • Activity (U/mL) = (ΔA290/min) × Vt / (Δε × l × Ve)

    • ΔA290/min: The rate of absorbance change.

    • Δε: The differential molar extinction coefficient for the reaction at 290 nm. This must be determined empirically or sourced from literature. For ketopentose phosphate formation, a value of 0.072 mM-1cm-1 has been reported.

    • Vt, l, Ve: As defined in the TK protocol.

Applications in Research and Drug Development

The kinetic analysis of enzymes utilizing R5P is fundamental to various areas of biomedical science.

  • Drug Discovery: Rpi and TK are validated drug targets in pathogens like Trypanosoma brucei and Mycobacterium tuberculosis. [4]The protocols described here are suitable for high-throughput screening (HTS) of compound libraries to identify novel enzyme inhibitors.

  • Disease Diagnosis: The activity of erythrocyte transketolase is a functional biomarker for thiamine (Vitamin B1) status. [11]Low TK activity that increases upon addition of its cofactor, TPP, indicates thiamine deficiency.

  • Metabolic Engineering: Understanding the kinetics of PPP enzymes is crucial for engineering microorganisms for the biotechnological production of valuable compounds.

  • Cancer Research: The PPP is often upregulated in cancer cells to support rapid proliferation and manage oxidative stress. Inhibiting key enzymes like TK or Rpi is being explored as a potential anti-cancer strategy. [12] By providing robust and reproducible methods for kinetic analysis, these protocols serve as a valuable resource for researchers aiming to understand and manipulate critical metabolic pathways.

References

Application Notes and Protocols for Isotopic Labeling of D-Ribose 5-Phosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. A key application of MFA is the quantification of flux through critical pathways such as the pentose phosphate pathway (PPP), which is central to nucleotide biosynthesis, NADPH production for reductive biosynthesis, and antioxidant defense. Isotopic labeling of metabolites, particularly D-Ribose 5-phosphate (R5P), a key product of the PPP, provides the necessary experimental data for precise flux quantification. This document offers detailed application notes and protocols for conducting isotopic labeling experiments of this compound for metabolic flux analysis.

The central principle involves introducing a stable isotope-labeled substrate, typically a variant of ¹³C-glucose, into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including R5P and its derivatives.[1] The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This labeling information, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.

Key Concepts and Applications

  • Pentose Phosphate Pathway (PPP) Flux: The PPP is a crucial metabolic route that operates in parallel with glycolysis. Determining the flux through the oxidative and non-oxidative branches of the PPP is essential for understanding cellular proliferation, response to oxidative stress, and the metabolic phenotype of various diseases, including cancer.

  • Nucleotide and Amino Acid Synthesis: R5P is a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and the amino acids histidine and tryptophan. Isotopic labeling of R5P provides insights into the rates of biosynthesis of these essential macromolecules.

  • Redox Homeostasis: The oxidative branch of the PPP is a major source of cellular NADPH, which is critical for maintaining a reduced glutathione pool and protecting against oxidative damage. MFA of the PPP can quantify the cell's capacity for NADPH production.

  • Drug Discovery and Development: Understanding how drug candidates modulate metabolic pathways is a critical aspect of pharmacology. MFA can be employed to assess the on-target and off-target metabolic effects of novel therapeutics.

Experimental Workflow Overview

The general workflow for an isotopic labeling experiment targeting this compound is depicted below. The process begins with the selection of an appropriate isotopic tracer and proceeds through cell culture, sample quenching and extraction, and finally, analytical measurement and data analysis.

G cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Sample Processing cluster_3 Analysis & Data Interpretation A Isotopic Tracer Selection (e.g., [1,2-¹³C₂]glucose) B Cell Seeding and Growth A->B C Switch to Isotope-Labeled Media B->C D Incubation to Isotopic Steady State C->D E Rapid Metabolic Quenching (e.g., Cold Methanol) D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Mass Isotopomer Distribution (MID) Determination G->H I Metabolic Flux Calculation H->I

Figure 1: A generalized experimental workflow for metabolic flux analysis using isotopic labeling.

Isotopic Tracer Selection

The choice of isotopic tracer is critical for maximizing the information obtained for the pathway of interest. For elucidating PPP flux, tracers that introduce distinct labeling patterns in PPP-derived metabolites compared to glycolytic metabolites are preferred.

Isotopic TracerPrimary Application for PPP AnalysisRationale
[1,2-¹³C₂]glucose Highly recommended for PPP flux analysis. [4][5]Metabolism through the oxidative PPP results in the loss of the C1 carbon of glucose. The remaining ¹³C at the C2 position is transferred to R5P, leading to singly labeled (M+1) R5P. In contrast, glycolysis of [1,2-¹³C₂]glucose produces doubly labeled (M+2) intermediates. This clear distinction allows for the deconvolution of PPP and glycolytic fluxes.[5]
[U-¹³C]glucose General metabolic labeling.While it labels all carbons, the scrambling of carbons in the non-oxidative PPP can make it challenging to precisely determine fluxes without sophisticated modeling.[2]
[1-¹³C]glucose or [6-¹³C]glucose Historically used for PPP flux estimation.The release of ¹³CO₂ from [1-¹³C]glucose in the oxidative PPP can be measured. However, this method can be confounded by other decarboxylation reactions.
[2,3-¹³C₂]glucose A novel tracer for PPP analysis.[6]This tracer results in [2,3-¹³C₂]lactate exclusively from the PPP, while glycolysis produces [1,2-¹³C₂]lactate, providing a clear readout of PPP activity.[6]

Detailed Experimental Protocols

The following protocols provide a general framework. Specific parameters such as cell numbers, incubation times, and volumes should be optimized for the specific cell type and experimental question.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically mid-logarithmic phase).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking glucose) with the chosen ¹³C-labeled glucose tracer and other necessary nutrients (e.g., dialyzed fetal bovine serum).

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time can range from minutes to over 24 hours, depending on the metabolic rates of the cells and the pathway of interest.[2] For many transformed cell lines, a near-steady state in central carbon metabolites is achieved within a few hours.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.[7]

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately add a pre-chilled quenching solution, such as 80% methanol (-80°C), to the cells.

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Perform multiple freeze-thaw cycles (e.g., liquid nitrogen followed by a room temperature water bath) to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Sample Preparation:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using an appropriate liquid chromatography (LC) method. For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Mass Spectrometry Detection:

    • Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Operate the mass spectrometer in negative ion mode, as phosphate-containing molecules are readily ionized in this mode.

    • Acquire full scan MS data to determine the mass isotopomer distributions of this compound.

    • Tandem MS (MS/MS) can be used to confirm the identity of the metabolite.

Data Presentation and Interpretation

The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for this compound. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

IsotopologueDescriptionExpected Abundance from [1,2-¹³C₂]glucose
M+0 Unlabeled R5PPresent due to unlabeled endogenous pools and contributions from the non-oxidative PPP.
M+1 Singly ¹³C-labeled R5PPrimarily generated through the oxidative PPP.
M+2 Doubly ¹³C-labeled R5PCan be generated through the non-oxidative PPP from glycolytic intermediates.
M+3, M+4, M+5 Higher labeled speciesCan arise from the cycling of labeled intermediates through the non-oxidative PPP.

Pentose Phosphate Pathway Visualization

The diagram below illustrates the flow of carbons from glucose through glycolysis and the pentose phosphate pathway, highlighting the generation of this compound.

G cluster_0 Glycolysis cluster_1 Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P OxPPP Oxidative PPP G6P->OxPPP GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Ru5P Ribulose-5-P OxPPP->Ru5P NADPH NonOxPPP Non-oxidative PPP NonOxPPP->F6P Re-entry to Glycolysis NonOxPPP->GAP Re-entry to Glycolysis R5P D-Ribose-5-P R5P->NonOxPPP Nucleotides Nucleotides R5P->Nucleotides Biosynthesis Ru5P->R5P

Figure 2: The Pentose Phosphate Pathway and its connection to Glycolysis.

Concluding Remarks

The isotopic labeling of this compound is a cornerstone technique for the quantitative analysis of the pentose phosphate pathway and associated biosynthetic routes. The protocols and guidelines presented here provide a robust starting point for researchers aiming to implement metabolic flux analysis in their studies. Careful experimental design, particularly the choice of isotopic tracer, and meticulous sample processing are paramount for obtaining high-quality data that will yield meaningful insights into cellular metabolism. The application of these methods will continue to be invaluable in basic research, drug development, and the systems-level understanding of cellular physiology and disease.

References

Application Notes & Protocols: Standard Operating Procedures for D-Ribose 5-Phosphate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis.[1][2] The PPP is essential for the production of nicotinamide adenine dinucleotide phosphate (NADPH), which is vital for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars necessary for nucleotide and nucleic acid formation.[2][3][4] Given its central role in cellular proliferation and redox homeostasis, the accurate quantification of R5P in tissues is crucial for understanding metabolic regulation in various physiological and pathological states, including cancer and metabolic disorders.

These application notes provide a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The procedure is designed to ensure the rapid quenching of metabolic activity and efficient extraction of phosphorylated sugars while minimizing degradation.

Signaling Pathway: The Pentose Phosphate Pathway

The diagram below illustrates the position of this compound within the pentose phosphate pathway, highlighting its origin from Glucose-6-phosphate and its role as a precursor for nucleotide synthesis. The pathway consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, where pentose phosphates are interconverted.[2][4]

PentosePhosphatePathway G6P Glucose-6-Phosphate SixPGDL 6-Phosphoglucono- δ-lactone G6P->SixPGDL G6PD NADPH1 NADPH G6P->NADPH1 SixPG 6-Phosphogluconate SixPGDL->SixPG Lactonase Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD NADPH2 NADPH SixPG->NADPH2 R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT F6P Fructose-6-Phosphate X5P->F6P TKT E4P Erythrose-4-Phosphate G3P->E4P TALDO Glycolysis Glycolysis G3P->Glycolysis S7P->F6P TALDO F6P->Glycolysis E4P->G3P TKT

Caption: The Pentose Phosphate Pathway highlighting this compound production.

Experimental Workflow for R5P Extraction

The following diagram outlines the major steps for the extraction of this compound from tissue samples. This workflow is critical for maintaining the integrity of the analyte and ensuring reproducible results.

ExtractionWorkflow Start Tissue Collection Quench Snap-Freeze in Liquid Nitrogen Start->Quench Homogenize Homogenization of Frozen Tissue Quench->Homogenize Extract Metabolite Extraction (e.g., with cold methanol or perchloric acid) Homogenize->Extract Deproteinize Deproteinization & Centrifugation Extract->Deproteinize Supernatant Collect Supernatant Deproteinize->Supernatant Dry Dry Extract (optional) Supernatant->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for the Chemical Synthesis of Carbocyclic Analogues of D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbocyclic analogues of D-Ribose 5-phosphate are molecules of significant interest in medicinal chemistry and drug development. In these analogues, the furanose ring oxygen of this compound is replaced by a methylene group, forming a cyclopentane ring. This modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases. These analogues have been shown to act as inhibitors of key enzymes in nucleotide biosynthesis, such as 5-phosphoribosyl α-1-pyrophosphate (PRPP) synthetase, making them valuable tools for studying metabolic pathways and potential therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the chemical synthesis of two representative carbocyclic analogues of this compound: a saturated cyclopentyl analogue and an unsaturated cyclopentenyl analogue. The protocols are based on established synthetic routes, primarily starting from D-ribonolactone or D-ribose. Additionally, quantitative data on the inhibitory activity of these analogues against PRPP synthetase is presented, along with diagrams illustrating the synthetic workflow and the relevant metabolic pathway.

Data Presentation

The inhibitory effects of the synthesized carbocyclic analogues of this compound on 5-phosphoribosyl α-1-pyrophosphate (PRPP) synthetases from both bacterial (Salmonella typhimurium) and human origins have been evaluated. The data is summarized in the table below.

CompoundTarget EnzymeInhibition TypeKi (μM)Notes
Cyclopentyl Analogue Human PRPP SynthetaseCompetitive35 - 40The monophosphate form of a related carbocyclic nucleoside showed competitive inhibition with respect to the cofactor inorganic phosphate.[2][3]
S. typhimurium PRPP SynthetaseInhibitor-The analogue was found to be an inhibitor, but not a substrate.[1]
Cyclopentenyl Analogue Human PRPP SynthetaseInhibitor-The analogue was found to be an inhibitor, but not a substrate.[1]
S. typhimurium PRPP SynthetaseInhibitor-The analogue was found to be an inhibitor, but not a substrate.[1]

Experimental Protocols

Protocol 1: Synthesis of a Saturated Carbocyclic Analogue of this compound

This protocol outlines a multi-step synthesis starting from D-ribose to yield a cyclopentyl analogue of this compound.

Step 1: Synthesis of a Cyclopentene Intermediate from D-Ribose

This initial step involves the conversion of D-ribose into a key cyclopentene intermediate. This transformation can be achieved through a series of reactions including protection of hydroxyl groups, radical cyclization, and subsequent modifications.

  • Materials: D-ribose, protecting group reagents (e.g., acetone, 2,2-dimethoxypropane), radical initiator (e.g., AIBN), tributyltin hydride, and appropriate solvents (e.g., DMF, toluene).

  • Procedure:

    • Protect the hydroxyl groups of D-ribose. A common method is the formation of an isopropylidene acetal.

    • Generate a radical at the C5 position and induce cyclization to form the cyclopentane ring. This is often achieved using a Barton-McCombie deoxygenation followed by a radical cyclization.

    • Further chemical modifications may be required to introduce the desired stereochemistry and functional groups on the cyclopentane ring, mirroring those of D-ribose.

Step 2: Dihydroxylation of the Cyclopentene Intermediate

This step introduces the diol functionality with the correct stereochemistry.

  • Materials: Cyclopentene intermediate from Step 1, osmium tetroxide (OsO4) or potassium permanganate (KMnO4), N-methylmorpholine N-oxide (NMO) as a co-oxidant, and appropriate solvents (e.g., acetone, water).

  • Procedure:

    • Dissolve the cyclopentene intermediate in a suitable solvent mixture.

    • Add NMO followed by a catalytic amount of OsO4.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Quench the reaction with sodium sulfite.

    • Extract the product and purify by column chromatography to yield the carbocyclic diol.

Step 3: Selective Protection and Functional Group Manipulation

This involves protecting the newly formed diols to allow for selective phosphorylation of the primary hydroxyl group.

  • Materials: Carbocyclic diol from Step 2, protecting group reagents (e.g., TBDMSCl, benzoyl chloride), and a base (e.g., imidazole, pyridine).

  • Procedure:

    • Selectively protect the secondary hydroxyl groups, leaving the primary hydroxyl group free for phosphorylation.

    • This may involve a multi-step protection-deprotection sequence to achieve the desired regioselectivity.

Step 4: Phosphorylation of the Primary Hydroxyl Group

The final step is the introduction of the phosphate group at the 5'-position.

  • Materials: Protected carbocyclic alcohol from Step 3, phosphorylating agent (e.g., phosphoryl chloride, dibenzyl phosphite), and a suitable base in an anhydrous solvent.

  • Procedure:

    • Dissolve the protected carbocyclic alcohol in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C and add the phosphorylating agent and base.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and remove the protecting groups (e.g., by hydrogenolysis for benzyl groups).

    • Purify the final carbocyclic analogue of this compound using ion-exchange chromatography.

Protocol 2: Synthesis of an Unsaturated Carbocyclic Analogue of this compound

This protocol describes the synthesis of a cyclopentenyl analogue, which can also be derived from D-ribonolactone.

Step 1: Synthesis of a Cyclopentenol Intermediate

  • Materials: D-ribonolactone, appropriate reducing agents (e.g., DIBAL-H), and reagents for olefination (e.g., Wittig reagent).

  • Procedure:

    • Reduce D-ribonolactone to the corresponding lactol.

    • Perform an olefination reaction to introduce a double bond and form a key acyclic intermediate.

    • Induce a ring-closing metathesis or other cyclization strategy to form the cyclopentenol ring.

Step 2: Phosphorylation of the Cyclopentenol

  • Materials: Cyclopentenol intermediate from Step 1, phosphorylating agent, and base in an anhydrous solvent.

  • Procedure:

    • Follow a similar phosphorylation procedure as described in Protocol 1, Step 4, to introduce the phosphate group at the primary hydroxyl position.

    • Deprotection and purification will yield the unsaturated carbocyclic analogue of this compound.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the Pentose Phosphate Pathway (PPP), indicating the role of this compound and the point of inhibition by its carbocyclic analogues.

PentosePhosphatePathway substrate substrate product product enzyme enzyme inhibitor inhibitor G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH SixPG 6-Phosphoglucono- lactone PGLase 6PGLase SixPG->PGLase SixPGL 6-Phospho- gluconate SixPGDH 6PGDH SixPGL->SixPGDH Ru5P Ribulose-5-Phosphate RPI R5P Isomerase Ru5P->RPI R5P Ribose-5-Phosphate PRPS PRPP Synthetase R5P->PRPS PRPP Phosphoribosyl Pyrophosphate (PRPP) Nucleotides Nucleotide Biosynthesis PRPP->Nucleotides Carbocyclic_Analogues Carbocyclic Analogues of This compound Carbocyclic_Analogues->PRPS G6PDH->SixPG PGLase->SixPGL SixPGDH->Ru5P RPI->R5P PRPS->PRPP

Caption: Pentose Phosphate Pathway and PRPP Synthesis Inhibition.

Experimental Workflow Diagram

The following diagram provides a logical overview of the general experimental workflow for the synthesis and evaluation of carbocyclic this compound analogues.

SynthesisWorkflow start start process process decision decision output output end end Start Start: D-Ribose or D-Ribonolactone Protection Protection of Hydroxyl Groups Start->Protection Cyclization Carbocyclic Ring Formation Protection->Cyclization FG_Manipulation Functional Group Manipulation Cyclization->FG_Manipulation Phosphorylation Phosphorylation FG_Manipulation->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: Carbocyclic D-Ribose 5-Phosphate Analogue Characterization->Final_Product Bio_Assay Biological Activity Assay (PRPP Synthetase Inhibition) Data_Analysis Data Analysis (Ki Determination) Bio_Assay->Data_Analysis Final_Product->Bio_Assay End End Data_Analysis->End

Caption: General Synthetic and Evaluation Workflow.

References

Application of D-Ribose 5-Phosphate in Drug Discovery and Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for cellular proliferation, redox balance, and the synthesis of nucleic acids.[1][2][3] Its central role in these critical cellular processes positions R5P and its associated enzymes as attractive targets for drug discovery and design. This document provides detailed application notes and protocols for researchers exploring the therapeutic potential of targeting R5P metabolism in various diseases, including cancer, metabolic disorders, and infectious diseases.

This compound is a product of the pentose phosphate pathway, connecting glucose metabolism and nucleotide metabolism.[4][5] It serves as a precursor for the synthesis of nucleotides and nucleic acids.[2] The enzyme Ribose-5-Phosphate Isomerase (RPI) catalyzes the reversible conversion between ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P), a crucial reaction for rapidly proliferating cells.[1] Imbalances in R5P levels have been linked to diseases such as cancer, where there is an upregulated production of R5P to support increased DNA and RNA synthesis, and gout.[3]

Application Notes

This compound in Cancer Drug Discovery

Targeting the Pentose Phosphate Pathway: Cancer cells exhibit heightened metabolic activity and are heavily reliant on the PPP for the building blocks of rapid cell division (nucleotides) and for maintaining redox homeostasis to counteract oxidative stress.[1] Targeting enzymes that regulate R5P levels, such as Ribose-5-Phosphate Isomerase (RPI), presents a promising strategy to disrupt cancer cell metabolism.[1] Inhibiting RPI can limit nucleotide production and impair cell proliferation, potentially leading to cancer cell death or increased sensitivity to chemotherapy.[1]

YAP Signaling Pathway: Recent studies have identified this compound as a metabolic checkpoint in the YAP (Yes-associated protein) signaling pathway.[4][5] Under glucose-limited conditions, decreased D5P levels lead to the activation of YAP, which promotes cancer cell survival.[4][5] This suggests that modulating D5P levels could be a therapeutic strategy to suppress tumor growth, particularly in combination with glucose transporter (GLUT) inhibitors.[4][5]

This compound in Infectious Disease Research

Targeting Pathogen-Specific Enzymes: The enzyme RPI exists in two primary isoforms, RPIA and RPIB.[1] While mammals possess RPIA, many pathogenic organisms, including bacteria and trypanosomatids, rely on RPIB.[6][7] This structural difference provides an opportunity for the development of selective RPIB inhibitors as antimicrobial agents with potentially minimal side effects in the host.[6][8] Such inhibitors could be crucial in combating drug-resistant pathogens.[1]

This compound as a Biomarker

Abnormal levels of metabolites in the pentose phosphate pathway can serve as biomarkers for certain diseases. For instance, elevated levels of polyols like ribitol and D-arabitol in bodily fluids can be indicative of RPI deficiency.[1] High-throughput metabolomic screening can be employed to identify such biomarkers, aiding in disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving D-ribose administration.

Table 1: In Vivo D-ribose Administration in Rodent Models

Animal ModelD-ribose DoseAdministration RouteStudy DurationKey FindingsReference
C57BL/6J Mice3.2 g/kg/dayIntraperitoneal injection10 daysSignificantly increased brain formaldehyde concentration compared to control.[9]
Fischer Rats420 mg/kg/day (10 ml/kg of 4.2% solution)Intravenous14 daysPart of a subacute toxicity study to evaluate the effects of daily intravenous D-ribose.[10]

Table 2: Pharmacokinetic Parameters of D-ribose in Rabbits

Administration RouteDoseKey Pharmacokinetic ParametersReference
Intravenous420 mg/kgNot specified in the provided abstract[11]
Intravenous840 mg/kgNot specified in the provided abstract[11]
Oral420 mg/kgNot specified in the provided abstract[11]
Oral840 mg/kgNot specified in the provided abstract[11]

Key Signaling Pathways and Experimental Workflows

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- δ-lactone Glucose6P->_6PG G6PD NADPH NADPH Glucose6P->NADPH _6PGluconate 6-Phosphogluconate _6PG->_6PGluconate Ru5P Ribulose-5-Phosphate _6PGluconate->Ru5P 6PGD _6PGluconate->NADPH R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE G3P Glyceraldehyde-3-Phosphate R5P->G3P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->G3P F6P Fructose-6-Phosphate X5P->F6P Glycolysis Glycolysis G3P->Glycolysis S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P F6P->Glycolysis YAP_Signaling_Pathway cluster_glucose Glucose Limitation cluster_yap_activation YAP Activation Cascade cluster_feedback Feedback Loop Glucose_Deprivation Glucose Deprivation D5P_decreased D-Ribose-5-Phosphate (D5P) Decreased Glucose_Deprivation->D5P_decreased MYH9_LATS1 MYH9-LATS1 Interaction Facilitated D5P_decreased->MYH9_LATS1 LATS1_degradation LATS1 Aggregation & Degradation MYH9_LATS1->LATS1_degradation YAP_activation YAP Activation LATS1_degradation->YAP_activation PNP_upregulation PNP Upregulation YAP_activation->PNP_upregulation Cancer_Survival Cancer Cell Survival YAP_activation->Cancer_Survival Purine_breakdown Purine Nucleoside Breakdown PNP_upregulation->Purine_breakdown D5P_restored D5P Restored Purine_breakdown->D5P_restored D5P_restored->MYH9_LATS1 Inhibits RPI_Inhibitor_Screening_Workflow start Start: Compound Library high_throughput_screening High-Throughput Screening (HTS) (e.g., Enzymatic Assay) start->high_throughput_screening hit_identification Hit Identification high_throughput_screening->hit_identification hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) hit_identification->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound preclinical_studies Preclinical Studies (In vitro & In vivo) lead_compound->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials drug_candidate Drug Candidate clinical_trials->drug_candidate

References

Application Notes and Protocols: Studying the Effects of D-Ribose 5-Phosphate on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that plays a central role in cellular biosynthesis and redox balance. In the context of oncology, the PPP is frequently upregulated in cancer cells to meet the high demand for nucleotide synthesis, necessary for rapid proliferation, and to produce NADPH, which is crucial for antioxidant defense and reductive biosynthesis.[1][2][3] R5P serves as the direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][2] Consequently, the metabolism of R5P is a key node in the metabolic reprogramming of cancer cells and represents a potential target for therapeutic intervention.

Recent studies have highlighted the multifaceted role of R5P in cancer cell biology. Beyond its anabolic functions, this compound has been identified as a metabolic checkpoint that links glucose deprivation to the activation of the YAP signaling pathway, a critical regulator of cell growth and survival.[4][5] Under glucose-limited conditions, a decrease in R5P levels can lead to the activation of YAP, promoting cancer cell survival.[4][5] Conversely, supplementation with R5P can inactivate YAP and enhance the tumor-suppressive effects of glucose transporter inhibitors.[4]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on cancer cell metabolism. The included methodologies are designed to enable researchers to investigate the impact of R5P on cell viability, proliferation, and key signaling pathways, as well as to quantify changes in metabolic flux.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Proliferation and Viability
Cell LineTreatmentConcentration (mM)Proliferation Inhibition (%)Viability Reduction (%)Reference
HCT116 (Colon Cancer)This compound4Significant Inhibition of Colony FormationNot Specified[1]
A72 (Canine Cancer)K:D-Rib Solution5Cytostatic effect observedNot Specified[6][7]
HTB-126 (Human Cancer)K:D-Rib Solution5Reduced number of colonies in clonogenic assayNot Specified[6]
HTB-126 (Human Cancer)K:D-Rib Solution10No colonies formed in clonogenic assayNot Specified[6]

Note: Quantitative data on the direct dose-response effect of this compound on proliferation and viability percentages are limited in the reviewed literature. The table reflects the reported observations.

Table 2: Impact of this compound on YAP Signaling and Tumor Growth in vivo
Animal ModelTreatmentConcentrationOutcomeQuantitative MeasurementReference
APCmin/+ mice (Colorectal Cancer Model)This compound (in drinking water)4 mMInhibition of colon tumor progressionSignificant decrease in tumor number[1]
APCmin/+ mice (Colorectal Cancer Model)This compound (in drinking water)4 mMInactivation of YAP in cancerous tissueReduced YAP staining in colon tumors[1]

Signaling and Metabolic Pathways

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P _6PG 6-Phosphogluconate G6P->_6PG G6PD G3P Glyceraldehyde-3-Phosphate F6P->G3P Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD + NADP+ -> NADPH NADPH_pool NADPH Pool (Antioxidant Defense, Reductive Biosynthesis) R5P D-Ribose-5-Phosphate Ru5P->R5P RPI Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE R5P->G3P Transketolase Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) R5P->Nucleotide_Synthesis PRPP Synthetase Xu5P->F6P Transketolase

Caption: The Pentose Phosphate Pathway (PPP) and its connection to glycolysis and nucleotide synthesis.

YAPSinalingPathway Glucose_Deprivation Glucose Deprivation R5P D-Ribose-5-Phosphate (Decreased) Glucose_Deprivation->R5P MYH9 MYH9 R5P->MYH9 Facilitates Interaction LATS1 LATS1 MYH9->LATS1 Mediates Degradation YAP YAP LATS1->YAP Inhibits Phosphorylation Phospho_YAP Phospho-YAP (Inactive) YAP->Phospho_YAP Phosphorylation TEAD TEAD YAP->TEAD Binds to PNP PNP YAP->PNP Promotes Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Purine_Nucleosides Purine Nucleosides PNP->Purine_Nucleosides Breaks down R5P_restored D-Ribose-5-Phosphate (Restored) Purine_Nucleosides->R5P_restored Restores R5P_restored->YAP Inactivates

Caption: The role of this compound in the YAP signaling pathway under glucose deprivation.

Experimental Protocols

Cell Viability and Proliferation Assays

a. MTT/XTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound (R5P) solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization solution (for MTT)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with varying concentrations of R5P (e.g., 0, 1, 5, 10, 20 mM) and a vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.

    • For XTT assay, add the XTT reagent and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

b. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 6-well plates

    • This compound (R5P) solution

    • Crystal violet staining solution

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat the cells with different concentrations of R5P.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

Quantification of this compound and PPP Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for accurate quantification of intracellular metabolites.

  • Materials:

    • Cancer cells treated with or without experimental conditions

    • Cold methanol/water/chloroform for extraction

    • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

    • Appropriate chromatography column (e.g., HILIC or ion-pair reversed-phase)

    • Internal standards (e.g., 13C-labeled R5P)

  • Protocol:

    • Metabolite Extraction:

      • Rapidly quench metabolic activity by washing cells with ice-cold saline.

      • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

      • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • LC-MS Analysis:

      • Inject the extracted samples onto the LC-MS system.

      • Separate metabolites using a suitable chromatographic method.

      • Detect and quantify R5P and other PPP intermediates using mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted analysis.

    • Data Analysis:

      • Normalize the metabolite levels to an internal standard and cell number or protein content.

Analysis of YAP Signaling Pathway

a. Western Blotting for YAP and LATS1

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

  • Materials:

    • Treated cancer cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-YAP, anti-phospho-YAP, anti-LATS1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

b. Co-Immunoprecipitation (Co-IP) of MYH9 and LATS1

Co-IP is used to investigate protein-protein interactions.

  • Materials:

    • Cancer cell lysates

    • Antibody against the "bait" protein (e.g., anti-MYH9 or anti-LATS1)

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

  • Protocol:

    • Incubate the cell lysate with the primary antibody to form an antigen-antibody complex.

    • Add Protein A/G beads to capture the complex.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the "bait" protein and its interacting partners.

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of genes involved in cancer metabolism.

  • Materials:

    • Treated cancer cells

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., G6PD, TKT, RPIA, YAP target genes) and a housekeeping gene.

  • Protocol:

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using specific primers for the genes of interest.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

Experimental Workflow

ExperimentalWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture R5P_Treatment This compound Treatment Cell_Culture->R5P_Treatment Viability_Assay Cell Viability/Proliferation Assays (MTT, Colony Formation) R5P_Treatment->Viability_Assay Metabolomics Metabolite Analysis (LC-MS) R5P_Treatment->Metabolomics Signaling_Analysis Signaling Pathway Analysis (Western Blot, Co-IP) R5P_Treatment->Signaling_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) R5P_Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Metabolomics->Data_Analysis Signaling_Analysis->Data_Analysis Gene_Expression->Data_Analysis Animal_Model Animal Model of Cancer (e.g., APCmin/+ mice) R5P_Admin This compound Administration Animal_Model->R5P_Admin Tumor_Growth Monitor Tumor Growth R5P_Admin->Tumor_Growth IHC Immunohistochemistry (e.g., for YAP) Tumor_Growth->IHC IHC->Data_Analysis

Caption: A comprehensive workflow for studying the effects of this compound on cancer metabolism.

References

Application Notes and Protocols: The Use of D-Ribose 5-Phosphate in Research on Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. A critical consequence of mitochondrial impairment is the diminished capacity for ATP synthesis. D-Ribose 5-phosphate (R5P), a key intermediate in the pentose phosphate pathway (PPP), plays a crucial role in the synthesis of purine nucleotides, which are the precursors to ATP. Emerging research indicates that supplementation with D-ribose, the precursor to R5P, can bypass rate-limiting steps in the PPP, thereby accelerating the replenishment of the cellular ATP pool.[1][2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its precursor, D-ribose, in the investigation of mitochondrial dysfunction.

Mechanism of Action

Under normal physiological conditions, R5P is endogenously synthesized from glucose-6-phosphate via the PPP. However, under conditions of cellular stress, such as ischemia or hypoxia associated with mitochondrial dysfunction, the demand for ATP can outstrip the capacity of the PPP to produce sufficient R5P.[1][3] Supplemental D-ribose is readily phosphorylated by ribokinase to form this compound, thus circumventing the rate-limiting enzymes of the oxidative branch of the PPP.[1][3] This bolsters the pool of phosphoribosyl pyrophosphate (PRPP), a critical substrate for both the de novo and salvage pathways of purine nucleotide synthesis, ultimately leading to enhanced ATP production.[2]

Key Applications in Mitochondrial Dysfunction Research

  • Restoration of Cellular Energy Levels: Investigating the potential of D-ribose and R5P to rescue ATP depletion in cellular and animal models of mitochondrial dysfunction.

  • Amelioration of Ischemia-Reperfusion Injury: Assessing the protective effects of R5P precursors against cellular damage and functional decline in models of ischemic heart disease.[2]

  • Screening of Therapeutic Compounds: Utilizing R5P in combination with other potential therapeutics to explore synergistic effects on mitochondrial function.

  • Elucidation of Signaling Pathways: Exploring the downstream signaling cascades activated by R5P-mediated ATP restoration, such as the AMPK and SIRT1 pathways.

Data Presentation

Table 1: Preclinical Studies on the Effect of D-ribose on Myocardial ATP Levels and Function Following Ischemia
Animal ModelIschemia DurationD-ribose Administration ProtocolKey FindingsReference
Isolated working rat heart15 minutesInfusion before and after ischemiaATP levels significantly higher (18.9 vs. 16.3 µmol/g dry weight); Improved functional recovery.Pasque et al.
Chronic canine model20 minutesInfusion during reperfusion and continued for 24 hours85% return in ATP levels by 24 hours compared to no recovery in controls.St. Cyr et al.[2]
Isolated rat hearts15 minutes ischemia, 10-15 minutes reperfusionD-ribose treatmentATP levels recovered to 89-96% of baseline compared to 66-69% in controls.Pauly and Pepine[6]
Mouse model of exercise-induced fatigueSwimming exerciseOral administrationSignificantly increased ATP, ADP, and AMP concentrations in gastrocnemius muscle.Yuan et al.[7]

Signaling Pathways

Hypothesized Signaling Pathway for this compound in Mitochondrial Bioenergetics

G cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 D-Ribose Supplementation cluster_2 Cellular Response Mitochondrial Dysfunction Mitochondrial Dysfunction Decreased ATP Decreased ATP Mitochondrial Dysfunction->Decreased ATP Increased AMP/ATP ratio Increased AMP/ATP ratio Decreased ATP->Increased AMP/ATP ratio AMPK_Activation AMPK Activation Increased AMP/ATP ratio->AMPK_Activation D-Ribose D-Ribose D-Ribose_5_Phosphate This compound D-Ribose->D-Ribose_5_Phosphate Ribokinase PRPP PRPP Synthesis D-Ribose_5_Phosphate->PRPP ATP_Synthesis Increased ATP Synthesis PRPP->ATP_Synthesis De novo & Salvage Pathways Improved_Mitochondrial_Function Improved Mitochondrial Function ATP_Synthesis->Improved_Mitochondrial_Function SIRT1_Activation SIRT1 Activation AMPK_Activation->SIRT1_Activation Hypothesized Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α) AMPK_Activation->Mitochondrial_Biogenesis Hypothesized SIRT1_Activation->Mitochondrial_Biogenesis Hypothesized Mitochondrial_Biogenesis->Improved_Mitochondrial_Function

Caption: Hypothesized signaling cascade of this compound in mitochondrial dysfunction.

Experimental Protocols

Protocol 1: Assessment of Cellular ATP Levels Following D-Ribose Treatment

Objective: To quantify the effect of D-ribose supplementation on intracellular ATP concentrations in a cell culture model of mitochondrial dysfunction.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • D-ribose (sterile, cell culture grade)

  • Agent to induce mitochondrial dysfunction (e.g., rotenone, oligomycin, or hypoxia chamber)

  • ATP Assay Kit (luciferin/luciferase-based)

  • Lysis buffer (provided with ATP assay kit or prepared separately)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white plate at a density that will result in 80-90% confluency at the time of the assay.

  • Induction of Mitochondrial Dysfunction (Optional): Treat cells with an agent to induce mitochondrial dysfunction for a predetermined time. For example, treat with a low concentration of rotenone (e.g., 1 µM) for 4-6 hours. Include a vehicle-treated control group.

  • D-ribose Treatment: Prepare a stock solution of D-ribose in sterile PBS or cell culture medium. Add D-ribose to the cell culture medium at various final concentrations (e.g., 1 mM, 5 mM, 10 mM). It is recommended to perform a dose-response experiment to determine the optimal concentration. Incubate for a specified period (e.g., 12-24 hours). Include a no-ribose control.

  • Cell Lysis: At the end of the treatment period, remove the culture medium and wash the cells once with PBS. Add the appropriate volume of lysis buffer to each well and incubate according to the ATP assay kit manufacturer's instructions to ensure complete cell lysis.

  • ATP Measurement: Add the ATP reagent (containing luciferase and D-luciferin) to each well.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the protein concentration of each well to account for differences in cell number. Express the results as a percentage of the control group.

Experimental Workflow for ATP Measurement

G Seed_Cells Seed Cells in 96-well plate Induce_Dysfunction Induce Mitochondrial Dysfunction (e.g., Rotenone) Seed_Cells->Induce_Dysfunction Treat_Ribose Treat with D-Ribose (various concentrations) Induce_Dysfunction->Treat_Ribose Lyse_Cells Lyse Cells Treat_Ribose->Lyse_Cells Add_ATP_Reagent Add ATP Assay Reagent Lyse_Cells->Add_ATP_Reagent Measure_Luminescence Measure Luminescence Add_ATP_Reagent->Measure_Luminescence Analyze_Data Normalize to Protein and Analyze Data Measure_Luminescence->Analyze_Data

Caption: Workflow for assessing cellular ATP levels after D-ribose treatment.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To assess the effect of D-ribose on mitochondrial respiration in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • D-ribose

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cell line of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type, as determined by a preliminary cell titration experiment. Allow cells to adhere overnight.

  • D-ribose Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of D-ribose. Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour prior to the assay.

  • Mitochondrial Stress Test:

    • Load the Seahorse XF cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations for the specific cell type.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

  • Data Acquisition: The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between D-ribose treated and untreated cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Objective: To evaluate the effect of D-ribose on the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell line of interest

  • D-ribose

  • Agent to induce mitochondrial dysfunction (e.g., CCCP as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

  • Black, clear-bottom 96-well plates (for microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate (for microscopy) or in a culture flask (for flow cytometry). Induce mitochondrial dysfunction and/or treat with D-ribose as described in Protocol 1. Include a positive control group treated with CCCP (e.g., 10 µM for 30 minutes) to induce mitochondrial membrane depolarization.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-5 µg/mL in culture medium).

    • Remove the culture medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the JC-1 staining solution and wash the cells gently with PBS or culture medium.

  • Imaging or Flow Cytometry:

    • Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. Capture images for analysis.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Quantify the populations of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.

  • Data Analysis: For microscopy, quantify the red/green fluorescence intensity ratio. For flow cytometry, determine the percentage of cells in each population. Compare the results between different treatment groups.

Conclusion

The protocols and information provided in these application notes offer a framework for researchers to investigate the therapeutic potential of this compound in the context of mitochondrial dysfunction. By providing a substrate to bypass the rate-limiting steps of the pentose phosphate pathway, D-ribose supplementation presents a promising strategy to restore cellular energy homeostasis and mitigate the downstream consequences of mitochondrial impairment. Further research is warranted to fully elucidate the signaling pathways involved and to translate these preclinical findings into effective clinical therapies.

References

Application Notes and Protocols for High-Throughput Screening of D-Ribose 5-Phosphate Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route operating in parallel with glycolysis. The PPP is fundamental for the production of nicotinamide adenine dinucleotide phosphate (NADPH), essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotides and nucleic acids.[1] The enzymes governing R5P metabolism are therefore critical for cell growth and proliferation. Consequently, these enzymes have become significant targets for therapeutic intervention, especially in oncology and for infectious diseases, where rapidly dividing cells are highly dependent on the PPP. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid identification of small molecule inhibitors against these enzymatic targets. This document provides comprehensive application notes and detailed protocols for establishing robust HTS assays to discover and characterize inhibitors of this compound metabolism.

Application Notes

The primary enzymatic targets within the non-oxidative branch of the pentose phosphate pathway that directly modulate R5P levels are Ribose-5-phosphate isomerase (Rpi) and Transketolase (TKT). Rpi catalyzes the reversible isomerization between ribulose-5-phosphate (Ru5P) and R5P.[2] TKT is a key enzyme that facilitates the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with the glycolytic pathway.[3] The inhibition of these enzymes can lead to a depletion of precursors for nucleotide biosynthesis and a reduction in NADPH production, ultimately hindering the proliferation of cancer cells and certain pathogens.

Key Enzymatic Targets in this compound Metabolism
EnzymeEC NumberRole in R5P MetabolismTherapeutic Potential
Ribose-5-phosphate isomerase (RpiA/RpiB) 5.3.1.6Interconverts ribulose-5-phosphate and ribose-5-phosphate.Cancer, Malaria, Tuberculosis[2][3]
Transketolase (TKT) 2.2.1.1Transfers a two-carbon unit, connecting the PPP and glycolysis.Cancer, Thiamine-related disorders[3]
Transaldolase (TALDO) 2.2.1.2Transfers a three-carbon unit between sugar phosphates.Cancer
PRPP Synthetase 2.7.6.1Synthesizes phosphoribosyl pyrophosphate (PRPP) from R5P.Gout, Cancer
Principles of High-Throughput Screening (HTS) Assays

The selection of an appropriate HTS assay is contingent on the specific enzyme target, the availability of suitable substrates, and the detection instrumentation. Common assay formats include:

  • Fluorescence-Based Assays: These assays offer high sensitivity and are well-suited for HTS. They typically employ a coupled enzyme system where the product of the target enzyme's reaction is converted into a fluorescent signal. For instance, transketolase activity can be monitored by the decrease in NADH fluorescence in a reaction coupled with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

  • Colorimetric/Spectrophotometric Assays: While generally less sensitive than fluorescent methods, colorimetric assays are often simpler and more cost-effective. These assays measure changes in absorbance resulting from the modification of a chromogenic substrate or an indicator dye. A pH-based colorimetric assay, for example, can be utilized for transketolase, where the enzymatic reaction induces a pH shift detected by an indicator such as phenol red.

  • Luminescence-Based Assays: These highly sensitive assays measure light emission, often linked to the quantification of ATP, which can be coupled to the activity of the enzyme of interest.

Data Presentation: Inhibitors of Key R5P Metabolism Enzymes

The following table provides a summary of known inhibitors for key enzymes involved in this compound metabolism, along with their reported inhibitory concentrations.

Enzyme TargetInhibitor CompoundIC50/Ki ValueAssay MethodTarget Organism
Transketolase Oxythiamine34 µM (IC50)Enzymatic Activity AssayHuman
N3'-pyridyl thiamine~1 µM (IC50)Enzymatic Activity AssayHuman
Ribose-5-phosphate isomerase B 4-Phospho-D-erythronohydroxamic acid57 µM (Km)Isomerase Activity AssayMycobacterium tuberculosis
4-Phospho-D-erythronate1.7 mM (Ki)Isomerase Activity AssayMycobacterium tuberculosis
Glucose-6-phosphate dehydrogenase 6-Aminonicotinamide (6-AN)Not SpecifiedEnzymatic Activity AssayHuman[3]
Dichloroacetate (DCA)Not SpecifiedEnzymatic Activity AssayHuman[3]

Disclaimer: IC50 and Ki values are dependent on specific assay conditions and may vary between different studies.

Experimental Protocols

This section outlines detailed, step-by-step protocols for HTS assays designed to identify inhibitors of Transketolase and Ribose-5-phosphate isomerase.

Protocol 1: A Fluorescence-Based HTS Assay for Transketolase Inhibitors

This protocol utilizes a coupled enzyme system to measure transketolase activity through the change in NADH fluorescence.

Materials and Reagents:

  • Recombinant human transketolase (TKT)

  • Ribose-5-phosphate (R5P)

  • Xylulose-5-phosphate (X5P)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • HEPES buffer, pH 7.5

  • 384-well, black, flat-bottom microplates

  • Small molecule compound library

Assay Buffer Formulation:

  • 50 mM HEPES, pH 7.5

  • 5 mM MgCl₂

  • 0.1 mM Thiamine pyrophosphate (TPP)

Step-by-Step Procedure:

  • Compound Dispensing: Dispense 1 µL of test compounds at desired concentrations and controls (DMSO for negative control; a known TKT inhibitor for positive control) into the wells of a 384-well microplate.

  • Enzyme Preparation: Prepare a working solution of transketolase in the assay buffer.

  • Enzyme Addition: Add 20 µL of the transketolase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate/Coupled Enzyme Mix Preparation: Prepare a master mix containing R5P, X5P, TPI, G3PDH, and NADH in the assay buffer.

  • Reaction Initiation: Add 20 µL of the substrate/coupled enzyme mix to each well.

  • Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 30 minutes at 37°C using a kinetic plate reader.

  • Data Analysis: Determine the rate of NADH consumption (decrease in fluorescence over time). Calculate the percent inhibition for each compound relative to the DMSO control. Generate dose-response curves to determine the IC50 values for active compounds.

Protocol 2: A Colorimetric HTS Assay for Ribose-5-Phosphate Isomerase Inhibitors

This protocol employs a colorimetric method to quantify the product of the ribose-5-phosphate isomerase reaction.

Materials and Reagents:

  • Recombinant Ribose-5-phosphate isomerase (Rpi)

  • Ribulose-5-phosphate (Ru5P)

  • Cysteine-carbazole-sulfuric acid reagent

  • Tris-HCl buffer, pH 7.5

  • 96-well, clear, flat-bottom microplates

  • Small molecule compound library

Step-by-Step Procedure:

  • Compound Dispensing: Add 2 µL of test compounds and controls to the wells of a 96-well plate.

  • Enzyme Preparation: Prepare a working solution of Ribose-5-phosphate isomerase in Tris-HCl buffer.

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the Ribulose-5-phosphate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Color Development: Add 100 µL of the cysteine-carbazole-sulfuric acid reagent to each well to terminate the reaction and initiate color development.

  • Color Incubation: Incubate the plate at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the concentration of ribose-5-phosphate. Calculate the percent inhibition for each compound and determine the IC50 values for active hits.

Mandatory Visualizations

R5P_Metabolism_Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD Oxidative Phase Ru5P Ribulose-5-Phosphate RPI RPI Ru5P->RPI RPE RPE Ru5P->RPE R5P D-Ribose-5-Phosphate TKT TKT R5P->TKT PRPS PRPS R5P->PRPS ATP X5P Xylulose-5-Phosphate X5P->TKT S7P Sedoheptulose-7-Phosphate TALDO TALDO S7P->TALDO E4P Erythrose-4-Phosphate E4P->TKT F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->TALDO G3P->Glycolysis PRPP PRPP Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis G6PD->Ru5P NADPH RPI->R5P RPE->X5P TKT->S7P TKT->G3P TALDO->E4P TALDO->F6P PRPS->PRPP ATP

Caption: this compound Metabolic Pathway.

HTS_Workflow start Compound Library Screening primary_screen Primary HTS (Single Concentration) start->primary_screen hit_id Hit Identification & Triage primary_screen->hit_id dose_response Confirmatory Dose-Response hit_id->dose_response Primary Hits ic50_det IC50 Value Determination dose_response->ic50_det secondary_assays Secondary & Orthogonal Assays ic50_det->secondary_assays Confirmed Hits hit_validation Hit Validation & Selectivity secondary_assays->hit_validation sar_studies Structure-Activity Relationship (SAR) hit_validation->sar_studies Validated Hits lead_opt Lead Optimization sar_studies->lead_opt end Drug Candidate Nomination lead_opt->end

Caption: HTS Workflow for Inhibitor Discovery.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Non-Oxidative Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-oxidative phase of the pentose phosphate pathway (PPP) is a critical metabolic route responsible for the interconversion of pentose phosphates and their connection to glycolysis.[1][2][3] Its in vitro reconstitution is a powerful tool for studying enzyme kinetics, metabolic regulation, and for the synthesis of valuable sugar phosphates. These application notes provide a comprehensive guide to reconstituting this pathway in a controlled, cell-free environment.

Overview of the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative PPP consists of a series of reversible reactions catalyzed by four key enzymes that interconvert five-carbon sugars into intermediates of the glycolytic pathway.[4] The primary enzymes and their reactions are:

  • Ribose-5-phosphate isomerase (RPI): Interconverts Ribose-5-phosphate (R5P) and Ribulose-5-phosphate (Ru5P).

  • Ribulose-5-phosphate 3-epimerase (RPE): Interconverts Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P).[5]

  • Transketolase (TKT): Transfers a two-carbon unit from a ketose donor (e.g., Xu5P) to an aldose acceptor (e.g., R5P or Erythrose-4-phosphate).[6]

  • Transaldolase (TAL): Transfers a three-carbon unit from a ketose donor (e.g., Sedoheptulose-7-phosphate) to an aldose acceptor (e.g., Glyceraldehyde-3-phosphate).[7]

NonOxidativePPP cluster_inputs Inputs cluster_outputs Glycolytic Intermediates Ribulose-5-P Ribulose-5-P Fructose-6-P_out Fructose-6-P Glyceraldehyde-3-P_out Glyceraldehyde-3-P Fructose-6-P Fructose-6-P Fructose-6-P->Fructose-6-P_out Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->Glyceraldehyde-3-P_out

Quantitative Data Summary

The kinetic parameters of the non-oxidative PPP enzymes are crucial for designing in vitro reconstitution experiments and for computational modeling. The following tables summarize the available data from various sources.

Table 1: Michaelis-Menten Constants (Km) of Non-Oxidative PPP Enzymes

EnzymeSubstrateKm (mM)Organism/Source
Ribose-5-phosphate isomerase (RPI) Ribose-5-phosphate0.3 - 2.0Spinach, E. coli
Ribulose-5-phosphate 3-epimerase (RPE) Ribulose-5-phosphate1.5Saccharomyces cerevisiae[8]
Transketolase (TKT) Xylulose-5-phosphate0.5Rat Liver[9]
Ribose-5-phosphate0.3Rat Liver[9]
Erythrose-4-phosphate0.13 - 0.17Rat Liver, Hepatoma[9]
Thiamine Pyrophosphate (TPP)0.000065Human Erythrocyte[10]
Transaldolase (TAL) Fructose-6-phosphate0.30 - 0.74Rat Liver, B. methanolicus[9][11]
Erythrose-4-phosphate0.016 - 0.17M. jannaschii, Rat Liver[7][9]
Ribose-5-phosphate2.2M. jannaschii[7]

Table 2: Catalytic Constants (kcat and Vmax) of Non-Oxidative PPP Enzymes

EnzymeSubstratekcat (s-1)Vmax (µmol/min/mg)Organism/Source
Ribose-5-phosphate isomerase (RPI) Ribose-5-phosphate~21-Spinach
Ribulose-5-phosphate 3-epimerase (RPE) Ribulose-5-phosphate-7700 units/mgSaccharomyces cerevisiae[8]
Transketolase (TKT) ----
Transaldolase (TAL) Fructose-6-phosphate-16.3B. methanolicus[11]
Fructose-6-phosphate & Erythrose-4-phosphate-1.0 (25°C), 12.0 (50°C)M. jannaschii[7]
Fructose-6-phosphate & Ribose-5-phosphate-0.52 (25°C)M. jannaschii[7]

Experimental Protocols

Enzyme Purification

Successful in vitro reconstitution relies on highly pure and active enzymes. Recombinant expression in E. coli followed by affinity and size-exclusion chromatography is the recommended method.

Protocol 1: General Strategy for Recombinant Enzyme Purification

  • Cloning and Expression:

    • Clone the gene encoding the target enzyme (RPI, RPE, TKT, or TAL) into an expression vector (e.g., pET vector with an N- or C-terminal His-tag).

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance protein solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA or other suitable affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Concentrate the eluted protein using an appropriate centrifugal filter.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions containing the purified protein.

  • Purity Assessment and Storage:

    • Assess the purity of the final protein preparation by SDS-PAGE.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).

    • Aliquot the purified enzyme and store at -80°C.

EnzymePurificationWorkflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_final Final Steps Cloning Clone Gene into Expression Vector Transformation Transform E. coli Cloning->Transformation Growth Cell Growth Transformation->Growth Induction Induce Protein Expression Growth->Induction Harvesting Harvest Cells Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarify Lysate Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion PurityCheck Assess Purity (SDS-PAGE) SizeExclusion->PurityCheck Concentration Determine Concentration PurityCheck->Concentration Storage Store at -80°C Concentration->Storage

In Vitro Reconstitution of the Non-Oxidative PPP

This protocol describes the setup of a reaction to reconstitute the entire non-oxidative PPP, starting from Ribulose-5-phosphate.

Protocol 2: Reconstitution of the Non-Oxidative PPP

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM Thiamine Pyrophosphate (TPP) for Transketolase activity).

    • On ice, combine the following components in a microcentrifuge tube to the final concentrations indicated:

      • Ribulose-5-phosphate (starting substrate): 1-5 mM

      • Purified RPI: 0.1-1 µM

      • Purified RPE: 0.1-1 µM

      • Purified TKT: 0.1-1 µM

      • Purified TAL: 0.1-1 µM

      • Reaction Buffer to the final volume.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the starting substrate (Ribulose-5-phosphate) or by transferring the reaction mixture to a pre-warmed water bath or incubator.

    • Incubate the reaction at an optimal temperature (e.g., 25-37°C) for a defined period (e.g., 30-120 minutes). Time-course experiments are recommended to determine the optimal reaction time.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol or perchloric acid).

  • Metabolite Analysis:

    • Analyze the reaction mixture for the presence and quantity of substrates and products (e.g., Ribose-5-phosphate, Xylulose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate) using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

LogicalRelationship cluster_enzymes Enzymes cluster_substrates Substrates cluster_products Products RPI Ribose-5-P Isomerase R5P Ribose-5-P RPI->R5P Product RPE Ribulose-5-P 3-Epimerase Xu5P Xylulose-5-P RPE->Xu5P Product TKT Transketolase S7P Sedoheptulose-7-P TKT->S7P Product F6P Fructose-6-P TKT->F6P Product G3P Glyceraldehyde-3-P TKT->G3P Product TKT->G3P Product TAL Transaldolase E4P Erythrose-4-P TAL->E4P Product TAL->F6P Product Ru5P Ribulose-5-P Ru5P->RPI Substrate Ru5P->RPE Substrate R5P->TKT Acceptor Xu5P->TKT Donor Xu5P->TKT Donor E4P->TKT Acceptor S7P->TAL Donor G3P->TAL Acceptor

Troubleshooting

  • Low or no product formation:

    • Verify the activity of each individual enzyme.

    • Ensure the presence of necessary cofactors (e.g., TPP for Transketolase).

    • Optimize the concentration of each enzyme; one or more enzymes may be rate-limiting.

    • Check the stability of substrates and products under the reaction conditions.

  • Inconsistent results:

    • Ensure accurate pipetting and consistent reaction timing.

    • Use fresh enzyme preparations, as repeated freeze-thaw cycles can reduce activity.

    • Validate the analytical method for metabolite quantification.

These application notes and protocols provide a solid foundation for the successful in vitro reconstitution of the non-oxidative pentose phosphate pathway. By carefully following these guidelines, researchers can gain valuable insights into this essential metabolic route.

References

Determining Intracellular D-Ribose 5-Phosphate Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of intracellular D-Ribose 5-phosphate (R5P) levels. R5P is a key intermediate in the pentose phosphate pathway (PPP), crucial for the synthesis of nucleotides and NADPH.[1][2][3][4] Accurate measurement of intracellular R5P is vital for understanding cellular metabolism, particularly in the context of cancer biology and drug development, where alterations in the PPP are frequently observed.[3]

Introduction to this compound and its Significance

This compound is a central molecule in cellular metabolism, serving as a direct precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[5] It is primarily produced through the pentose phosphate pathway (PPP). The availability of intracellular R5P can be a rate-limiting factor for nucleotide biosynthesis and is therefore tightly linked to cell proliferation and growth.[6] Consequently, the PPP and R5P levels are often upregulated in rapidly dividing cells, including many types of cancer cells, making the enzymes and metabolites of this pathway attractive targets for therapeutic intervention.[3]

Overview of Methodologies

Several analytical techniques can be employed to quantify intracellular R5P levels. The choice of method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The most common and robust methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted metabolite quantification due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.

  • Enzymatic Assays: These assays offer a more accessible and often higher-throughput alternative to LC-MS/MS, relying on specific enzymes to convert R5P into a detectable product.

  • Capillary Electrophoresis (CE): CE, particularly when coupled with mass spectrometry (CE-MS), provides high-resolution separation of charged metabolites like sugar phosphates.

I. Sample Preparation: A Critical First Step

Accurate determination of intracellular metabolite levels is highly dependent on proper sample preparation. The primary goals are to instantaneously halt metabolic activity (quenching), efficiently lyse the cells, and extract the metabolites of interest while minimizing degradation.

Experimental Workflow for Sample Preparation

cluster_0 Cell Culture cluster_1 Quenching cluster_2 Extraction cluster_3 Analysis A Adherent or Suspension Cells B Rapidly Aspirate Medium (for adherent cells) A->B Wash with cold PBS C Quench with Cold Solvent (-80°C 60-80% Methanol) B->C D Scrape/Collect Cells C->D E Cell Lysis (e.g., Sonication, Freeze-thaw) D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant (Metabolite Extract) F->G H LC-MS/MS, Enzymatic Assay, or CE-MS G->H

Figure 1: General workflow for intracellular metabolite extraction.
Protocol 1: Quenching and Metabolite Extraction

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Centrifuge tubes, pre-chilled

  • Liquid nitrogen

  • Centrifuge capable of reaching 4°C and >13,000 x g

Procedure for Adherent Cells:

  • Place the cell culture plate on ice.

  • Rapidly aspirate the culture medium.

  • Immediately wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold quenching solution to the plate.

  • Immediately scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Proceed to the extraction steps.

Procedure for Suspension Cells:

  • Quickly transfer a known volume of cell suspension to a centrifuge tube.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Rapidly aspirate the supernatant.

  • Resuspend the cell pellet in 5 volumes of ice-cold PBS and centrifuge again.

  • Aspirate the PBS and add 1 mL of ice-cold quenching solution.

  • Proceed to the extraction steps.

Extraction Steps (for both cell types):

  • Immediately after adding the quenching solution, vortex the tube vigorously for 30 seconds.

  • Flash-freeze the sample in liquid nitrogen.

  • Thaw the sample on ice. Repeat the freeze-thaw cycle two more times to ensure complete cell lysis.

  • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • The metabolite extract is now ready for analysis or can be stored at -80°C.

II. Analytical Methodologies

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of R5P. It involves the separation of R5P from other cellular components by liquid chromatography followed by detection and quantification using a mass spectrometer.

Protocol 2: LC-MS/MS for Intracellular R5P Quantification

This protocol provides a general framework. Specific parameters such as column type, mobile phases, and mass spectrometer settings should be optimized for the instrument used.

Materials and Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Metabolite extract (from Protocol 1)

Procedure:

  • Sample Preparation: Dilute the metabolite extract if necessary to fall within the linear range of the standard curve.

  • Chromatographic Separation:

    • Inject 5-10 µL of the sample onto the HILIC column.

    • Use a gradient elution profile. A typical gradient might start at 95% Mobile Phase B, decreasing to 50% over 10 minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The precursor ion for R5P is m/z 229, and a common product ion is m/z 97 (H2PO4-).

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of R5P in the samples by comparing their peak areas to the standard curve.

    • Normalize the R5P concentration to the initial cell number or total protein content of the sample.

B. Enzymatic Assay

Enzymatic assays provide a functional measurement of R5P. A common approach is a coupled enzyme assay where the conversion of R5P is linked to a change in absorbance or fluorescence.

Protocol 3: Coupled Enzymatic Assay for R5P

This protocol is based on the conversion of R5P to Ribulose-5-phosphate by Ribose-5-phosphate isomerase, which is then coupled to a reaction that can be monitored spectrophotometrically.

Materials:

  • Ribose-5-phosphate isomerase (RPI)

  • Ribulose-5-phosphate 3-epimerase

  • Transketolase

  • Thiamine pyrophosphate (TPP)

  • NADH

  • Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 340 nm

  • This compound standard

  • Metabolite extract (from Protocol 1)

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the reaction buffer, NADH, TPP, and the coupling enzymes (epimerase, transketolase, and glycerol-3-phosphate dehydrogenase/triosephosphate isomerase).

  • Sample/Standard Addition: Add a known volume of the metabolite extract or R5P standard to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding Ribose-5-phosphate isomerase.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the concentration of R5P in the sample.

  • Quantification: Generate a standard curve by plotting the rate of absorbance change against the concentration of the R5P standards. Calculate the concentration of R5P in the samples from the standard curve.

C. Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. It is particularly well-suited for the analysis of charged and polar compounds like sugar phosphates.

Protocol 4: Capillary Electrophoresis for R5P Analysis

This protocol provides a general guideline for CE-based analysis of R5P.

Materials and Instrumentation:

  • Capillary electrophoresis system, preferably coupled to a mass spectrometer (CE-MS)

  • Fused-silica capillary

  • Background electrolyte (BGE): e.g., 50 mM ammonium acetate, pH 9.0

  • This compound standard

  • Metabolite extract (from Protocol 1)

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage (e.g., -25 kV) across the capillary to separate the analytes. R5P, being negatively charged, will migrate towards the anode.

  • Detection:

    • If using a UV detector, detection can be performed indirectly.

    • For CE-MS, the separated analytes are introduced into the mass spectrometer for detection and quantification, similar to LC-MS/MS.

  • Quantification: Quantify R5P by comparing the peak area to a standard curve.

III. Data Presentation and Interpretation

Quantitative Data Summary

The intracellular concentration of this compound can vary significantly depending on the cell type, metabolic state, and disease condition. Cancer cells, for instance, often exhibit altered PPP flux and R5P levels.[3][7] The following table summarizes representative findings on relative R5P levels in different cell lines.

Cell LineConditionChange in R5P LevelReference
A549 (Lung Cancer)EGCG Treatment (80 µM)Increased[2]
HeLa (Cervical Cancer)Purine de novo synthesis deficiencyDecreased[8]
MCF-7 (Breast Cancer)--[9][10]
Human Lymphoblasts Glucose starvationDecreased[6]
Human Lymphoblasts Phytohemagglutinin activationIncreased[6]

Note: This table provides a summary of reported trends. Absolute concentrations can vary widely based on experimental conditions and quantification methods.

IV. Signaling Pathway and Logical Relationships

The Pentose Phosphate Pathway

This compound is a central metabolite in the pentose phosphate pathway (PPP). The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts sugar phosphates.

Figure 2: The Pentose Phosphate Pathway.

This application note provides a comprehensive overview of the methods available for the determination of intracellular this compound. The selection of the most appropriate method will depend on the specific research question and available resources. Careful sample preparation is paramount for obtaining accurate and reproducible results.

References

Application Notes and Protocols: D-Ribose 5-Phosphate as a Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for cell proliferation and survival. As the direct precursor for the synthesis of nucleotides and nucleic acids, the availability of R5P is a rate-limiting step for DNA replication and RNA transcription, particularly in rapidly dividing cells.[1] This document provides detailed application notes and protocols for the use of this compound as a supplement in cell culture media to potentially enhance cell growth, viability, and productivity, with a focus on mammalian cell lines used in biopharmaceutical production, such as Chinese Hamster Ovary (CHO) cells.

Supplementing cell culture media with R5P or its precursor, D-ribose, aims to bypass potential endogenous production bottlenecks, thereby providing a direct supply of this essential building block.[2] This strategy may be particularly beneficial under conditions of high metabolic demand or cellular stress, where the endogenous synthesis of R5P might be insufficient to support optimal cellular functions.

Rationale for this compound Supplementation

The primary rationale for supplementing cell culture media with R5P is to bolster the intracellular pool of precursors for nucleotide biosynthesis. The availability of intracellular R5P is a key determinant of the rate of de novo purine synthesis.[3] By providing an exogenous source of R5P, it is hypothesized that:

  • Nucleotide pools can be expanded , supporting higher rates of DNA and RNA synthesis required for rapid cell division and high-level protein production.

  • Cellular energy status can be improved , as exogenous R5P can contribute to the maintenance of ATP levels, particularly under stressful conditions such as hypoxia or metabolic ischemia.[4]

  • Metabolic burden on the glucose uptake and the PPP can be alleviated , potentially redirecting glucose flux towards other essential pathways.

Potential Signaling Pathways Involved

While R5P is primarily known for its role as a biosynthetic precursor, its supplementation may also impact key signaling pathways that regulate cell growth and metabolism.

R5P This compound (Exogenous) NTP Nucleotide Pools R5P->NTP Precursor DNA_RNA DNA & RNA Synthesis NTP->DNA_RNA mTORC1 mTORC1 NTP->mTORC1 Modulates Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth Protein_Synth Protein Synthesis (e.g., mAbs) mTORC1->Protein_Synth Promotes mTORC1->Cell_Growth Promotes

Caption: Potential impact of exogenous this compound on key cellular processes.

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[5] mTORC1, a key complex in this pathway, is known to promote the biosynthesis of proteins, lipids, and nucleic acids.[6] It has been shown that mTORC1 can be activated by nucleotide availability. Therefore, by increasing the intracellular nucleotide pools through R5P supplementation, it is plausible that mTORC1 activity could be modulated, leading to enhanced protein synthesis and cell growth.[7]

Quantitative Data Summary

Currently, there is a lack of publicly available, direct quantitative data on the effects of this compound supplementation on key performance indicators in industrially relevant cell lines like CHO. However, studies on the precursor, D-ribose, and related nucleosides provide some insights.

SupplementCell LineConcentrationObserved EffectReference
D-RiboseHEK293T, SH-SY5Y10 mMDecreased cell viability[1]
D-RiboseHEK293T, SH-SY5Y50 mMSignificantly decreased cell viability[1]
DeoxyuridineCHO25 mg/LIncreased peak viable cell concentration by 84% and final product concentration by 40%[8]
Deoxyuridine, Thymidine, DeoxycytidineCHO25 mg/L eachIncreased final product concentration by 99% compared to control[8]

Note: The data for D-ribose suggests potential toxicity at higher concentrations, highlighting the importance of dose-response studies. The positive effects of nucleoside supplementation suggest that providing downstream metabolites of R5P can be beneficial.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound disodium salt hydrate (or equivalent)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Protocol:

  • Determine the desired stock solution concentration (e.g., 100 mM).

  • In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder.

  • Dissolve the powder in cell culture grade water or PBS to the final desired volume. Gently vortex to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: It is recommended to prepare fresh stock solutions regularly and to test each new batch for sterility and endotoxin levels.

Experimental Workflow for Evaluating this compound Supplementation

This workflow is designed to assess the impact of R5P supplementation on cell growth, viability, and productivity in a batch or fed-batch culture system.

Start Cell Seed Train Bioreactor Inoculate Bioreactors Start->Bioreactor Supplementation Supplement with R5P (Test Concentrations) Bioreactor->Supplementation Sampling Daily Sampling Supplementation->Sampling VCD VCD & Viability Analysis Sampling->VCD Metabolites Metabolite Analysis (Media & Intracellular) Sampling->Metabolites Product Product Titer & Quality Analysis Sampling->Product Data Data Analysis & Comparison VCD->Data Metabolites->Data Product->Data

Caption: Experimental workflow for evaluating this compound supplementation.

Protocol:

  • Cell Culture Setup:

    • Culture CHO cells (or other cell line of interest) producing a monoclonal antibody in a suitable basal medium.

    • Set up multiple replicate cultures (e.g., shake flasks or small-scale bioreactors) for each condition to be tested.

    • Include a control group with no R5P supplementation.

    • Based on available data for D-ribose, a starting concentration range of 1-10 mM for R5P is recommended for initial screening.[1]

  • Supplementation Strategy:

    • Batch Culture: Add the desired concentration of R5P at the beginning of the culture (Day 0).

    • Fed-batch Culture: Add R5P as a bolus feed daily or as part of a continuous feeding strategy.

  • Sampling and Analysis:

    • Collect samples daily to monitor:

      • Viable Cell Density (VCD) and Viability: Use a cell counter (e.g., Vi-CELL) or hemocytometer with trypan blue exclusion.

      • Metabolite Analysis:

        • Extracellular Metabolites: Analyze spent media for glucose, lactate, glutamine, glutamate, and ammonia concentrations using a biochemistry analyzer (e.g., YSI).

        • Intracellular Metabolites (Optional but Recommended): Quench cell metabolism rapidly and extract intracellular metabolites for analysis of R5P, ATP, and other nucleotide pools using LC-MS/MS.

      • Product Titer: Quantify the concentration of the monoclonal antibody in the culture supernatant using methods such as Protein A HPLC or ELISA.

      • Product Quality (at the end of culture): Analyze critical quality attributes of the antibody, such as glycan profiles and charge variants.

  • Data Analysis:

    • Plot VCD, viability, and metabolite concentrations over time for each condition.

    • Calculate the specific growth rate (µ) and specific productivity (qp).

    • Statistically compare the results from the R5P-supplemented groups to the control group.

Analytical Methods for this compound Quantification

Accurate quantification of R5P in cell culture media and intracellularly is crucial for understanding its uptake and metabolic fate.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation (Extracellular):

    • Centrifuge the cell culture sample to pellet the cells.

    • Collect the supernatant (spent media).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (supernatant:solvent).

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Sample Preparation (Intracellular):

    • Rapidly quench metabolic activity by adding the cell suspension to a cold quenching solution (e.g., -20°C 60% methanol).

    • Centrifuge to pellet the cells.

    • Extract metabolites using a cold extraction solvent (e.g., 80% methanol).

    • Proceed with drying and reconstitution as for extracellular samples.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography column for polar metabolites (e.g., HILIC or anion-exchange).

    • Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of R5P.

Conclusion and Future Perspectives

Supplementing cell culture media with this compound presents a rational approach to potentially enhance cell culture performance by directly providing a key precursor for nucleotide biosynthesis. While direct evidence in industrial bioprocesses is still emerging, the foundational biochemical role of R5P is well-established. The provided protocols offer a framework for systematically evaluating the benefits of R5P supplementation. Future work should focus on optimizing the concentration and feeding strategy of R5P for specific cell lines and processes, as well as further elucidating the downstream metabolic and signaling consequences of its supplementation. Careful consideration of potential toxicity at higher concentrations is paramount for successful implementation.

References

Troubleshooting & Optimization

Improving the stability of D-Ribose 5-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of R5P in aqueous solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (R5P) is a crucial intermediate in the pentose phosphate pathway (PPP), serving as a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1] Its stability in aqueous solutions is a significant concern because the ribose sugar moiety is inherently unstable, particularly at neutral to alkaline pH and elevated temperatures. This instability can lead to degradation, affecting the accuracy and reproducibility of experiments.

Q2: What are the main factors that influence the stability of R5P in aqueous solutions?

A2: The primary factors affecting R5P stability are:

  • pH: R5P is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and alkaline values.

  • Temperature: Higher temperatures significantly accelerate the degradation of R5P. For instance, the half-life of ribose, which has comparable stability to R5P, is dramatically shorter at 100°C compared to 0°C at neutral pH.

  • Presence of Amines: Primary and secondary amines, commonly found in buffers (e.g., Tris) and biological samples (e.g., amino acids, proteins), can react with R5P via the Maillard reaction, leading to its rapid degradation.[2][3][4]

Q3: How can I improve the stability of my R5P solutions?

A3: To enhance the stability of R5P solutions, consider the following:

  • Use the Disodium Salt: The disodium salt of R5P is generally more stable than the free acid form.

  • Maintain a Low Temperature: Prepare and store R5P solutions at low temperatures (0-4°C for short-term storage, -20°C or -80°C for long-term storage).

  • Control the pH: If your experiment allows, maintaining a slightly acidic pH can help to slow down degradation.

  • Avoid Amine-Containing Buffers: Whenever possible, use non-amine buffers (e.g., phosphate, HEPES) instead of amine-based buffers like Tris.

  • Prepare Fresh Solutions: Due to its inherent instability, it is always best to prepare R5P solutions fresh before each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected results in enzyme assays. R5P may be degrading in your assay buffer, especially if it contains amines (e.g., Tris) or is at a neutral/alkaline pH.Prepare R5P solution fresh before each experiment. Consider using a non-amine buffer system (e.g., phosphate buffer). If Tris is required, minimize the incubation time of R5P in the buffer.
Browning or yellowing of R5P-containing solutions over time. This is likely due to the Maillard reaction between R5P and primary or secondary amines in your solution, leading to the formation of colored products.[2]Avoid using amine-containing buffers. If your sample contains proteins or other amines, conduct your experiment at a lower temperature and for a shorter duration.
Unexpected UV absorbance in your R5P solution. The Maillard reaction can produce UV-absorbing intermediates.[2][4]Use a non-amine buffer. If that is not possible, run a control with R5P in the buffer for the same duration as your experiment to measure the background absorbance.
Loss of R5P concentration during storage. R5P is unstable in aqueous solutions, and its concentration can decrease over time, even when frozen.For long-term storage, consider storing R5P as a dry powder at -20°C. For solutions, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always verify the concentration of your stock solution if it has been stored for an extended period.

Quantitative Data on R5P Stability

The stability of this compound is comparable to that of D-ribose. The following table summarizes the half-life of D-ribose under different conditions, which can be used as an estimate for R5P stability.

pHTemperature (°C)Half-life
7.010073 minutes
7.0044 years

Data adapted from Larralde et al., 1995.

Degradation Pathways

The degradation of this compound in aqueous solutions can occur through several pathways:

  • Maillard Reaction: This is a non-enzymatic reaction between the aldehyde group of the open-chain form of R5P and primary or secondary amines (e.g., from amino acids, proteins, or amine-based buffers like Tris). This reaction is a major cause of R5P degradation and leads to the formation of a complex mixture of products, including UV-absorbing intermediates and brown pigments.[2][3][4] The reaction is more rapid at neutral to alkaline pH.

    R5P This compound (open-chain form) Schiff_base Schiff Base R5P->Schiff_base + Amine Amine Amine (e.g., from Tris buffer, amino acids) Amadori Amadori Product Schiff_base->Amadori Amadori rearrangement Advanced Advanced Glycation End-products (AGEs) (UV-absorbing and colored compounds) Amadori->Advanced Further reactions

    Maillard Reaction Pathway of R5P.

  • Hydrolysis of the Phosphate Ester: The phosphate group at the 5' position can be hydrolyzed, particularly under acidic conditions, to yield D-ribose and inorganic phosphate.

    cluster_products R5P This compound Ribose D-Ribose R5P->Ribose + H₂O (acidic conditions) Pi Inorganic Phosphate H2O H₂O

    Hydrolysis of this compound.

  • Retro-aldol Condensation: Under alkaline conditions, the ribose moiety can undergo a retro-aldol reaction, leading to the formation of smaller aldehydes, such as formaldehyde.[5]

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general method for assessing the stability of R5P in an aqueous solution under specific conditions (e.g., different pH, temperature, or in the presence of other molecules).

1. Materials:

  • This compound (disodium salt recommended)
  • High-purity water
  • Buffers of desired pH (non-amine buffers like phosphate are recommended)
  • HPLC system with a suitable column (e.g., a column for sugar analysis or a reverse-phase C18 column) and detector (e.g., refractive index detector or UV detector at low wavelength).
  • Incubator or water bath for temperature control.
  • Autosampler vials.

2. Experimental Workflow:

prep Prepare R5P solution in desired buffer t0 Take initial sample (t=0) and analyze by HPLC prep->t0 incubate Incubate solution at desired temperature prep->incubate sample Take samples at pre-determined time points incubate->sample analyze Analyze samples by HPLC sample->analyze data Plot R5P concentration vs. time and calculate half-life analyze->data

Workflow for R5P Stability Testing.

3. Procedure:

  • Preparation of R5P Stock Solution: Prepare a concentrated stock solution of R5P in high-purity water.

  • Preparation of Test Solutions: Dilute the R5P stock solution to the desired final concentration in the buffer of choice. Prepare enough volume for all time points.

  • Initial Time Point (t=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any reaction (e.g., by acidification or rapid freezing). Analyze this sample by HPLC to determine the initial concentration of R5P.

  • Incubation: Place the remaining test solution in a temperature-controlled environment (e.g., incubator or water bath).

  • Sampling: At regular intervals (e.g., every hour for elevated temperatures, or every day for lower temperatures), withdraw aliquots of the test solution.

  • Sample Analysis: Analyze each sample by HPLC to determine the concentration of R5P.

  • Data Analysis: Plot the concentration of R5P as a function of time. From this plot, you can determine the degradation rate and the half-life of R5P under the tested conditions.

4. HPLC Method (Example):

  • Column: A column suitable for sugar analysis.

  • Mobile Phase: A suitable mobile phase for the chosen column (e.g., acetonitrile:water gradient).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector: Refractive Index Detector (RID) is commonly used for sugars. A UV detector at a low wavelength (e.g., 190-210 nm) can also be used.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature.

Note: This is a general protocol and should be optimized based on the specific HPLC system and column available. It is crucial to develop a method that provides good separation of the R5P peak from any potential degradation products.

References

Overcoming challenges in the mass spectrometry analysis of D-Ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry analysis of this compound?

A1: The analysis of this compound by mass spectrometry presents several challenges primarily due to its physicochemical properties:

  • High Polarity: R5P is a highly polar, anionic molecule, which leads to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[1][2][3]

  • Presence of Isomers: R5P has several structural isomers, such as Ribulose 5-phosphate and Xylulose 5-phosphate, which are often isobaric (same mass-to-charge ratio) and require effective chromatographic separation for accurate quantification.[1][4]

  • In-source Fragmentation/Instability: The phosphate group can be labile, and the free form of R5P can be unstable, potentially leading to fragmentation in the mass spectrometer source or during sample preparation.[5] Using a stable salt form, like the disodium salt, is advisable.[5][6]

  • Interaction with Metal Surfaces: The phosphate group is known to interact with stainless steel components of LC systems, which can cause peak tailing and poor chromatographic performance.[7][8]

  • Low Volatility: For gas chromatography-mass spectrometry (GC-MS) analysis, the non-volatile nature of R5P necessitates derivatization to increase its volatility and thermal stability.[9][10]

Q2: Which chromatographic techniques are most suitable for R5P analysis?

A2: Several LC techniques are well-suited for the analysis of R5P:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for separating polar compounds like R5P. Zwitterionic or amide-based HILIC columns can provide good retention and separation from other polar metabolites.[4][7][11]

  • Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-LC): This technique uses an ion-pairing reagent in the mobile phase to form a neutral complex with the charged R5P, allowing for retention on a reversed-phase column.[1][12][13][14] Common ion-pairing reagents include tributylamine (TBA) and triethylamine (TEA).[12][13]

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns can retain highly polar compounds and are an alternative for separating sugar phosphates.

Q3: Is derivatization necessary for the analysis of R5P?

A3: It depends on the chosen analytical technique:

  • For LC-MS: Derivatization is not always necessary but can be used to improve chromatographic retention and sensitivity. Reductive amination is one such method.[3]

  • For GC-MS: Derivatization is mandatory to make the non-volatile R5P amenable to gas chromatography.[9][10] Common methods include oximation followed by silylation or acetylation.[10][15][16]

Q4: What are the expected mass-to-charge ratios (m/z) for R5P in mass spectrometry?

A4: The exact m/z will depend on the ionization mode:

  • Negative Ion Mode (ESI-): The [M-H]⁻ ion is commonly observed at m/z 229.0114.[17] This is the most frequently used mode for phosphorylated compounds.

  • Positive Ion Mode (ESI+): Adducts such as [M+H]⁺ (m/z 231.0269) or [M+Na]⁺ (m/z 253.0088) may be observed, but sensitivity is often lower than in negative mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Chromatography Issues

Problem 1: Poor or no retention of R5P on a reversed-phase column.

  • Cause: R5P is too polar for standard reversed-phase chromatography.

  • Solution:

    • Switch to a more appropriate chromatographic method like HILIC or Ion-Pairing RP-LC.[4][12]

    • If using IP-RP-LC, ensure the concentration of the ion-pairing reagent is optimized.

Problem 2: Tailing or broad peaks.

  • Cause A: Secondary interactions between the phosphate group of R5P and active sites on the column or metal surfaces in the LC system.[7][8]

  • Solution A:

    • Use a column with hardware designed to mitigate metal interactions (e.g., PEEK-lined or specialized stainless steel).[4]

    • Add a small amount of a chelating agent or an additive like methylphosphonic acid to the mobile phase to reduce peak tailing.[3][7]

  • Cause B: Sub-optimal mobile phase pH.

  • Solution B: Adjust the mobile phase pH. For HILIC under alkaline conditions, triethylamine can be used as a modifier.[7]

  • Cause C: Column contamination or degradation.

  • Solution C: Flush the column according to the manufacturer's instructions or replace it if necessary.[18]

Problem 3: Inability to separate R5P from its isomers (e.g., Ribulose 5-phosphate).

  • Cause: Insufficient chromatographic resolution.

  • Solution:

    • Optimize the chromatographic gradient (flow rate, mobile phase composition, and gradient slope).

    • Try a different stationary phase. For HILIC, a zwitterionic stationary phase has shown good resolution for these isobaric pairs.[4]

    • Increase the column length or decrease the particle size for higher efficiency.

Mass Spectrometry Issues

Problem 4: Low signal intensity or poor sensitivity for R5P.

  • Cause A: Sub-optimal ionization conditions.

  • Solution A:

    • Ensure the mass spectrometer is tuned and calibrated.

    • Optimize source parameters such as capillary voltage, gas flow rates, and temperatures.

    • Analyze in negative ion mode, as it generally provides better sensitivity for phosphorylated compounds.[19]

  • Cause B: Ion suppression from the sample matrix or mobile phase additives.[3]

  • Solution B:

    • Improve sample preparation to remove interfering matrix components.[20]

    • If using IP-RP-LC, use volatile ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) which are more compatible with mass spectrometry.[12]

    • Dilute the sample to reduce matrix effects, if sensitivity allows.

Problem 5: Inconsistent fragmentation or unexpected adducts.

  • Cause A: In-source fragmentation.

  • Solution A: Lower the source fragmentation or collision energy to minimize unwanted fragmentation of the precursor ion.

  • Cause B: Presence of salts in the sample or mobile phase leading to adduct formation (e.g., [M+Na]⁺, [M+K]⁺).

  • Solution B:

    • Use high-purity solvents and additives.

    • Desalt the sample prior to analysis.

    • If adducts are consistent, they can potentially be used for quantification.

Sample Preparation Issues

Problem 6: Low recovery of R5P during sample extraction.

  • Cause A: Degradation of R5P during sample handling.[9]

  • Solution A:

    • Keep samples on ice or at 4°C throughout the extraction process.

    • Quench metabolism rapidly, for example, by using liquid nitrogen or cold solvents.[9]

    • Store extracts at -80°C until analysis.[9]

  • Cause B: Inefficient extraction method.

  • Solution B: Optimize the extraction solvent. A common choice is a cold mixture of methanol, acetonitrile, and water.

Problem 7: Incomplete or variable derivatization for GC-MS analysis.

  • Cause: Sub-optimal reaction conditions (time, temperature, reagent concentration).

  • Solution: Carefully optimize the derivatization protocol to ensure complete and reproducible reactions.[10] For example, a two-step derivatization involving methoxylamine and propionic acid anhydride has been shown to be effective for some sugar phosphates in LC-MS.[10] For GC-MS, a combination of oximation and trimethylsilylation is common.[10]

Quantitative Data Summary

ParameterMethodValueReference
Limit of Detection (LOD) Ion-pair RP LC-MS/MS0.15 ± 0.015 pmol (for Sedoheptulose 7-phosphate, a related sugar phosphate)[1]
Limit of Quantitation (LOQ) Ion-pair RP LC-MS/MS0.4 ± 0.024 nmol/ml (for Sedoheptulose 7-phosphate)[1]
Calibration Curve Range HILIC-MS/MS0.0025 to 12.5 µM[4]
Correlation Coefficient (R²) HILIC-MS/MS> 0.99[4]
Analytical Accuracy UPLC/MRM-MS with derivatization87.4% to 109.4%[3]
Coefficient of Variation (CV) UPLC/MRM-MS with derivatization≤8.5%[3]

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of R5P

This protocol is adapted from a method for analyzing pentose phosphate pathway metabolites.[4]

  • Sample Preparation (Metabolite Extraction):

    • Quench metabolism by flash-freezing cells or tissue in liquid nitrogen.

    • Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in the initial mobile phase conditions.

  • LC Conditions:

    • Column: Atlantis Premier BEH Z-HILIC Column (2.1 x 100 mm, 1.7 µm).[4]

    • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium acetate, pH 9.

    • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate, pH 9.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A linear gradient from 0% to 100% B over several minutes, followed by a re-equilibration step.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Instrument: Tandem Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.[17]

    • MS/MS Transitions: Monitor the transition from the precursor ion [M-H]⁻ (m/z 229.0) to characteristic product ions (e.g., m/z 97.0, corresponding to [PO₃]⁻ and H₂PO₄⁻).

Protocol 2: GC-MS Analysis of R5P with Derivatization

This protocol is a general workflow for the analysis of sugar phosphates by GC-MS.[10][15]

  • Sample Preparation and Derivatization:

    • Extract and dry the sample as described in Protocol 1.

    • Step 1 (Oximation): Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes. This step protects the aldehyde and ketone groups.

    • Step 2 (Silylation): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • GC Conditions:

    • Column: A mid-polarity column suitable for sugar analysis (e.g., Rtx-225).[16]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-600.

    • Identification: Compare the resulting mass spectra to a spectral library of derivatized standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS cluster_gcms GC-MS cluster_data Data Processing start Biological Sample quench Metabolism Quenching start->quench extract Metabolite Extraction quench->extract dry Dry & Reconstitute extract->dry lc HILIC or IP-RP-LC Separation dry->lc deriv Derivatization (Oximation & Silylation) dry->deriv ms MS/MS Detection (Negative ESI) lc->ms process Peak Integration & Quantification ms->process gc GC Separation deriv->gc ms_gc MS Detection (EI) gc->ms_gc ms_gc->process report Reporting process->report

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

troubleshooting_logic cluster_chrom Chromatography Issue cluster_ms Mass Spec Issue cluster_solutions Potential Solutions start Problem Encountered poor_retention Poor Retention? start->poor_retention Chrom. low_signal Low Signal? start->low_signal MS peak_shape Bad Peak Shape? sol_retention Switch to HILIC/IP-RP-LC Optimize IP Reagent poor_retention->sol_retention poor_sep Poor Separation? sol_shape Use Inert Hardware Optimize Mobile Phase Clean/Replace Column peak_shape->sol_shape sol_sep Optimize Gradient Change Stationary Phase poor_sep->sol_sep bad_frag Inconsistent Fragmentation? sol_signal Optimize Source Improve Sample Cleanup Use Volatile IP Reagent low_signal->sol_signal sol_frag Lower Source Energy Desalt Sample bad_frag->sol_frag

Caption: A logical flowchart for troubleshooting common issues in R5P mass spectrometry analysis.

References

Technical Support Center: Optimizing D-Ribose 5-Phosphate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you successfully optimize the concentration of D-Ribose 5-phosphate (R5P) for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (R5P) and why is it used in cell-based assays?

This compound is a critical biomolecule that serves as both a product and an intermediate of the pentose phosphate pathway (PPP).[1] Its primary role is as the direct precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential molecules like NAD+ and FAD.[2] In cell-based assays, exogenous R5P is used to study metabolic pathways, particularly nucleotide biosynthesis, and to support cells under high proliferative demands or metabolic stress.[1][3]

Q2: Which form of R5P should I use for my experiments?

The free acid form of R5P is prone to instability. It is highly recommended to use a more stable salt form, such as This compound disodium salt , for consistency and reliability in your experiments.[4] This form retains the same biological activity.[4]

Q3: How should I prepare and store R5P stock solutions?

Proper preparation and storage are critical. It is recommended to prepare a concentrated stock solution in a sterile buffer (like PBS) or sterile water, aliquot it into single-use volumes, and store it at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. For cell culture use, the final stock solution should be filter-sterilized through a 0.22 µm filter before being added to the media.

Q4: Is this compound cell-permeable?

This is a critical consideration. As a phosphorylated sugar, R5P carries a negative charge, which generally limits its ability to passively diffuse across the cell membrane. Most studies supplement cells with its non-phosphorylated precursor, D-Ribose , which is more readily transported into the cell by glucose transporters (GLUTs) and then phosphorylated intracellularly to R5P by the enzyme ribokinase.[6][7][8] However, some evidence suggests that exogenous R5P can be utilized by certain cell types, like cardiomyocytes, though the transport mechanism is not fully understood.[9] If you observe no effect from R5P treatment, poor cell permeability is a primary suspect.

Q5: What is a good starting concentration for R5P in my experiments?

A universally optimal concentration does not exist, as it is highly dependent on the cell type, cell density, and the specific assay.

  • Initial Range Finding: Start with a broad range of concentrations (e.g., 10 µM to 5 mM).

  • Cytotoxicity Check: Be aware that high concentrations of the related sugar D-Ribose (e.g., 10 mM) have been shown to decrease cell viability.[10] It is crucial to perform a dose-response experiment to identify the highest non-toxic concentration for your specific cell line (see Protocol 2).

  • Consider D-Ribose: If R5P shows no effect, consider using D-Ribose as a supplement instead, as it can bypass potential permeability issues to increase intracellular R5P levels.[7][11]

Q6: How can I assess the effects of R5P supplementation?

The method of assessment depends on your experimental goals.

  • Nucleotide Synthesis: Measure intracellular pools of purine and pyrimidine nucleotides (e.g., ATP, GTP, UTP, CTP) using methods like HPLC or mass spectrometry.[12]

  • Cell Proliferation: Use standard assays like MTT, WST-1, or direct cell counting to measure changes in cell growth rates.

  • Metabolic Flux: Employ stable isotope tracing (e.g., using ¹³C-labeled glucose) to track the incorporation of carbon into R5P and downstream metabolites.[3]

  • Gene/Protein Expression: Analyze the expression of key enzymes in the PPP and nucleotide synthesis pathways via qRT-PCR or Western blotting.

Data Presentation

Table 1: Properties and Handling of this compound for Cell Culture
PropertyRecommendationRationale
Chemical Form This compound disodium salt dihydrateThe free acid form is unstable; the disodium salt offers greater stability for reproducible results.[4]
Solvent Sterile Phosphate-Buffered Saline (PBS) or cell culture grade water.Ensures sterility and compatibility with cell culture media.
Stock Solution Prepare a 100 mM to 1 M stock, depending on solubility.High concentration allows for small volume additions to culture, minimizing media dilution.
Sterilization Filter-sterilize through a 0.22 µm syringe filter.Prevents microbial contamination of cell cultures.
Storage Aliquot into single-use volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can degrade the compound.

Visualizations

Signaling and Experimental Workflow Diagrams

R5P_Pathway Figure 1: R5P's central role in metabolism. cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Synthesis Biosynthesis Pathways Glucose6P Glucose-6-P Ru5P Ribulose-5-P Glucose6P->Ru5P Oxidative Phase R5P D-Ribose-5-P Ru5P->R5P Isomerase PRPP PRPP R5P->PRPP PRPP Synthetase Nucleotides Purine & Pyrimidine Nucleotides (ATP, GTP...) PRPP->Nucleotides de novo & salvage synthesis DNA_RNA DNA & RNA Nucleotides->DNA_RNA Optimization_Workflow Figure 2: Workflow for R5P concentration optimization. A 1. Define Goal (e.g., boost nucleotide synthesis) B 2. Prepare Sterile R5P Stock Solution A->B C 3. Determine Cytotoxicity Range (e.g., MTT Assay, 0-10 mM) B->C D 4. Select Non-Toxic Concentration Range C->D E 5. Perform Functional Assay (e.g., Measure ATP levels) D->E F 6. Analyze Dose-Response Curve E->F G 7. Select Optimal Concentration F->G Troubleshooting_Tree Figure 3: A decision tree for troubleshooting R5P assays. Start Assay Result Unexpected Q1 Is there high cytotoxicity? Start->Q1 A1_Yes Lower R5P Concentration. Perform MTT/viability assay. Q1->A1_Yes Yes A1_No Is the signal low or absent? Q1->A1_No No Q2 Is R5P stock fresh & sterile? A1_No->Q2 A2_Yes Consider low cell permeability. Try supplementing with D-Ribose. Q2->A2_Yes Yes A2_No Prepare fresh, sterile stock from disodium salt. Q2->A2_No No Q3 Is there high variability? A2_Yes->Q3 A2_No->Q3 A3_Yes Check cell seeding consistency. Mitigate plate edge effects. Q3->A3_Yes Yes A3_No Re-evaluate assay parameters (time, cell density, etc.) Q3->A3_No No

References

Identifying and eliminating interference in D-Ribose 5-phosphate enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose 5-phosphate (R5P) enzymatic assays.

Frequently Asked Questions (FAQs)

1. What are the common principles behind enzymatic assays for this compound?

Enzymatic assays for this compound (R5P) primarily rely on two principles:

  • Direct Spectrophotometry: This method directly measures the activity of Ribose-5-phosphate isomerase (RPI), which converts R5P to D-ribulose 5-phosphate (Ru5P). The formation of Ru5P is monitored by an increase in absorbance at 290 nm.

  • Coupled Enzyme Assays: These are more common and involve a series of enzymatic reactions. The initial reaction utilizes R5P, and subsequent reactions ultimately lead to the oxidation or reduction of a nicotinamide cofactor, such as NAD+ to NADH or NADP+ to NADPH. The change in the concentration of NADH or NADPH is then measured spectrophotometrically by the change in absorbance at 340 nm.

2. Which enzymes are typically used in a coupled assay for R5P?

A common coupled assay for R5P involves the following enzymes:

  • Ribose-5-phosphate isomerase (RPI): Converts R5P to Ru5P.

  • Transketolase: Acts on Ru5P and a co-substrate.

  • Triosephosphate isomerase (TIM): Part of the downstream reaction cascade.

  • Glycerol-3-phosphate dehydrogenase: Catalyzes the final reaction that involves the oxidation of NADH to NAD+.

3. What is the role of this compound in cellular metabolism?

This compound is a key intermediate in the pentose phosphate pathway (PPP). The PPP runs parallel to glycolysis and is crucial for the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for the synthesis of pentose sugars required for nucleotide and nucleic acid formation.

4. What are Pan-Assay Interference Compounds (PAINS)?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays. Their activity is often non-specific and can arise from various mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal itself, rather than specific interaction with the intended biological target. Identifying and eliminating PAINS is crucial to avoid wasting resources on false leads.

Troubleshooting Guide

Issue 1: No or Low Signal
Possible Cause Troubleshooting Step
Degraded Reagents Ensure all assay components, especially enzymes and cofactors (NADH/NADPH), have been stored correctly and are within their expiration date. Prepare fresh reagents if degradation is suspected.
Incorrect Wavelength Verify that the spectrophotometer is set to the correct wavelength (e.g., 340 nm for NADH/NADPH-based assays or 290 nm for direct Ru5P detection).
Inactive Enzyme Confirm the activity of the enzymes used in the assay with a known positive control. Enzymes may lose activity due to improper storage or handling.
Missing Essential Cofactor Check that all necessary cofactors (e.g., MgCl2, thiamine pyrophosphate for transketolase) are present in the reaction mixture at the correct concentrations.
Incorrect pH or Temperature Ensure the assay buffer has the correct pH and that the assay is performed at the optimal temperature for the enzymes involved.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Contaminated Reagents Run a blank reaction without the sample or substrate to check for contamination in the assay buffer or other reagents.
Sample Autofluorescence/Absorbance Measure the absorbance of the sample in the assay buffer at the detection wavelength without the addition of assay reagents. Subtract this background from the final reading.
Non-enzymatic Reaction Run a control reaction without the enzyme to determine if a non-enzymatic reaction is contributing to the signal.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize variability between wells.
Incomplete Reagent Mixing Gently vortex or pipette to mix all components of the reaction thoroughly before measurement.
Temperature Fluctuations Ensure a stable temperature is maintained throughout the assay, as enzyme kinetics are sensitive to temperature changes.
Sample Evaporation For plate-based assays, use plate sealers to prevent evaporation, especially during long incubation times.

Identifying and Eliminating Interference

Interference can arise from various substances within the sample matrix that affect the enzymatic reaction or the detection signal.

Common Interfering Substances

The following table summarizes common interfering substances and their potential effects on coupled enzymatic assays measuring NAD(P)H absorbance at 340 nm.

Interfering SubstanceConcentrationPotential EffectMitigation Strategy
Hemoglobin > 0.1 g/dLSpectral interference (absorbs near 340 nm)Use a sample blank; perform hemolysis-free sample preparation.
Bilirubin > 5 mg/dLSpectral interference and chemical interference with peroxidase-coupled reactionsUse a sample blank; consider alternative assay methods.
Lipids (Turbidity) HighLight scattering, leading to artificially high absorbance readingsCentrifuge samples at high speed to pellet lipids; use a sample blank.
Reducing Agents (e.g., DTT, β-mercaptoethanol) > 1 mMCan directly reduce NAD(P)+ or interfere with redox-sensitive probesRemove via dialysis or desalting columns; use alternative, less potent reducing agents if necessary for sample stability.
Chelating Agents (e.g., EDTA) > 0.5 mMCan inhibit metalloenzymes by chelating essential metal cofactorsUse metal-free buffers or add excess of the required metal ion.
Detergents (e.g., SDS, Triton X-100) VariesCan denature enzymes or interfere with protein-protein interactions. Non-ionic detergents are generally better tolerated.[1]Test different detergents at various concentrations; keep detergent concentration below the critical micelle concentration if possible.[1]
High Salt Concentrations > 200 mMCan alter enzyme conformation and activityDesalt samples using dialysis or gel filtration columns.
Experimental Protocols for Interference Identification

1. Serial Dilution

  • Objective: To check for the presence of interfering substances that are concentration-dependent.

  • Methodology:

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10) using the assay buffer.

    • Run the enzymatic assay on each dilution.

    • Calculate the concentration of this compound for each dilution, correcting for the dilution factor.

    • If the calculated concentrations are consistent across the dilutions, interference is unlikely. If the calculated concentrations vary with dilution, an interfering substance may be present.

2. Spike and Recovery

  • Objective: To assess whether the sample matrix is suppressing or enhancing the assay signal.

  • Methodology:

    • Prepare two aliquots of the sample.

    • To one aliquot, add a known concentration of this compound standard ("spiked" sample). To the other, add an equal volume of assay buffer ("unspiked" sample).

    • Run the enzymatic assay on both the spiked and unspiked samples.

    • Calculate the recovery using the following formula: % Recovery = ([Spiked Sample] - [Unspiked Sample]) / [Known Spike Concentration] * 100

    • A recovery rate significantly different from 100% (e.g., <85% or >115%) suggests matrix interference.

Protocols for Sample Preparation to Eliminate Interference

1. Deproteinization by Ultrafiltration

  • Objective: To remove proteins from the sample that may interfere with the assay.

  • Methodology:

    • Select an ultrafiltration spin column with a molecular weight cutoff (MWCO) that will retain proteins while allowing this compound to pass through (e.g., 10 kDa MWCO).

    • Add the sample to the spin column.

    • Centrifuge according to the manufacturer's instructions.

    • The filtrate contains the deproteinized sample and is ready for use in the assay.

2. Desalting by Gel Filtration

  • Objective: To remove low molecular weight contaminants, such as salts, from the sample.

  • Methodology:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with the assay buffer.

    • Apply the sample to the column.

    • Elute the sample with the assay buffer.

    • The this compound will elute in the void volume, separated from the smaller salt molecules.

Visualizing Key Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the central role of this compound in the Pentose Phosphate Pathway.

PentosePhosphatePathway Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glycolytic Intermediates Glycolytic Intermediates Ribose-5-Phosphate->Glycolytic Intermediates Transketolase 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD (produces NADPH) Xylulose-5-Phosphate->Glycolytic Intermediates Transketolase/ Transaldolase

Caption: Overview of the Pentose Phosphate Pathway highlighting this compound.

Coupled Enzymatic Assay Workflow

This diagram outlines the workflow for a coupled enzymatic assay to measure this compound.

CoupledAssayWorkflow cluster_reaction Coupled Reaction Cascade cluster_detection Detection R5P This compound Ru5P D-Ribulose 5-Phosphate R5P->Ru5P RPI Intermediate_Products Intermediate Products Ru5P->Intermediate_Products Transketolase Final_Product Final Product Intermediate_Products->Final_Product TIM NAD NAD+ Final_Product->NAD G3PDH NADH NADH Spectrophotometer Measure Absorbance at 340 nm NAD->Spectrophotometer Decrease in Absorbance

Caption: Workflow of a coupled enzymatic assay for this compound.

Troubleshooting Logic for Assay Interference

This diagram provides a logical workflow for troubleshooting potential interference in your assay.

InterferenceTroubleshooting Start Unexpected Results SerialDilution Perform Serial Dilution CheckLinearity Is the result linear across dilutions? SerialDilution->CheckLinearity SpikeRecovery Perform Spike and Recovery CheckLinearity->SpikeRecovery Yes InterferenceLikely Interference is Likely CheckLinearity->InterferenceLikely No CheckRecovery Is recovery within 85-115%? SpikeRecovery->CheckRecovery CheckRecovery->InterferenceLikely No NoInterference Interference Unlikely CheckRecovery->NoInterference Yes SamplePrep Implement Sample Preparation (e.g., Deproteinization, Desalting) InterferenceLikely->SamplePrep Re-evaluate Re-evaluate Assay SamplePrep->Re-evaluate CheckOther Investigate other sources of error (reagents, instrument, etc.) NoInterference->CheckOther

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Maximizing D-Ribose 5-Phosphate Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the yield of D-Ribose 5-phosphate (R5P) through microbial fermentation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions to get your research back on track.

Q1: My microbial strain is producing very low or no this compound. What are the likely causes and how can I fix this?

A1: Low or no yield of this compound (R5P) is a common issue that can stem from several factors, ranging from the genetic makeup of your strain to the fermentation conditions. Here’s a systematic approach to troubleshooting this problem:

Possible Cause 1: Inefficient Metabolic Pathway

The primary route for R5P synthesis is the Pentose Phosphate Pathway (PPP).[1][2] If the flux through this pathway is low, R5P production will be minimal.

  • Solution:

    • Strain Selection: Ensure you are using a strain known for its high flux through the PPP. Bacillus subtilis and Escherichia coli are commonly engineered for this purpose.[3][4]

    • Metabolic Engineering:

      • Disrupt Competing Pathways: The enzyme transketolase (encoded by the tkt gene) converts R5P into other intermediates, effectively pulling it away from your desired product.[3] Creating a transketolase-deficient mutant is a key strategy for R5P accumulation.[3][5]

      • Enhance the PPP: Overexpressing key enzymes in the oxidative PPP, such as glucose-6-phosphate dehydrogenase (zwf) and ribose-5-phosphate isomerase A (rpiA), can increase the carbon flux towards R5P.[6]

Possible Cause 2: Suboptimal Fermentation Conditions

The fermentation environment plays a critical role in microbial metabolism and product formation.[7]

  • Solution:

    • Optimize Temperature: For Bacillus subtilis strains engineered for D-ribose production, a temperature of around 36-37°C has been found to be optimal.[5][8]

    • Control pH: Maintaining an initial pH of approximately 7.0 is often beneficial for D-ribose production in B. subtilis.[8]

    • Ensure Adequate Aeration and Agitation: Proper mixing and oxygen supply are crucial for cell growth and metabolism.[7]

Possible Cause 3: Inappropriate Medium Composition

The availability of nutrients directly impacts cell growth and the metabolic flux towards R5P.

  • Solution:

    • Carbon Source: Glucose is a common carbon source. High concentrations (e.g., 150-157 g/L for B. subtilis) can lead to higher D-ribose yields.[8] Using a mix of sugars, such as glucose and xylose, can also be effective, especially in engineered E. coli strains.[3]

    • Nitrogen Source: Corn steep liquor and ammonium sulfate are effective nitrogen sources that have been shown to enhance D-ribose production.[8]

    • Inoculum Volume: An optimal inoculum volume (e.g., around 10% v/v for B. subtilis) ensures a healthy start to the fermentation process.[8]

Q2: I have successfully engineered a transketolase-deficient strain, but the R5P yield is still not as high as expected. What are the next steps for improvement?

A2: While creating a transketolase-deficient mutant is a significant step, further metabolic engineering and process optimization can substantially boost your R5P yield.

Strategy 1: Enhance the Precursor Supply

  • Overexpress Key PPP Enzymes: As mentioned previously, increasing the expression of glucose-6-phosphate dehydrogenase (zwf) and ribose-5-phosphate isomerase (rpiA) can channel more carbon into the PPP, leading to higher R5P levels.[6]

  • Block Glycolysis: To further divert carbon from glycolysis to the PPP, you can consider creating a phosphoglucose isomerase-deficient (pgi1) strain, as has been demonstrated in Saccharomyces cerevisiae.[9]

Strategy 2: Optimize Fermentation Parameters with a Systematic Approach

  • Design of Experiments (DoE): Employ statistical methods like a Box-Behnken factorial design to systematically investigate the effects of multiple parameters (e.g., glucose concentration, corn steep liquor concentration, and ammonium sulfate concentration) and their interactions on D-ribose production.[8]

Strategy 3: Fed-Batch Fermentation

  • Control Substrate Concentration: High initial glucose concentrations can sometimes lead to the formation of inhibitory byproducts. A fed-batch strategy, where glucose is fed incrementally, can help maintain optimal growth and production rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound synthesis in microorganisms?

A1: The primary metabolic pathway for the synthesis of this compound (R5P) is the Pentose Phosphate Pathway (PPP).[1][2] The PPP consists of two branches:

  • The Oxidative Branch: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process.[1]

  • The Non-Oxidative Branch: This reversible phase interconverts various sugar phosphates. Ribulose-5-phosphate is isomerized to R5P by the enzyme ribose-5-phosphate isomerase.[1][10]

Q2: Why is disrupting the transketolase gene a common strategy for increasing D-Ribose production?

A2: Transketolase is a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway. It catalyzes the conversion of D-ribose-5-phosphate and xylulose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[3] By disrupting the gene encoding transketolase (tkt), this metabolic exit point for R5P is blocked. This leads to the intracellular accumulation of R5P, which can then be dephosphorylated to D-ribose and secreted by the cell.[3][5]

Q3: What are the key parameters to optimize in the fermentation medium for high R5P yield?

A3: The composition of the fermentation medium is critical. Key parameters to optimize include:

  • Carbon Source Concentration: High concentrations of glucose (e.g., around 157 g/L) have been shown to be effective.[8]

  • Nitrogen Source: A combination of organic (e.g., corn steep liquor, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources often yields the best results.[8]

  • Minerals: The presence of certain metal ions, such as Mn²⁺, can be beneficial.[8]

  • Buffering Agent: To maintain a stable pH, a buffering agent like calcium carbonate (CaCO₃) is often added to the medium.[8]

Q4: Which microbial hosts are commonly used for this compound production?

A4: The most commonly used and extensively studied microbial hosts for D-ribose and this compound production are:

  • Bacillus subtilis : Several strains of B. subtilis, particularly transketolase-deficient mutants, have demonstrated high D-ribose production capabilities.[3][4][8]

  • Escherichia coli : E. coli is another popular host due to its well-characterized genetics and the availability of advanced genetic engineering tools.[3][11]

Q5: What are the common analytical methods to quantify this compound in a fermentation broth?

A5: Several methods can be used to quantify D-ribose in fermentation broth:

  • Spectrophotometry: The orcinol method is a colorimetric assay where D-ribose reacts to form a colored complex that can be measured with a spectrophotometer.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and accurate method for separating and quantifying sugars like D-ribose in complex mixtures like fermentation broth.[3][11]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): For confirmation and highly sensitive quantification, LC/MS can be employed.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on D-Ribose production to facilitate comparison.

Table 1: Comparison of D-Ribose Production in Different Engineered Strains

Microbial StrainGenetic ModificationCarbon Source(s)Titer (g/L)Yield (g/g)Productivity (g/L·h)Reference
Bacillus subtilis UJS0717Transketolase-deficientGlucose (157 g/L)62.130.400.86[8]
E. coli SGK013Transketolase-deficient (tktA, tktB)Glucose, Xylose0.75--[3][11]
E. coli SGK015Transketolase-deficient (tktA, tktB), ptsG deletionGlucose, Xylose3.75--[11]

Table 2: Optimized Fermentation Conditions for D-Ribose Production by Bacillus subtilis UJS0717

ParameterOptimal Value
Temperature36°C
Initial pH7.0
Inoculum Volume10% (v/v)
Glucose Concentration157 g/L
Corn Steep Liquor21 g/L
(NH₄)₂SO₄3.2 g/L
Yeast Extract1 g/L
MnSO₄·H₂O0.05 g/L
CaCO₃20 g/L
Reference:[8]

Experimental Protocols

Protocol 1: Creation of a Transketolase-Deficient Bacillus subtilis Strain

This protocol provides a general outline for disrupting the transketolase (tkt) gene in Bacillus subtilis. Specific vectors and selection markers may vary.

  • Construct the Disruption Cassette:

    • Amplify the upstream and downstream flanking regions of the tkt gene from B. subtilis genomic DNA using PCR.

    • Amplify a selectable marker gene (e.g., an antibiotic resistance gene like erythromycin resistance, erm).

    • Assemble the three fragments (upstream flank - marker gene - downstream flank) using overlap extension PCR or a suitable cloning method into a temperature-sensitive shuttle vector.

  • Transformation of B. subtilis :

    • Transform the constructed plasmid into competent B. subtilis cells.

    • Plate the transformants on a selective medium (e.g., LB agar with erythromycin) at the permissive temperature (e.g., 30°C) to select for single-crossover integration.

  • Induce Double-Crossover Recombination:

    • Inoculate a colony from the selective plate into a non-selective liquid medium and incubate at the non-permissive temperature (e.g., 42°C) to promote the second crossover event and plasmid curing.

    • Plate the culture onto a non-selective medium and replica-plate onto selective and non-selective media to identify colonies that have lost the vector but retained the disruption cassette.

  • Verification:

    • Confirm the gene disruption by PCR using primers that bind outside the flanking regions and within the marker gene.

    • Verify the loss of transketolase activity through an enzyme assay.

Protocol 2: Batch Fermentation for D-Ribose Production

This protocol is based on the optimized conditions for B. subtilis UJS0717.[8]

  • Prepare the Seed Culture:

    • Inoculate a single colony of the engineered B. subtilis strain into a flask containing seed medium (e.g., LB broth).

    • Incubate at 36°C with shaking (e.g., 200 rpm) for 12-16 hours.

  • Prepare the Fermentation Medium:

    • Prepare the fermentation medium with the optimized composition as listed in Table 2.

    • Sterilize the medium by autoclaving.

  • Inoculation and Fermentation:

    • Inoculate the sterile fermentation medium with the seed culture to an initial volume of 10% (v/v).

    • Carry out the fermentation in a bioreactor at 36°C.

    • Maintain the pH at 7.0 using automated addition of a base (e.g., NaOH) or through the buffering action of CaCO₃.

    • Ensure adequate aeration and agitation.

  • Sampling and Analysis:

    • Take samples at regular intervals to monitor cell growth (OD₆₀₀), glucose consumption, and D-ribose production using HPLC or spectrophotometric methods.

Visualizations

Caption: Metabolic pathway for this compound production.

StrainDevelopmentWorkflow cluster_0 Strain Engineering cluster_1 Process Optimization WildType Wild-Type Strain (e.g., B. subtilis) TKT_Disruption Disrupt tkt gene (Transketolase) WildType->TKT_Disruption TKT_Mutant Transketolase-Deficient Mutant TKT_Disruption->TKT_Mutant PPP_Overexpression Overexpress PPP genes (zwf, rpiA) TKT_Mutant->PPP_Overexpression EngineeredStrain Final Engineered Strain PPP_Overexpression->EngineeredStrain Fermentation Batch Fermentation EngineeredStrain->Fermentation Optimization Optimize Conditions (Temp, pH, Medium) Fermentation->Optimization HighYield High R5P Yield Optimization->HighYield

Caption: Workflow for developing a high-yield R5P strain.

TroubleshootingLogic Start Low R5P Yield CheckStrain Is the strain genetically modified for R5P production? Start->CheckStrain EngineerStrain Action: Engineer Strain (e.g., tkt disruption) CheckStrain->EngineerStrain No CheckConditions Are fermentation conditions (Temp, pH, Aeration) optimal? CheckStrain->CheckConditions Yes EngineerStrain->CheckConditions OptimizeConditions Action: Optimize Conditions CheckConditions->OptimizeConditions No CheckMedium Is the medium composition optimized? CheckConditions->CheckMedium Yes OptimizeConditions->CheckMedium OptimizeMedium Action: Optimize Medium (Carbon, Nitrogen sources) CheckMedium->OptimizeMedium No FurtherEngineering Consider further engineering (e.g., PPP overexpression) CheckMedium->FurtherEngineering Yes OptimizeMedium->FurtherEngineering

Caption: Troubleshooting logic for low R5P yield.

References

Purification methods for D-Ribose 5-phosphate from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of D-Ribose 5-phosphate (R5P) from complex biological samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from biological samples?

A1: The primary methods for purifying this compound include anion-exchange chromatography (AEC), and precipitation, often as a barium salt. High-performance liquid chromatography (HPLC) with various detection methods is also widely used for both purification and quantification. The choice of method depends on the starting material, the required purity, and the available equipment.

Q2: What are the main challenges in purifying this compound?

A2: Key challenges include the inherent instability of the phosphate ester bond, especially at non-neutral pH and elevated temperatures, the presence of phosphatases in crude biological extracts that can dephosphorylate R5P, and the co-purification of other structurally similar sugar phosphates.

Q3: How can I prevent the degradation of this compound during purification?

A3: To minimize degradation, it is crucial to work at low temperatures (0-4°C) whenever possible and maintain a near-neutral pH. The free acid form of R5P is prone to instability, so using a stable salt form, such as the disodium salt, is advisable for standards and storage.[1] For long-term storage, temperatures of -20°C or below are recommended.

Q4: How do I remove interfering proteins, especially phosphatases, from my sample?

A4: Initial sample preparation should include steps to denature and remove proteins. This can be achieved through perchloric acid precipitation followed by neutralization, or by heat inactivation. Additionally, incorporating phosphatase inhibitors in the lysis and purification buffers is a common strategy to protect the phosphate group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Degradation: R5P is unstable at non-neutral pH and elevated temperatures.2. Phosphatase Activity: Endogenous phosphatases in the sample have degraded the target molecule.3. Inefficient Elution: The elution conditions in chromatography are not optimal.4. Precipitation Loss: Incomplete precipitation or loss during washing steps.1. Maintain low temperatures (0-4°C) throughout the purification process and keep the pH between 6.5 and 7.5.2. Add a cocktail of phosphatase inhibitors to the lysis and extraction buffers.3. Optimize the salt gradient or pH of the elution buffer in anion-exchange chromatography. A shallower gradient may improve resolution and recovery.4. Ensure the precipitating agent is added in the correct stoichiometric amount and that wash steps are performed with cold solvents to minimize dissolution of the precipitate.
Co-elution of Other Sugar Phosphates Similar Charge and Size: Other sugar phosphates (e.g., Ribulose-5-phosphate, Xylulose-5-phosphate) have similar physicochemical properties.1. Optimize Chromatography: Use a high-resolution anion-exchange column and a shallow, extended elution gradient to improve separation.2. Enzymatic Conversion: Consider using specific enzymes to convert contaminating sugar phosphates into other molecules that are easier to separate.
Poor Peak Shape in HPLC Analysis 1. Column Overloading: Too much sample has been injected.2. Inappropriate Mobile Phase: The mobile phase is not optimal for the separation.3. Interaction with Metal Surfaces: Phosphate groups can interact with stainless steel components of the HPLC system.1. Dilute the sample before injection.2. Adjust the mobile phase composition, including the ionic strength and pH.3. Use a biocompatible HPLC system with PEEK tubing and fittings to minimize metal interactions.
Inconsistent Quantification Results 1. Standard Instability: The this compound standard is degrading over time.2. Matrix Effects: Components in the purified sample are interfering with the detection method.1. Prepare fresh standards for each experiment or use a commercially available stable salt form. Store standards at -80°C.2. Perform a standard addition experiment to assess and correct for matrix effects.

Purification Methods: A Comparative Overview

The following table summarizes the expected performance of common purification methods for this compound. The values presented are illustrative and can vary depending on the specific experimental conditions and the complexity of the starting biological sample.

Purification Method Principle Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Anion-Exchange Chromatography (AEC) Separation based on the negative charge of the phosphate group.>9540-70High resolution and capacity.Can be time-consuming; requires specialized equipment.
Barium Salt Precipitation Selective precipitation of sugar phosphates as barium salts.80-9050-80Simple and cost-effective for initial enrichment.Lower purity; potential for co-precipitation of other phosphorylated molecules.

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography

This protocol is a general guideline for purifying R5P from a bacterial cell lysate. Optimization will be required for different sample types.

1. Sample Preparation (Bacterial Cell Lysate)

  • Harvest bacterial cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a protease and phosphatase inhibitor cocktail).

  • Lyse the cells using a suitable method such as sonication or a French press, keeping the sample on ice to prevent heating.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is the crude extract.

2. Anion-Exchange Chromatography

  • Column: A strong anion-exchange column (e.g., DEAE-Sepharose or a commercially available pre-packed column).

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes of Buffer A.

  • Load the crude extract onto the column.

  • Wash the column with 5-10 column volumes of Buffer A to remove unbound molecules.

  • Elute the bound molecules with a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Collect fractions and monitor the absorbance at 260 nm (to detect any contaminating nucleotides) and assay each fraction for this compound.

  • Pool the fractions containing pure this compound.

  • Desalt the pooled fractions using dialysis or a desalting column.

Protocol 2: Enzymatic Assay for this compound Quantification

This assay is based on the conversion of R5P to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate pyrophosphokinase, which can be coupled to other enzymatic reactions for spectrophotometric detection.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 100 mM KCl.

  • ATP solution (3 mM).

  • Phosphoenolpyruvate (PEP) solution (1 mM).

  • NADH solution (0.2 mM).

  • Lactate dehydrogenase (2 units).

  • Pyruvate kinase (2 units).

  • Ribose-phosphate pyrophosphokinase.

  • Sample containing this compound.

Procedure:

  • In a 1 mL cuvette, combine the assay buffer, ATP, PEP, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Incubate the mixture for 5 minutes at room temperature to allow for the consumption of any contaminating ADP or pyruvate.

  • Add the sample containing this compound to the cuvette.

  • Initiate the reaction by adding ribose-phosphate pyrophosphokinase.

  • Monitor the decrease in absorbance at 340 nm as a function of time, which corresponds to the oxidation of NADH.[2]

  • The rate of NADH oxidation is proportional to the amount of this compound in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Biological Sample lysis Cell Lysis start->lysis clarification Clarification lysis->clarification aec Anion-Exchange Chromatography clarification->aec precipitation Barium Salt Precipitation clarification->precipitation hplc HPLC aec->hplc precipitation->hplc enzyme_assay Enzymatic Assay hplc->enzyme_assay end Pure D-Ribose-5-P enzyme_assay->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Yield of R5P check_temp_ph Check Temperature and pH Control start->check_temp_ph check_inhibitors Verify Phosphatase Inhibitor Addition start->check_inhibitors optimize_elution Optimize AEC Elution Conditions start->optimize_elution solution1 Maintain 0-4°C and pH 6.5-7.5 check_temp_ph->solution1 solution2 Add Inhibitor Cocktail to Buffers check_inhibitors->solution2 solution3 Use a Shallower Salt Gradient optimize_elution->solution3 signaling_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp ru5p Ribulose-5-Phosphate ppp->ru5p r5p D-Ribose-5-Phosphate ru5p->r5p Ribose-5-phosphate isomerase prpp PRPP r5p->prpp Ribose-phosphate diphosphokinase nucleotides Nucleotide Synthesis prpp->nucleotides

References

Factors affecting the accuracy of D-Ribose 5-phosphate measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring D-Ribose 5-phosphate (R5P).

Frequently Asked Questions (FAQs)

Q1: What is this compound (R5P) and why is its accurate measurement important?

A1: this compound is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route.[1][2] It serves as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][2] Accurate measurement of R5P is crucial for studying cellular metabolism, understanding disease states such as cancer and certain inborn metabolic disorders, and for developing therapeutic drugs that target metabolic pathways.[2]

Q2: What are the common methods for measuring R5P?

A2: The most common methods for quantifying R5P include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] The choice of method depends on the required sensitivity, specificity, sample matrix, and available equipment.

Q3: What are the key considerations for sample preparation to ensure accurate R5P measurements?

A3: Due to the instability of R5P and its rapid turnover in biological systems, proper sample handling is critical. Key considerations include:

  • Rapid Quenching: Metabolic activity must be stopped immediately to prevent changes in R5P levels. This is often achieved by flash-freezing samples in liquid nitrogen.[4]

  • Proper Storage: Samples should be stored at -80°C to minimize degradation.[4]

  • Extraction Method: The choice of extraction solvent (e.g., methanol, perchloric acid) can impact the recovery of R5P and the co-extraction of interfering substances.[6]

  • Hemolysis Prevention: For blood samples, hemolysis should be avoided as it can release enzymes and metabolites that interfere with the assay.[4]

Q4: How stable is this compound in solution?

A4: this compound is relatively unstable, particularly at neutral to alkaline pH and elevated temperatures.[7] It can undergo decomposition, which can lead to underestimation of its concentration. For instance, at pH 7.0 and 100°C, the half-life of R5P is very short.[7] It is advisable to use the more stable disodium salt form of R5P for preparing standards and to keep samples and standards on ice during processing.[1]

Troubleshooting Guides

Issue 1: Low or No Signal in Enzymatic Assays
Potential Cause Troubleshooting Step
Degraded R5P Standard or Sample Prepare fresh standards using high-purity R5P disodium salt. Ensure samples were properly quenched and stored at -80°C. Keep all solutions on ice during the assay.
Inactive Enzyme Verify the storage conditions and expiration date of the enzyme (e.g., ribose-5-phosphate isomerase). Test enzyme activity with a known positive control.
Suboptimal Assay Conditions Optimize the pH, temperature, and incubation time of the assay. Refer to the specific enzyme's datasheet for optimal conditions. For example, some ribose-5-phosphate isomerases have optimal activity at pH 7.0 and 55°C.[8]
Presence of Enzyme Inhibitors in the Sample Prepare a spike-and-recovery control by adding a known amount of R5P standard to a sample to check for matrix effects. If inhibition is suspected, sample purification or dilution may be necessary.
Issue 2: High Background or Non-Specific Signal
Potential Cause Troubleshooting Step
Contamination of Reagents Use high-purity water and reagents. Prepare fresh buffers and solutions.
Interfering Endogenous Enzymes Samples, particularly cell extracts, may contain enzymes like nucleases or kinases that can interfere with the assay.[6] Sample pre-treatment, such as perchloric acid precipitation followed by neutralization, can help remove these interfering proteins.[6]
Presence of Reducing Agents In peroxidase-based detection systems, endogenous reductants can interfere with the assay.[9] Consider a pre-treatment step to oxidize these interfering compounds.[9]
Autofluorescence of Sample Matrix If using a fluorescence-based detection method, check for background fluorescence from the sample itself.[10] Perform a blank measurement with the sample but without the detection reagent.
Issue 3: Poor Peak Shape or Resolution in HPLC
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Adjust the pH and ionic strength of the mobile phase. Ion-exchange chromatography often requires a salt gradient for elution.[3]
Column Contamination or Degradation Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. If the problem persists, the column may need to be replaced.
Co-elution with Other Compounds Modify the gradient profile or change the mobile phase composition to improve the separation of R5P from other sample components.
Sample Overload Reduce the injection volume or dilute the sample.

Experimental Protocols

Key Experimental Methodologies
Parameter Enzymatic Assay HPLC with UV Detection LC-MS/MS
Principle Coupled enzyme reactions leading to a colorimetric or fluorometric readout. For example, R5P is converted to ribulose-5-phosphate, which is then used in a series of reactions that produce a detectable product.Separation based on ion-exchange chromatography followed by indirect UV detection.[3]Separation by liquid chromatography followed by highly sensitive and specific detection based on mass-to-charge ratio.[5]
Sample Preparation Protein removal (e.g., acid precipitation) is often necessary to eliminate interfering enzymes.[6]Minimal sample cleanup may be required, but filtration is essential.Protein precipitation and filtration are standard.
Instrumentation Spectrophotometer or fluorometer.HPLC system with a UV detector and an anion-exchange column.[3]LC system coupled to a tandem mass spectrometer.
Detection Absorbance or fluorescence.UV absorbance (indirectly).[3]Mass spectrometry.
Quantitation Based on a standard curve of known R5P concentrations.Based on peak area compared to a standard curve.Based on the peak area of specific mass transitions relative to an internal standard.

Visualizations

Signaling Pathway

PentosePhosphatePathway G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- lactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL 6PGL Ru5P Ribulose-5-Phosphate _6PGL->Ru5P 6PGD R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE F6P Fructose-6-Phosphate R5P->F6P Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth G3P Glyceraldehyde-3-Phosphate X5P->G3P S7P Sedoheptulose-7-Phosphate X5P->S7P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P

Caption: The Pentose Phosphate Pathway showing the synthesis of R5P.

Experimental Workflow

R5P_Measurement_Workflow Sample_Collection 1. Sample Collection (e.g., Cells, Tissue) Quenching 2. Rapid Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Storage 3. Storage at -80°C Quenching->Storage Extraction 4. Metabolite Extraction (e.g., Cold Methanol) Storage->Extraction Centrifugation 5. Centrifugation (Remove Debris) Extraction->Centrifugation Supernatant_Collection 6. Collect Supernatant Centrifugation->Supernatant_Collection Analysis_Method 7. Analytical Method Supernatant_Collection->Analysis_Method Enzymatic_Assay Enzymatic Assay Analysis_Method->Enzymatic_Assay HPLC HPLC Analysis_Method->HPLC LCMS LC-MS/MS Analysis_Method->LCMS Data_Analysis 8. Data Analysis (Quantitation) Enzymatic_Assay->Data_Analysis HPLC->Data_Analysis LCMS->Data_Analysis Results 9. Results Data_Analysis->Results

Caption: General workflow for R5P measurement from biological samples.

References

Technical Support Center: D-Ribose 5-Phosphate Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of D-Ribose 5-phosphate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on experimental protocols and to address common challenges encountered during the derivatization process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Q1: Why are there multiple peaks for this compound in my chromatogram?

The appearance of multiple peaks for a single sugar phosphate like this compound is a common phenomenon in GC-MS analysis. This is primarily due to the existence of different isomers of the sugar in solution.[1]

  • Cause 1: Ring-Chain Tautomerism: Sugars, including ribose-5-phosphate, exist in equilibrium between their open-chain and cyclic (furanose and pyranose) forms. The methoximation step is designed to "lock" the molecule in its open-chain form by reacting with the carbonyl group.[2] However, if this reaction is incomplete, multiple silylated derivatives of the different isomers can be formed, each resulting in a distinct chromatographic peak.

  • Cause 2: Syn/Anti Isomers: The methoximation reaction itself can produce syn and anti isomers of the resulting oxime, which may be separated by the GC column, leading to two closely eluting peaks for the same derivatized analyte.[1]

  • Cause 3: Incomplete Silylation: If the silylation step is incomplete, molecules with varying numbers of trimethylsilyl (TMS) groups will be present, leading to multiple peaks.

Solution:

  • Optimize Methoximation: Ensure the methoximation reaction goes to completion. This can be achieved by adjusting the reaction time and temperature. A common protocol involves incubation with methoxyamine hydrochloride in pyridine for 90 minutes at 37°C.[2]

  • Optimize Silylation: Similarly, ensure complete silylation by optimizing the reaction conditions. Incubation with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for 30 minutes at 37°C is a good starting point.[2] Using a catalyst such as 1% Trimethylchlorosilane (TMCS) in the silylating reagent can also improve efficiency.[3]

  • Ensure Anhydrous Conditions: Water in the sample or reagents will react with the silylating agent, reducing its effectiveness and leading to incomplete derivatization. It is crucial to ensure all samples, vials, and reagents are thoroughly dried. Lyophilization of the sample is a common and effective drying method.[2]

Q2: Why am I observing peak tailing for my derivatized this compound?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common chromatographic issue that can affect resolution and quantification.[4]

  • Cause 1: Active Sites in the GC System: The derivatized sugar phosphate can interact with active sites in the GC inlet liner, the column, or connections. These active sites are often acidic and can interact with any remaining polar functional groups on the analyte.[4][5]

  • Cause 2: Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence in the sample path, leading to peak tailing.[5][6]

  • Cause 3: Column Contamination: Accumulation of non-volatile residues from the sample matrix or previous injections at the head of the column can create active sites and cause peak tailing.[5]

  • Cause 4: Incompatible Solvent: A mismatch in polarity between the sample solvent and the stationary phase of the column can lead to poor peak shape.[7]

Solution:

  • Use Deactivated Liners and Columns: Employ liners and columns that are specifically deactivated to minimize interactions with active compounds.

  • Proper Column Maintenance: Regularly trim a small portion (5-10 cm) from the front of the column to remove accumulated contaminants. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

  • Inlet Maintenance: Regularly clean the injector port and replace the liner and septum to prevent the build-up of contaminants.[8]

  • Check Solvent Compatibility: Ensure the solvent used to reconstitute the derivatized sample is compatible with the GC column's stationary phase.

Q3: How do matrix effects, especially from high phosphate concentrations, impact my analysis?

Matrix effects can significantly impact the accuracy and reproducibility of your results by causing signal suppression or enhancement.[9][10]

  • Cause: High concentrations of non-volatile components in the sample matrix, such as phosphate salts, can interfere with the derivatization process or the volatilization of the analyte in the GC inlet.[9][10] This can lead to incomplete transfer of the derivatized this compound onto the column, resulting in signal suppression.[9][10]

Solution:

  • Sample Cleanup: If possible, implement a sample cleanup step to remove interfering matrix components prior to derivatization. Solid-phase extraction (SPE) can be an effective method for this.[9]

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard that has similar chemical properties to this compound. The internal standard will be similarly affected by the matrix, allowing for more accurate quantification.

  • Optimize Injection Parameters: Adjusting the injector temperature and using a liner with a larger volume can sometimes mitigate the effects of a complex matrix.[9]

Experimental Protocols and Data

Summary of Derivatization Protocol Parameters

The following table summarizes quantitative data from various established protocols for the methoximation and silylation of sugar phosphates. This allows for easy comparison of different methodologies.

ParameterProtocol 1Protocol 2Protocol 3
Sample Preparation Lyophilized to drynessDried under vacuumDried under nitrogen stream
Methoximation Reagent 20 µL of 20 mg/mL Methoxyamine HCl in Pyridine50 µL of 20 mg/mL Methoxyamine HCl in Pyridine40 µL of 20 mg/mL Methoxyamine HCl in Pyridine
Methoximation Incubation 60 min at 30°C90 min at 37°C90 min at 30°C
Silylation Reagent 80 µL MSTFA80 µL MSTFA + 1% TMCS100 µL BSTFA + 1% TMCS
Silylation Incubation 30 min at 30°C30 min at 37°C60 min at 70°C
Reference [11][2][3]
Detailed Step-by-Step Derivatization Protocol (Methoximation-Silylation)

This protocol is a widely used method for the derivatization of this compound and other sugar phosphates for GC-MS analysis.[2][3]

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or incubator

  • Vortex mixer

Procedure:

  • Sample Drying: Ensure the sample is completely dry. This is a critical step to prevent the deactivation of the silylating reagent. Lyophilization (freeze-drying) is highly recommended.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample in a GC vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the vial at 37°C for 90 minutes with occasional shaking.

  • Silylation:

    • After the methoximation step, add 80 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.

    • Seal the vial immediately and vortex for 1 minute.

    • Incubate the vial at 37°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Start with Aqueous Sample dry Lyophilize to Complete Dryness start->dry methoximation Add Methoxyamine in Pyridine Incubate at 37°C for 90 min dry->methoximation Anhydrous Conditions silylation Add MSTFA Incubate at 37°C for 30 min methoximation->silylation gcms GC-MS Analysis silylation->gcms Inject Derivatized Sample data Data Processing gcms->data

Caption: Workflow for this compound derivatization.

Troubleshooting Logic for Multiple Peaks

troubleshooting_multiple_peaks start Multiple Peaks Observed for This compound check_isomers Are peaks closely eluting with similar mass spectra? start->check_isomers syn_anti Likely Syn/Anti Isomers from Methoximation check_isomers->syn_anti Yes check_derivatization Are there multiple sets of peaks or broad, tailing peaks? check_isomers->check_derivatization No incomplete_methox Incomplete Methoximation (Ring-chain tautomers) check_derivatization->incomplete_methox Yes incomplete_silyl Incomplete Silylation check_derivatization->incomplete_silyl Also Possible solution_methox Optimize Methoximation: - Increase reaction time/temp - Ensure fresh reagents incomplete_methox->solution_methox solution_silyl Optimize Silylation: - Increase reaction time/temp - Use TMCS catalyst - Ensure anhydrous conditions incomplete_silyl->solution_silyl

References

How to prevent the degradation of D-Ribose 5-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of D-Ribose 5-phosphate (R5P) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for this compound (R5P) degradation during sample preparation?

A1: this compound (R5P) is a relatively unstable molecule prone to degradation through both enzymatic and non-enzymatic pathways.

  • Enzymatic Degradation: Endogenous enzymes released during cell lysis can rapidly degrade R5P. The primary culprits are phosphatases, which remove the phosphate group, and isomerases, which convert R5P to other pentose phosphates like ribulose-5-phosphate.[1][2]

  • Non-Enzymatic Degradation: R5P is chemically unstable in aqueous solutions, particularly at neutral to alkaline pH and elevated temperatures.[3] It can undergo a Maillard reaction with primary amines (e.g., from amino acids or buffers like Tris) to form glycation products.[4][5][6]

Q2: How does temperature affect the stability of R5P?

A2: Higher temperatures significantly accelerate the degradation of R5P. It is crucial to keep samples cold throughout the preparation process. One study measured the half-life of R5P at pH 7.0 to be 73 minutes at 100°C, while at 0°C, the half-life is estimated to be 44 years.[3] Therefore, maintaining low temperatures is one of the most effective strategies to preserve R5P.

Q3: How does pH influence R5P stability?

A3: R5P is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and alkaline levels.[3] The Maillard reaction, a major non-enzymatic degradation pathway, is also more pronounced at neutral to alkaline pH.[6] Therefore, using acidic buffers or adjusting the sample pH to be slightly acidic can help to stabilize R5P.

Q4: Are there any specific reagents or buffer additives that can help stabilize R5P?

A4: Yes, certain additives can help preserve R5P:

  • Phosphatase Inhibitors: Including a broad-spectrum phosphatase inhibitor cocktail in your lysis and extraction buffers is essential to prevent enzymatic dephosphorylation.[7][8][9]

  • Acidic Buffers: Using buffers with a slightly acidic pH (e.g., pH 6.0-6.5) can help to minimize non-enzymatic degradation.

  • Boric Acid: Borate has been shown to form a complex with ribose, which can improve its stability in solution, even at relatively low pH and high temperatures.[10]

Q5: Is there a more stable form of R5P that I can use as a standard?

A5: The disodium salt of this compound is generally considered to be more stable than the free acid form and is commercially available.[11] When preparing standards, it is recommended to use the disodium salt and to prepare fresh solutions in an appropriate buffer just before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or undetectable R5P levels in my samples. Enzymatic Degradation: Endogenous phosphatases and isomerases are active during sample processing.• Immediately quench metabolic activity using liquid nitrogen or cold methanol (-40°C or below).• Add a broad-spectrum phosphatase inhibitor cocktail (e.g., PhosSTOP™) to all lysis and extraction buffers.[8][12]
Non-Enzymatic Degradation: R5P is unstable at neutral/alkaline pH and elevated temperatures.• Maintain samples on ice or at 4°C throughout the entire procedure.• Use a slightly acidic buffer (pH 6.0-6.5) for extraction and analysis.• Avoid prolonged storage of samples in aqueous solutions. Store extracts at -80°C.[11]
Inconsistent R5P measurements between replicates. Variable quenching time: Inconsistent timing in stopping metabolic activity leads to variable degradation.• Standardize the quenching protocol to ensure rapid and consistent inactivation of enzymes for all samples.
Incomplete enzyme inhibition: Insufficient concentration or inappropriate type of inhibitor.• Use a well-validated commercial phosphatase inhibitor cocktail at the manufacturer's recommended concentration. For concentrated lysates, a higher concentration may be necessary.[7]
Appearance of unexpected peaks in my chromatogram. Maillard Reaction: R5P reacts with primary amines in the sample or buffer (e.g., Tris).• Avoid using buffers containing primary amines. Consider using buffers like PIPES or MES.• Keep the temperature low and the pH slightly acidic to minimize the reaction rate.[6]
Degradation products: R5P can degrade into other sugars and phosphate.• Analyze samples as quickly as possible after preparation.• Confirm the identity of peaks using mass spectrometry and by running a degraded R5P standard.

Quantitative Data on R5P Stability

The stability of this compound is highly dependent on both temperature and pH. The following table summarizes the half-life of R5P under various conditions, highlighting its instability in neutral solutions at elevated temperatures.

pHTemperature (°C)Half-lifeReference
7.010073 minutes[3]
7.0044 years (extrapolated)[3]
4-840-120Half-lives are within an order of magnitude of ribose.[3]

Experimental Protocols

Protocol 1: Quenching and Extraction of R5P from Adherent Mammalian Cells for Metabolomics

This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites, including R5P, while minimizing degradation.

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol/Water solution

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Sigma-Aldrich)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency in a culture dish.

  • Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Quenching: Immediately after the final wash, aspirate the PBS and flash-freeze the cells by adding liquid nitrogen directly to the culture dish.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol containing a phosphatase inhibitor cocktail (prepare according to the manufacturer's instructions, e.g., one tablet of PhosSTOP™ per 10 mL of extraction solution).[8][12]

    • Place the dish on ice. Use a pre-chilled cell scraper to scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tube vigorously for 1 minute.

  • Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites including R5P, to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Inhibition of Phosphatase Activity in Cell Lysates

This protocol details the preparation of a lysis buffer containing phosphatase inhibitors for general applications where R5P stability is a concern.

Materials:

  • Lysis Buffer of choice (e.g., RIPA, Tris-HCl)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™ from Roche/Sigma-Aldrich, or similar cocktails from other suppliers)

Procedure:

  • Reconstitute Inhibitor Cocktail: If using a tablet form like PhosSTOP™, dissolve one tablet in 1 mL of distilled water or buffer to create a 10x stock solution. This stock is stable for 1 month at 2-8°C or 6 months at -20°C.[8]

  • Prepare Lysis Buffer: Just before use, add the phosphatase inhibitor cocktail to your lysis buffer to a final concentration of 1x. For a 10x stock, this would be a 1:10 dilution (e.g., 100 µL of stock in 900 µL of lysis buffer).

  • Cell Lysis: Proceed with your standard cell lysis protocol, ensuring that all steps are carried out on ice to minimize both enzymatic and non-enzymatic degradation.

Visualizations

cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation R5P This compound Phosphatases Phosphatases R5P->Phosphatases Dephosphorylation Isomerases Isomerases R5P->Isomerases Isomerization Maillard Maillard Reaction (with Amines) R5P->Maillard Hydrolysis Chemical Hydrolysis (Neutral/Alkaline pH, Heat) R5P->Hydrolysis Degradation Degradation Products Phosphatases->Degradation Ribulose5P Ribulose 5-phosphate Isomerases->Ribulose5P Maillard->Degradation Hydrolysis->Degradation

Caption: Degradation pathways of this compound.

start Start: Adherent Cells in Culture wash Wash with Ice-Cold PBS start->wash quench Quench Metabolism (Liquid Nitrogen) wash->quench extract Add Cold 80% Methanol + Phosphatase Inhibitors quench->extract scrape Scrape and Collect Lysate extract->scrape centrifuge Centrifuge (14,000 x g, 4°C) scrape->centrifuge supernatant Collect Supernatant (Contains R5P) centrifuge->supernatant pellet Discard Pellet (Proteins, Debris) centrifuge->pellet storage Store Extract at -80°C supernatant->storage analysis Analyze Sample storage->analysis

Caption: Experimental workflow for R5P sample preparation.

References

Optimization of buffer conditions for D-Ribose 5-phosphate enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic reactions involving D-Ribose 5-phosphate.

Troubleshooting Guide

This section addresses common issues encountered during the experimental setup and execution of this compound enzymatic assays.

Question: My enzyme activity is low or absent. What are the potential causes and solutions?

Answer:

Low or no enzyme activity is a frequent issue with several potential root causes. A systematic check of the following factors is recommended:

  • Incorrect Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for enzyme stability and activity.

    • Solution: Verify that the buffer pH is within the optimal range for your specific enzyme (see Table 1). Prepare fresh buffer and ensure the pH is adjusted at the temperature of the experiment, as the pKa of many buffers is temperature-dependent. Consider screening different buffer systems (e.g., Tris-HCl, HEPES, phosphate) to find the most suitable one.

  • Missing or Insufficient Cofactors: Many enzymes that metabolize this compound require cofactors for their activity.

    • Solution: Ensure that all necessary cofactors are present at their optimal concentrations. For example, transketolase requires thiamine pyrophosphate (TPP) and a divalent cation like Mg²⁺ or Ca²⁺.[1][2] Phosphoribosylpyrophosphate (PRPP) synthetase also requires Mg²⁺.[3][4]

  • Enzyme Instability or Degradation: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare enzyme dilutions freshly before each experiment. Include stabilizing agents like glycerol or BSA in the storage buffer if necessary.[5]

  • Presence of Inhibitors: Components in your sample or reaction mixture could be inhibiting the enzyme.

    • Solution: Be aware of potential inhibitors. For instance, phosphate can be a competitive inhibitor of some enzymes in the pentose phosphate pathway.[6] If your sample contains potential inhibitors, consider a sample cleanup step like dialysis or gel filtration.

Question: I am observing high background noise or non-specific reactions in my assay. How can I reduce it?

Answer:

High background can obscure the true signal of your enzymatic reaction. Here are some strategies to minimize it:

  • Substrate or Product Instability: this compound or the reaction products may be unstable under the assay conditions, leading to spontaneous degradation that contributes to the background signal.

    • Solution: Run control reactions without the enzyme to measure the rate of non-enzymatic substrate degradation. If significant, try adjusting the pH or temperature to improve stability.

  • Contaminating Enzymes: The enzyme preparation or sample may contain other enzymes that can react with the substrate or detection reagents.

    • Solution: Use a highly purified enzyme preparation. If the sample is the source of contamination, consider partial purification or using specific inhibitors for the contaminating enzymes.

  • Interference with Detection Method: Components in the reaction mixture may interfere with the spectrophotometric or fluorometric detection.

    • Solution: Run a "blank" reaction containing all components except the substrate to check for interference. If necessary, change the detection wavelength or use a different detection method.

Question: My results are not reproducible. What factors should I check?

Answer:

Lack of reproducibility can be frustrating. To improve the consistency of your results, pay close attention to the following:

  • Pipetting Accuracy: Small errors in pipetting volumes, especially for concentrated solutions, can lead to significant variations in the final reaction concentrations.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. For small volumes, it is often better to prepare a master mix of reagents to be dispensed into individual reaction wells.[7]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.

    • Solution: Ensure that all reaction components are pre-incubated at the correct assay temperature. Use a water bath or incubator to maintain a constant temperature throughout the reaction.[7]

  • Reagent Quality and Consistency: The quality of reagents, including water, can affect enzyme activity.

    • Solution: Use high-purity reagents and water. Prepare fresh solutions of unstable reagents for each experiment. If using a commercial kit, avoid mixing components from different lots.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of buffer conditions for this compound enzymatic reactions.

Question: What is the optimal pH for enzymes that metabolize this compound?

Answer:

The optimal pH varies depending on the specific enzyme. It is crucial to consult the literature or the manufacturer's data sheet for the enzyme you are using. Below is a summary of reported optimal pH ranges for some common enzymes involved in this compound metabolism.

Question: Which buffer system should I use for my this compound enzymatic reaction?

Answer:

The choice of buffer can significantly impact enzyme activity. Common buffer systems used for enzymes acting on this compound include Tris-HCl, sodium phosphate, and HEPES. However, it is important to note that some buffer components can inhibit enzyme activity. For example, phosphate can act as a competitive inhibitor for some enzymes. Therefore, it is advisable to test a few different buffer systems to determine the best one for your specific application.

Question: Do enzymes that act on this compound require any specific ions or cofactors?

Answer:

Yes, many enzymes that metabolize this compound have specific ion and cofactor requirements. For instance, transketolase activity is dependent on the presence of thiamine pyrophosphate (TPP) and a divalent metal ion such as Mg²⁺ or Ca²⁺.[1][2] Phosphoribosylpyrophosphate (PRPP) synthetase also requires Mg²⁺ for its activity.[3][4] Always check the specific requirements for your enzyme of interest.

Quantitative Data Summary

Table 1: Optimal pH and Buffer Conditions for Key Enzymes in this compound Metabolism

EnzymeEC NumberOptimal pHCommon Buffer SystemsRequired Cofactors/Ions
Ribose-5-phosphate Isomerase (RpiA) 5.3.1.67.550 mM Tris-HClNone reported
Ribulose-5-Phosphate-3-Epimerase (RPE) 5.1.3.18.020 mM Tris-HCl2 mM DTT
Transketolase (TKL) 2.2.1.17.650 mM GlycylglycineThiamine Pyrophosphate (TPP), Ca²⁺ or Mg²⁺
Phosphoribosylpyrophosphate Synthetase (PRPS) 2.7.6.17.6125 mM Sodium Phosphate7 mM MgCl₂

Experimental Protocols

Protocol 1: General Procedure for pH Profile Determination

This protocol outlines a general method for determining the optimal pH for an enzyme that metabolizes this compound.

  • Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9, and glycine-NaOH for pH 9-10.5). Ensure that the ionic strength is consistent across all buffers.

  • Set up the reaction mixtures: In separate tubes or wells of a microplate, add the buffer, this compound (substrate), any necessary cofactors, and water to the final reaction volume, excluding the enzyme.

  • Pre-incubate: Incubate the reaction mixtures at the desired temperature for 5-10 minutes to allow them to reach thermal equilibrium.

  • Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.

  • Measure activity: Monitor the reaction progress over time using a suitable assay method (e.g., spectrophotometry, fluorometry).

  • Calculate initial velocities: Determine the initial reaction rate for each pH value.

  • Plot the data: Plot the enzyme activity (initial velocity) as a function of pH to determine the optimal pH.

Protocol 2: Screening for Optimal Buffer System

This protocol describes a method for comparing the effect of different buffer systems on enzyme activity.

  • Select buffer systems: Choose a few common buffer systems to test (e.g., Tris-HCl, HEPES, phosphate) and prepare them at the optimal pH determined from Protocol 1.

  • Prepare reaction mixtures: For each buffer system, set up reaction mixtures containing the buffer, this compound, cofactors, and water.

  • Pre-incubate and initiate: Follow the pre-incubation and reaction initiation steps as described in Protocol 1.

  • Measure and compare activities: Measure the initial reaction rates in each buffer system and compare the activities to identify the buffer that yields the highest enzyme activity.

Visualizations

Caption: The Pentose Phosphate Pathway highlighting this compound.

Buffer_Optimization_Workflow start Start: Enzyme with this compound Substrate ph_screen 1. pH Profile Determination (e.g., using broad-range buffers) start->ph_screen ph_optimum Determine Optimal pH ph_screen->ph_optimum buffer_screen 2. Buffer System Screening (Tris, HEPES, Phosphate at optimal pH) ph_optimum->buffer_screen buffer_optimum Select Optimal Buffer System buffer_screen->buffer_optimum ion_screen 3. Cation Concentration Optimization (e.g., Mg²⁺, Ca²⁺ titration) buffer_optimum->ion_screen ion_optimum Determine Optimal Cation Concentration ion_screen->ion_optimum final_conditions Optimized Buffer Conditions ion_optimum->final_conditions

Caption: Workflow for optimizing buffer conditions in enzymatic reactions.

References

Enhancing the resolution of D-Ribose 5-phosphate in chromatographic separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of D-Ribose 5-phosphate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of this compound?

The primary challenges in the analysis of this compound and other sugar phosphates stem from their high polarity, structural similarity to other isomers, and potential instability.[1][2] Key issues include:

  • Poor retention on reversed-phase columns: Due to its hydrophilic nature, this compound exhibits weak retention on traditional C18 columns.[1][2]

  • Co-elution with isomers: Separating this compound from other pentose phosphates or hexose phosphates can be difficult due to their similar structures and physicochemical properties.[3][4]

  • Peak tailing: Interaction between the phosphate group and the stationary phase can lead to asymmetric peak shapes, complicating quantification.[1][2]

  • Analyte instability: this compound can be unstable, and care must be taken during sample preparation and analysis to prevent degradation.[5] The use of the more stable disodium salt form is often recommended.[5][6]

  • Low detection sensitivity: The lack of a strong chromophore makes UV detection challenging, often requiring alternative detection methods like pulsed amperometric detection (PAD) or mass spectrometry (MS).[1][7]

Q2: Which chromatographic techniques are best suited for analyzing this compound?

Several techniques can be successfully employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis, including sugar phosphates.[1][7] It separates molecules based on the charge of the phosphate group at high pH.[7]

  • Ion-Exchange Chromatography (IEC): This technique effectively separates charged molecules like sugar phosphates.[8][9] The use of borate complexes in the mobile phase can enhance the separation of sugar phosphates.[9]

  • Mixed-Mode Chromatography: Columns combining reversed-phase and anion-exchange or hydrophilic interaction liquid chromatography (HILIC) characteristics can provide excellent selectivity for sugar phosphates.[3][10]

  • Reversed-Phase Liquid Chromatography (RP-LC) with Derivatization: To overcome poor retention, this compound can be chemically derivatized to increase its hydrophobicity, allowing for separation on standard RP columns.[2][11]

Q3: How can I improve the resolution between this compound and other sugar phosphate isomers?

Achieving baseline separation of isomers is critical for accurate quantification. Consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the pH, ionic strength, and organic modifier content of the mobile phase can significantly impact selectivity.[12] For ion-exchange methods, a shallow gradient of the eluent salt can improve resolution.

  • Temperature Control: Temperature can affect the retention and selectivity of sugar phosphate separations. For instance, lower temperatures have been shown to enable the separation of anomers of glucose 6-phosphate.[3]

  • Column Selection: Employing a high-resolution column specifically designed for carbohydrate or anion analysis is crucial. Mixed-mode columns often provide unique selectivity for isomeric sugar phosphates.[3]

  • Use of Additives: Additives like borate can form complexes with sugars, altering their retention behavior and improving separation.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the phosphate group and the stationary phase.- Mismatch between the sample solvent and the mobile phase.[13]- Use a mobile phase with a higher ionic strength or a competing ion to minimize secondary interactions.- Add a small amount of a chelating agent to the mobile phase if metal contamination of the column is suspected.- Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.
Low or No Retention (Reversed-Phase) - High polarity of this compound.- Use a more polar reversed-phase column (e.g., AQ-type or with a polar-embedded group).- Employ ion-pairing chromatography by adding a suitable ion-pairing reagent to the mobile phase.- Consider derivatization of the sugar phosphate to increase its hydrophobicity.[2][11]- Switch to a more suitable technique like HILIC or ion-exchange chromatography.
Irreproducible Retention Times - Inconsistent mobile phase preparation.[12]- Column temperature fluctuations.- Column degradation or contamination.- Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a constant temperature.- Implement a column washing protocol to remove contaminants.- Use a guard column to protect the analytical column.
Low Signal Intensity / Poor Sensitivity - Inappropriate detection method.- Analyte degradation.- Ion suppression in MS detection.- For underivatized sugar phosphates, use HPAEC-PAD or couple LC with a mass spectrometer.- Ensure proper sample handling and storage to prevent degradation. Consider using the more stable salt form of this compound.[5]- For LC-MS, optimize the mobile phase to minimize ion suppression. Volatile buffers like ammonium formate or acetate are preferred over non-volatile phosphate buffers.[2]
Co-elution of Peaks - Insufficient column efficiency or selectivity.- Inadequate mobile phase conditions.- Use a longer column or a column with a smaller particle size to increase efficiency.- Optimize the mobile phase pH, ionic strength, and organic modifier gradient.- Explore different stationary phase chemistries (e.g., mixed-mode, different ion-exchange resins).[3]

Experimental Protocols

HPAEC-PAD Method for Sugar Phosphate Analysis

This protocol provides a general framework for the separation of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific isomers to be separated. A typical starting point is a gradient from 10 mM NaOH to 500 mM NaOH with 200 mM Sodium Acetate over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform for carbohydrates should be used.

  • Sample Preparation: Dilute the sample in deionized water to the desired concentration. Ensure the final sample pH is compatible with the mobile phase.

Mixed-Mode Chromatography for Enhanced Selectivity

This protocol outlines a method using a mixed-mode column for the separation of sugar phosphates.

  • Column: A mixed-mode column with both reversed-phase and weak anion-exchange properties.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from 90% B to 50% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (ESI-MS) in negative ion mode.

Visualizations

Pentose Phosphate Pathway Workflow

The following diagram illustrates the position of this compound within the Pentose Phosphate Pathway (PPP), a crucial metabolic pathway for its production.[5][6][14]

PentosePhosphatePathway G6P Glucose-6-Phosphate RP5 Ribulose-5-Phosphate G6P->RP5 Oxidative Phase (NADPH production) R5P This compound RP5->R5P Isomerase X5P Xylulose-5-Phosphate RP5->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase X5P->S7P Transketolase F6P->G6P Glycolysis/ Gluconeogenesis G3P Glyceraldehyde-3-Phosphate G3P->G6P Glycolysis/ Gluconeogenesis E4P Erythrose-4-Phosphate G3P->E4P Transaldolase S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: The central role of this compound in the Pentose Phosphate Pathway.

General Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues in the chromatographic separation of this compound.

TroubleshootingWorkflow start Problem Identified check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) check_system->check_mobile_phase System OK replace_consumables Replace Consumables (Column, Filters, Seals) check_system->replace_consumables System Issue check_column Inspect Column (Age, Contamination, Voids) check_mobile_phase->check_column Mobile Phase OK adjust_method Adjust Method Parameters (Gradient, Temperature, Flow Rate) check_mobile_phase->adjust_method Mobile Phase Issue check_sample Examine Sample (Preparation, Stability, Matrix) check_column->check_sample Column OK check_column->replace_consumables Column Issue check_sample->adjust_method Sample OK check_sample->adjust_method Sample Issue resolved Problem Resolved adjust_method->resolved replace_consumables->resolved

Caption: A systematic workflow for troubleshooting chromatographic issues.

References

Validation & Comparative

Comparative analysis of D-Ribose 5-phosphate levels in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of D-Ribose 5-Phosphate (R5P) levels reveals significant dysregulation in diseased tissues, particularly in cancer and neurodegenerative disorders, highlighting its potential as a biomarker and therapeutic target. This guide provides a comprehensive overview of R5P's role, a quantitative comparison of its levels in healthy versus diseased states, and detailed experimental protocols for its measurement.

This compound (R5P) is a crucial intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental process for cellular biosynthesis and antioxidant defense.[1] The PPP runs parallel to glycolysis and is responsible for producing NADPH, which protects cells from oxidative damage, and the precursor for nucleotide synthesis, R5P itself.[1] Given its central role in cell proliferation and redox balance, it is no surprise that alterations in R5P levels are increasingly being linked to various pathological conditions.

Quantitative Analysis: this compound Levels at a Glance

Emerging metabolomic studies have begun to quantify the differences in R5P concentrations between healthy and diseased tissues. While extensive data across a wide range of diseases is still being gathered, existing research points towards a significant shift in R5P metabolism in cancer and neurodegenerative diseases.

Tissue TypeConditionThis compound Concentration (nmol/g tissue)Reference
Colorectal TissueHealthy Adjacent MucosaData Not Available[2]
Colorectal TissueColorectal CancerLower relative abundance compared to adjacent mucosa (fold change < 1)[2]
Brain Tissue (Frontal Cortex)Healthy ControlData Not Available
Brain Tissue (Frontal Cortex)Alzheimer's DiseaseNegatively correlated with disease phenotype[3]
Brain Tissue (Putamen)Healthy ControlData Not Available
Brain Tissue (Putamen)Parkinson's Disease (Advanced)Implied increase due to 1.5-fold increase in G6PD activity[3]

Note: The table highlights the current challenge in obtaining absolute quantitative data for R5P. Many studies report relative changes or correlations rather than specific concentrations in nmol/g of tissue. The data for Parkinson's Disease is an inference based on the activity of an upstream enzyme.

The Role of this compound in Disease

Cancer: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[4] This often leads to an upregulation of the PPP to increase the production of R5P.[4] However, the metabolic landscape of a tumor is complex. In glucose-deprived regions of a tumor, cancer cells may exhibit decreased levels of R5P.[5] This metabolic flexibility allows cancer cells to adapt and survive in challenging microenvironments.

Neurodegenerative Diseases: The brain is highly susceptible to oxidative stress, and the PPP plays a critical role in neuronal protection by supplying NADPH.[6] In Alzheimer's disease, there is evidence of impaired glucose metabolism and alterations in the PPP.[3] Studies have shown a negative correlation between R5P levels and the clinical phenotypes of Alzheimer's, suggesting a potential deficit in this protective pathway.[3] In Parkinson's disease, there is also evidence of altered PPP metabolism.[7] While some studies suggest reduced levels of PPP enzymes in the early stages, others have found increased activity of G6PD, the rate-limiting enzyme of the PPP, in advanced stages, which could imply an attempted compensatory response leading to higher R5P levels.[3]

Experimental Protocols for this compound Quantification

Accurate quantification of R5P in tissue samples is crucial for understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification of this compound in Tissue

This protocol provides a general framework for the quantification of R5P. Specific parameters may need to be optimized based on the instrument and tissue type.

1. Sample Preparation (Tissue Extraction):

  • Objective: To extract metabolites, including R5P, from solid tissue while preserving their integrity.

  • Procedure:

    • Excise and weigh the frozen tissue sample (typically 20-50 mg).

    • Immediately homogenize the tissue in a pre-chilled solvent mixture. A common choice is a methanol/water (80:20, v/v) solution, which helps to precipitate proteins and extract polar metabolites.

    • The homogenization can be performed using bead beating or sonication on ice to prevent degradation.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris and proteins.

    • Collect the supernatant containing the metabolites.

    • For absolute quantification, a known amount of an isotopically labeled internal standard (e.g., ¹³C₅-R5P) should be added to the extraction solvent.

2. Chromatographic Separation:

  • Objective: To separate R5P from other metabolites in the extract before mass spectrometric analysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like sugar phosphates.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically employed. The gradient starts with a high percentage of organic solvent to retain polar analytes on the HILIC column, and the percentage of aqueous buffer is gradually increased to elute them.

  • Flow Rate: Typical flow rates for UHPLC are in the range of 0.2-0.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify R5P based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for targeted metabolomics due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phosphorylated compounds like R5P.

  • MRM Transitions: Specific precursor-to-product ion transitions for R5P and its internal standard are monitored. For R5P (m/z 229), a common transition is the loss of the phosphate group (m/z 97).

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of R5P to determine the absolute concentration in the tissue sample, expressed as nmol/g of tissue.

Signaling Pathways and Workflows

To visualize the central role of this compound, the following diagrams illustrate the pentose phosphate pathway and a typical experimental workflow for its quantification.

PentosePhosphatePathway Pentose Phosphate Pathway Overview cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis PRPP Synthetase X5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P E4P Erythrose-4-Phosphate S7P->E4P G3P Glyceraldehyde-3-Phosphate G3P->E4P Transaldolase G3P->F6P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Caption: The Pentose Phosphate Pathway, highlighting the generation of this compound.

ExperimentalWorkflow LC-MS/MS Workflow for R5P Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization (in Methanol/Water with Internal Standard) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection (Metabolite Extract) Centrifugation->Supernatant LC Liquid Chromatography (HILIC Separation) Supernatant->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Comparison Comparative Analysis (Healthy vs. Diseased) Quantification->Comparison

Caption: A streamlined workflow for the quantification of this compound in tissue samples.

References

D-Ribose vs. D-Ribose 5-Phosphate for ATP Regeneration: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ATP regeneration is critical. This guide provides an objective comparison of D-Ribose and D-Ribose 5-phosphate as supplements for enhancing cellular energy pools, supported by available experimental data and detailed methodologies.

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Its regeneration is crucial for maintaining cellular function, particularly in tissues with high energy demands such as the heart and skeletal muscle. Both D-Ribose and its phosphorylated form, this compound (R5P), are central to the synthesis of ATP. While D-Ribose supplementation is widely studied and commercially available, the direct supplementation of R5P is less common. This guide will delve into the metabolic pathways, available evidence, and practical considerations for each.

Metabolic Pathways and Rationale for Supplementation

The synthesis of ATP relies on the availability of phosphoribosyl pyrophosphate (PRPP), a key precursor for both the de novo and salvage pathways of nucleotide synthesis. The production of PRPP is dependent on the availability of R5P, which is endogenously synthesized through the pentose phosphate pathway (PPP).[1]

D-Ribose Supplementation: The rationale for D-Ribose supplementation lies in its ability to bypass the rate-limiting steps of the PPP.[2][3] Exogenous D-Ribose is readily absorbed and can be phosphorylated by the enzyme ribokinase to form R5P, thereby increasing the substrate pool for PRPP and subsequent ATP synthesis.[4] This is particularly relevant in conditions of cellular stress, such as ischemia or intense exercise, where the demand for ATP outstrips the capacity of the PPP to produce R5P.[2][5]

This compound Supplementation: Theoretically, direct supplementation with R5P would be more efficient as it is one metabolic step closer to PRPP synthesis than D-Ribose. This would circumvent the need for the initial phosphorylation step catalyzed by ribokinase, which itself consumes an ATP molecule.

However, a significant challenge for oral this compound supplementation is its bioavailability. As a phosphorylated sugar, it is generally presumed to have poor absorption across the intestinal epithelium and may be dephosphorylated by intestinal phosphatases before it can be absorbed as free ribose. There is a notable lack of direct experimental evidence from in vivo studies on the oral bioavailability and efficacy of R5P for ATP regeneration.

Comparative Data on ATP Regeneration

Direct comparative studies evaluating the efficacy of D-Ribose versus this compound supplementation on ATP regeneration in humans or animal models are currently unavailable in the published literature. The existing research predominantly focuses on D-Ribose supplementation.

Studies on D-Ribose Supplementation and ATP Levels
Study TypeSubjectsInterventionKey FindingsReference
Animal Study (Rats)Ischemia-reperfusion modelIntravenous D-RiboseEnhanced recovery of myocardial ATP levels post-ischemia.[2]
Human StudyPatients with coronary artery diseaseOral D-Ribose (dosage not specified) for 3 daysHypothesized to increase ATP metabolism and restore cardiac energy.[2]
Human StudyHealthy subjectsOral D-Ribose (10 g/day ) for 3 days following intense exerciseMaintained exercise performance and was associated with lower markers of muscle damage in individuals with lower VO2 max.[6]

Experimental Protocols

Measurement of Myocardial ATP Levels in a Rat Model of Ischemia-Reperfusion
  • Animal Model: Male Sprague-Dawley rats are anesthetized, and the heart is subjected to a period of global ischemia followed by reperfusion.

  • Intervention: Immediately following ischemia, an intravenous infusion of either D-Ribose or a saline control is administered.

  • Sample Collection: At the end of the reperfusion period, the hearts are rapidly excised, freeze-clamped, and stored in liquid nitrogen.

  • ATP Analysis: The frozen myocardial tissue is pulverized and extracted with perchloric acid. The supernatant is then neutralized and analyzed for ATP content using high-performance liquid chromatography (HPLC). The results are typically expressed as micromoles of ATP per gram of dry weight.

Human Study Protocol for Exercise Performance and Recovery
  • Study Design: A double-blind, placebo-controlled, crossover study is often employed.

  • Subjects: Healthy, recreationally active individuals.

  • Intervention: Subjects ingest a daily dose of D-Ribose (e.g., 10 grams) or a placebo (e.g., dextrose) for a specified period, which may include a loading phase before and a supplementation phase during a period of intense exercise.

  • Exercise Protocol: A standardized high-intensity interval training protocol is performed on a cycle ergometer.

  • Data Collection:

    • Performance: Peak and mean power output are measured during sprint intervals.

    • Biochemical Markers: Blood samples are collected at baseline, post-exercise, and during recovery to measure markers of muscle damage (e.g., creatine kinase) and metabolic stress.

    • Subjective Measures: Rating of Perceived Exertion (RPE) is recorded.

Signaling Pathways and Experimental Workflows

ATP_Synthesis_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Supplementation Supplementation cluster_Nucleotide_Synthesis Nucleotide Synthesis Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Rate-limiting steps D-Ribose-5-Phosphate_endo This compound (Endogenous) Ribulose-5-Phosphate->D-Ribose-5-Phosphate_endo D-Ribose-5-Phosphate_inter This compound D-Ribose_supp D-Ribose D-Ribose_supp->D-Ribose-5-Phosphate_inter Ribokinase (ATP -> ADP) D-Ribose-5-Phosphate_supp This compound (Theoretical) D-Ribose-5-Phosphate_supp->D-Ribose-5-Phosphate_inter Direct entry (bypasses phosphorylation) PRPP Phosphoribosyl Pyrophosphate D-Ribose-5-Phosphate_inter->PRPP PRPP Synthetase (ATP -> AMP) De_Novo_Pathway De Novo Pathway PRPP->De_Novo_Pathway Salvage_Pathway Salvage Pathway PRPP->Salvage_Pathway ATP ATP De_Novo_Pathway->ATP Salvage_Pathway->ATP

Caption: Metabolic pathways for ATP synthesis from endogenous and supplemental sources.

Experimental_Workflow cluster_Human_Study Human Exercise Study A Subject Recruitment (Healthy Volunteers) B Baseline Testing (VO2 max, Power Output) A->B C Randomization (D-Ribose vs. Placebo) B->C D Supplementation Period (e.g., 5 days) C->D E High-Intensity Exercise Protocol D->E F Data Collection (Performance, Blood Samples, RPE) E->F G Crossover & Washout F->G H Repeat Supplementation & Exercise G->H I Final Data Collection H->I J Data Analysis I->J

Caption: Workflow for a human clinical trial investigating D-Ribose supplementation.

Conclusion

Based on the current body of scientific literature, D-Ribose supplementation appears to be a viable strategy for enhancing the recovery of cellular ATP pools, particularly in tissues with high energy demands under conditions of metabolic stress. The mechanism, which involves bypassing the rate-limiting steps of the pentose phosphate pathway, is well-established.

In contrast, while direct supplementation with this compound is theoretically more direct, its practical application is hindered by a lack of evidence regarding its oral bioavailability and efficacy. There are no direct comparative studies to definitively state its superiority or inferiority to D-Ribose. Future research should focus on the pharmacokinetics of orally administered this compound and conduct direct head-to-head comparisons with D-Ribose to elucidate the more effective substrate for ATP regeneration in vivo. For now, D-Ribose remains the more evidence-based choice for researchers and clinicians looking to support cellular energy metabolism through supplementation.

References

Research Tools for Ribose-5-Phosphate Isomerase A: A Comparative Guide to Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount. Ribose-5-phosphate isomerase A (RpiA), a key enzyme in the pentose phosphate pathway (PPP), presents a critical node in cellular metabolism, influencing nucleotide synthesis, redox balance, and cell proliferation. This guide provides a comparative analysis of competitive inhibitors of RpiA, offering insights into their use as research tools to dissect RpiA function and its role in disease.

This document details the known competitive inhibitors of RpiA, presenting their biochemical properties and efficacy. It further provides experimental protocols for their application in research and compares their utility against alternative methods for studying RpiA, such as genetic knockdown.

Competitive Inhibitors of Ribose-5-Phosphate Isomerase A (RpiA)

A limited number of competitive inhibitors for RpiA have been characterized. The most prominent among these are 4-phospho-D-erythronate (4-PE) and its derivative, 4-phospho-D-erythronohydroxamic acid (4-PEH). These molecules act as substrate analogs, binding to the active site of RpiA and preventing the isomerization of ribose-5-phosphate to ribulose-5-phosphate.

InhibitorTarget EnzymeOrganismKi ValueIC50 ValueReference(s)
4-phospho-D-erythronate (4-PE)RpiASpinacia oleracea (Spinach)~2 µMNot Reported[1]
4-phospho-D-erythronohydroxamic acid (4-PEH)RpiBMycobacterium tuberculosis57 µM (Km)0.8 mM (TbRpiB)[2][3]
5-phospho-D-ribonateRpiBMycobacterium tuberculosis9 µMNot Reported[4][5]

Experimental Protocols

The use of competitive inhibitors is crucial for elucidating the cellular functions of RpiA. Below are detailed protocols for assessing the enzymatic activity of RpiA and for evaluating the impact of its inhibition on cell proliferation.

Enzymatic Assay for RpiA Activity

A continuous spectrophotometric assay can be used to measure the activity of RpiA by monitoring the formation of ribulose-5-phosphate.

Materials:

  • Purified RpiA enzyme

  • Ribose-5-phosphate (R5P) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Competitive inhibitor (e.g., 4-PE or 4-PEH)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of R5P.

  • To test for inhibition, add the competitive inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified RpiA enzyme.

  • Immediately monitor the increase in absorbance at 290 nm, which corresponds to the formation of ribulose-5-phosphate.

  • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

  • To determine the Ki value of the inhibitor, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can be affected by the inhibition of RpiA.

Materials:

  • Adherent cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • Competitive inhibitor of RpiA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with a range of concentrations of the RpiA inhibitor. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[6]

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of RpiA inhibition on downstream signaling pathways, such as the ERK and β-catenin pathways.

Materials:

  • Cancer cell line of interest

  • RpiA inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-catenin, anti-GSK3β, anti-APC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the RpiA inhibitor at the desired concentration and for the appropriate time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of RpiA inhibition on the signaling pathway.[7][8][9][10]

Signaling Pathways and Experimental Workflows

The inhibition of RpiA has been shown to impact key signaling pathways involved in cell growth and proliferation. Understanding these connections is crucial for interpreting experimental results.

RpiA and the ERK/MAPK Signaling Pathway

RpiA has been implicated in the activation of the ERK/MAPK pathway, a central regulator of cell proliferation. The exact mechanism of this activation is still under investigation, but it is believed to be linked to the metabolic output of the pentose phosphate pathway.

RpiA_ERK_Pathway RpiA Ribose-5-Phosphate Isomerase A PPP Pentose Phosphate Pathway RpiA->PPP Metabolic_Signals Metabolic Signals PPP->Metabolic_Signals Ras Ras Metabolic_Signals->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Competitive Inhibitor (e.g., 4-PE) Inhibitor->RpiA Inhibits

Caption: RpiA's role in the ERK/MAPK signaling cascade.

RpiA and the β-catenin Signaling Pathway

RpiA has been shown to promote the stabilization of β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell fate determination and proliferation. This stabilization is thought to occur through the inhibition of the β-catenin destruction complex, which includes GSK3β and APC.

RpiA_beta_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RpiA Ribose-5-Phosphate Isomerase A Destruction_Complex Destruction Complex (GSK3β, APC, Axin) RpiA->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Inhibitor Competitive Inhibitor (e.g., 4-PEH) Inhibitor->RpiA Inhibits

Caption: RpiA's influence on the β-catenin signaling pathway.

Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing a novel RpiA inhibitor involves a series of in vitro and cell-based assays.

Inhibitor_Workflow Start Start: Novel Compound Enzymatic_Assay Enzymatic Assay (Determine Ki) Start->Enzymatic_Assay Cell_Proliferation Cell Proliferation Assay (Determine IC50) Enzymatic_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Pathway Effects) Cell_Proliferation->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion: Inhibitor Efficacy Data_Analysis->Conclusion

Caption: Workflow for characterizing a new RpiA inhibitor.

Comparison with Other Research Tools

While competitive inhibitors are valuable tools, other methods are also employed to study RpiA function. A comparison of these approaches can help researchers choose the most appropriate tool for their specific research question.

Research ToolPrincipleAdvantagesDisadvantages
Competitive Inhibitors Reversibly bind to the active site of RpiA, blocking substrate access.- Dose-dependent and reversible effects- Temporal control over inhibition- Can be used in various cell types and in vivo models- Potential for off-target effects- May not achieve complete inhibition- Pharmacokinetic properties can be a limitation
Genetic Knockdown (siRNA/shRNA) Reduces the expression of the RpiA gene, leading to decreased protein levels.- High specificity for the target gene- Can achieve significant and sustained reduction in protein levels- Potential for incomplete knockdown- Off-target effects of the RNAi machinery- Can induce compensatory mechanisms
Genetic Knockout (CRISPR/Cas9) Permanently disrupts the RpiA gene, leading to a complete loss of function.- Complete and permanent loss of function- High specificity- Irreversible, preventing studies of protein recovery- Can be lethal in some contexts- Potential for off-target gene editing
Enzyme-coupled assays Measure the activity of RpiA indirectly by coupling its reaction to a detectable secondary reaction.- High sensitivity and specificity- Suitable for high-throughput screening- Can be complex to set up- Susceptible to interference from other enzymes

Direct Comparison: Studies directly comparing the effects of RpiA inhibitors with genetic knockdown have shown that both approaches can lead to similar phenotypes, such as reduced cell proliferation and induction of apoptosis.[11] However, chemical inhibitors offer the advantage of temporal control, allowing researchers to study the acute effects of RpiA inhibition, which is not possible with stable knockdown or knockout models. Conversely, genetic approaches provide a more definitive way to attribute a phenotype to the loss of RpiA function, as they are less prone to the off-target effects that can be associated with small molecule inhibitors.

Conclusion

Competitive inhibitors of RpiA, such as 4-phospho-D-erythronate and 4-phospho-D-erythronohydroxamic acid, are invaluable tools for dissecting the role of this critical enzyme in cellular metabolism and disease. By providing a means to acutely and reversibly inhibit RpiA activity, these compounds complement genetic approaches and offer unique advantages for studying the dynamic regulation of the pentose phosphate pathway and its downstream signaling consequences. The protocols and comparative analysis presented in this guide are intended to facilitate the effective use of these inhibitors in advancing our understanding of RpiA biology and its potential as a therapeutic target.

References

A Comparative Guide to the Metabolic Fate of D-Ribose 5-Phosphate and Other Pentose Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of D-Ribose 5-phosphate (R5P) and other key pentose phosphates: D-Xylulose 5-phosphate (Xu5P), D-Sedoheptulose 7-phosphate (S7P), and D-Erythrose 4-phosphate (E4P). These molecules are central intermediates in the pentose phosphate pathway (PPP), a critical metabolic route for cellular biosynthesis and redox balance. Understanding their distinct and overlapping metabolic roles is crucial for research in areas such as cancer metabolism, metabolic disorders, and drug development.

At a Glance: Key Fates of Pentose Phosphates

All four pentose phosphates are interconvertible within the non-oxidative branch of the pentose phosphate pathway, allowing the cell to adapt to varying metabolic demands. Their primary fates include:

  • Nucleotide Biosynthesis: this compound is the direct precursor for the synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA synthesis.[1][2][3]

  • Glycolysis and Gluconeogenesis: Through the non-oxidative PPP, all four pentose phosphates can be converted into the glycolytic intermediates Fructose 6-phosphate and Glyceraldehyde 3-phosphate, linking pentose and hexose metabolism.[4][5]

  • Aromatic Amino Acid Synthesis: D-Erythrose 4-phosphate is a key precursor for the synthesis of the aromatic amino acids tryptophan, phenylalanine, and tyrosine via the shikimate pathway.

  • Redox Balance: The interconversion of these pentose phosphates is linked to the production of NADPH in the oxidative branch of the PPP, which is vital for maintaining cellular redox homeostasis and for reductive biosynthesis.[3][6]

Comparative Analysis of Metabolic Fates

The distribution of carbon flux from these pentose phosphates into different metabolic pathways is highly dependent on the cell's physiological state, including proliferative status and exposure to oxidative stress. While direct comparative flux analysis under identical conditions is complex, the following table summarizes their principal metabolic roles and available quantitative insights.

Pentose PhosphatePrimary Metabolic FatesQuantitative Insights and Influencing Factors
This compound (R5P) - Nucleotide Biosynthesis (Primary Role) - Glycolysis/Gluconeogenesis- Interconversion to other pentose phosphates- The demand for nucleotides in proliferating cells is a major driver of flux towards R5P.[2]- Can be synthesized from both the oxidative and non-oxidative branches of the PPP, allowing for NADPH-independent production if needed.[7]
D-Xylulose 5-phosphate (Xu5P) - Glycolysis/Gluconeogenesis- Interconversion to other pentose phosphates- Precursor for Sedoheptulose 7-phosphate- Acts as a key intermediate that can be readily converted to glycolytic intermediates.[4]- The ratio of Xu5P to R5P can influence the direction of the non-oxidative PPP.[8]
D-Sedoheptulose 7-phosphate (S7P) - Glycolysis/Gluconeogenesis- Precursor for Erythrose 4-phosphate- Interconversion to other pentose phosphates- A central hub in the non-oxidative PPP, linking five-carbon and three-carbon sugars to produce seven-carbon and four-carbon sugars.
D-Erythrose 4-phosphate (E4P) - Aromatic Amino Acid Biosynthesis (Primary Unique Role) - Glycolysis/Gluconeogenesis- Interconversion to other pentose phosphates- The availability of E4P can be a rate-limiting step for aromatic amino acid synthesis.[9]- Flux towards E4P is influenced by the demand for aromatic amino acids for protein synthesis and secondary metabolite production.

Experimental Protocols

The quantitative analysis of pentose phosphate metabolism is primarily achieved through metabolic flux analysis (MFA) using stable isotope tracing, most commonly with 13C-labeled glucose, followed by analysis with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11][12]

Protocol 1: 13C-Metabolic Flux Analysis using LC-MS/MS

This protocol outlines the key steps for quantifying the metabolic flux of pentose phosphates in cultured mammalian cells using 13C-labeled glucose and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Isotope Labeling: a. Culture cells to the desired confluency (typically 50-70%) in standard growth medium. b. Replace the standard medium with a labeling medium containing a specific 13C-labeled glucose tracer (e.g., [1,2-13C₂]glucose or [U-13C₆]glucose) at the same concentration as the original medium.[12] c. Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This time will vary depending on the cell type and the metabolites of interest (e.g., several hours for central carbon metabolism).

2. Metabolite Extraction: a. Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the cells.[13] c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex the mixture vigorously and incubate on ice to ensure complete extraction. e. Centrifuge at high speed at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.[13]

3. LC-MS/MS Analysis: a. Separate the pentose phosphate isomers using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent. An efficient method for separating sugar phosphate isomers is crucial.[2] b. Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. c. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the different mass isotopomers of each pentose phosphate.

4. Data Analysis: a. Integrate the peak areas for each mass isotopomer of the targeted pentose phosphates. b. Correct the raw data for the natural abundance of 13C. c. Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected mass isotopomer distribution data to a metabolic model of the pentose phosphate pathway and central carbon metabolism. This will yield quantitative flux values for the reactions of interest.

Protocol 2: NMR-Based Metabolic Flux Analysis

This protocol provides an overview of using NMR spectroscopy for the analysis of pentose phosphate metabolism.

1. Cell Culture and Isotope Labeling: a. Follow the same procedure as in Protocol 1 for cell culture and labeling with a 13C-labeled glucose tracer.

2. Metabolite Extraction: a. Follow the same quenching and extraction procedure as in Protocol 1. b. Lyophilize the metabolite extract to dryness.

3. NMR Sample Preparation: a. Reconstitute the dried extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP).[14] b. Transfer the sample to an NMR tube.

4. NMR Data Acquisition: a. Acquire one-dimensional (1D) 1H and/or 13C NMR spectra. For more detailed analysis, two-dimensional (2D) NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and aid in metabolite identification.[15][16]

5. Data Analysis: a. Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction). b. Identify and quantify the signals corresponding to the different pentose phosphates and their 13C isotopomers. c. The fractional enrichment of 13C in different positions of the molecules can be used to infer the relative flux through different pathways. This data can also be used in conjunction with metabolic flux analysis software for more detailed quantitative modeling.

Visualizing Metabolic Fates and Workflows

To further illustrate the metabolic pathways and experimental procedures, the following diagrams have been generated using Graphviz.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative PPP cluster_non_oxidative Non-Oxidative PPP cluster_fates Metabolic Fates Glucose_6P Glucose_6P 6_Phosphoglucono_lactone 6_Phosphoglucono_lactone Glucose_6P->6_Phosphoglucono_lactone G6PD + NADP+ -> NADPH 6_Phosphogluconate 6_Phosphogluconate 6_Phosphoglucono_lactone->6_Phosphogluconate Ribulose_5P Ribulose_5P 6_Phosphogluconate->Ribulose_5P 6PGD + NADP+ -> NADPH + CO2 R5P Ribose 5-P Ribulose_5P->R5P Isomerase Xu5P Xylulose 5-P Ribulose_5P->Xu5P Epimerase S7P Sedoheptulose 7-P R5P->S7P Transketolase Nucleotides Nucleotides R5P->Nucleotides Xu5P->S7P F6P Fructose 6-P Xu5P->F6P E4P Erythrose 4-P S7P->E4P Transaldolase E4P->F6P Transketolase Aromatic_AA Aromatic Amino Acids E4P->Aromatic_AA G3P Glyceraldehyde 3-P G3P->E4P Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis

Caption: Overview of the Pentose Phosphate Pathway and Fates.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Cell Seeding B 2. Growth to Confluency A->B C 3. Switch to 13C-Glucose Medium B->C D 4. Quench Metabolism C->D E 5. Cell Lysis & Extraction D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS or NMR Analysis F->G H 8. Data Processing G->H I 9. Metabolic Flux Analysis H->I

Caption: Workflow for 13C-Metabolic Flux Analysis.

References

Comparing the kinetic properties of D-Ribose 5-phosphate analogs with the natural substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of the natural substrate, D-Ribose 5-phosphate (R5P), and several of its analogs in the context of the enzyme Ribose-5-phosphate isomerase (Rpi). Rpi is a crucial enzyme in the pentose phosphate pathway, catalyzing the reversible isomerization of this compound to D-ribulose 5-phosphate. Due to its essential role in nucleotide synthesis and cellular metabolism, Rpi is a significant target for drug development, particularly in pathogens. This guide summarizes key kinetic data, details experimental methodologies, and provides visual representations of the enzymatic reaction and experimental workflow.

Quantitative Kinetic Data Summary

The following table summarizes the kinetic parameters of this compound and the inhibition constants for various analogs acting on Ribose-5-phosphate isomerase from different organisms. This data is essential for understanding the enzyme-ligand interactions and for the rational design of more potent and specific inhibitors.

Enzyme SourceLigandLigand TypeKinetic ParameterValue
Trypanosoma brucei RpiBThis compoundSubstrateKm12.50 ± 4.43 mM[1]
kcat12.00 ± 1.58 s-1[1]
4-Phospho-D-erythronohydroxamic acid (4-PEH)InhibitorKi2.2 µM[1]
IC500.8 mM[1]
Mycobacterium tuberculosis RpiB5-Phospho-D-ribonateInhibitorKi9 µM[2]
5-Deoxy-5-phosphonomethyl-D-ribonateInhibitorKi>500 µM
Escherichia coli RpiB5-Phospho-D-ribonohydroxamic acidInhibitorKiCompetitive Inhibition Observed
N-(5-Phospho-D-ribonoyl)-methylamineInhibitorKiCompetitive Inhibition Observed
Spinach RpiA4-Phosphoerythronic acidInhibitorKi"very strong competitive inhibitor"

Signaling Pathways and Experimental Workflows

Visualizing the enzymatic reaction and the experimental process is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Enzymatic Reaction of Ribose-5-phosphate Isomerase and Inhibition sub This compound (R5P) enz Ribose-5-phosphate Isomerase (Rpi) sub->enz Binds to active site prod D-Ribulose 5-Phosphate (Ru5P) enz->prod Catalyzes isomerization inh Analog (Inhibitor) inh->enz Competitively inhibits

Figure 1: Rpi enzymatic reaction and inhibition.

Experimental Workflow for Kinetic Analysis prep Prepare Reaction Mixture (Buffer, R5P, +/- Inhibitor) start Initiate Reaction (Add Rpi Enzyme) prep->start measure Monitor Absorbance at 290 nm (Continuous Spectrophotometry) start->measure analyze Calculate Initial Velocity (v₀) from Linear Phase of Reaction measure->analyze plot Plot v₀ vs. [Substrate] (Michaelis-Menten) or 1/v₀ vs. 1/[Substrate] (Lineweaver-Burk) analyze->plot determine Determine Kinetic Parameters (Km, Vmax, Ki) plot->determine

Figure 2: Workflow for kinetic parameter determination.

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using a continuous spectrophotometric assay. Below is a detailed methodology for this key experiment.

Continuous Spectrophotometric Assay for Ribose-5-Phosphate Isomerase Activity

This assay measures the rate of conversion of this compound (R5P) to D-Ribulose 5-phosphate (Ru5P) by monitoring the increase in absorbance at 290 nm, which is characteristic of the keto group in Ru5P.[3]

Materials:

  • Purified Ribose-5-phosphate isomerase (Rpi) enzyme

  • This compound (R5P) stock solution

  • Inhibitor (analog) stock solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]

  • Quartz cuvettes

  • UV-Vis Spectrophotometer capable of kinetic measurements at 290 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the reaction buffer and the desired concentration of R5P. For inhibitor studies, include the inhibitor at various concentrations. The final volume is typically brought to 1 mL with deionized water.[3]

  • Pre-incubation: Incubate the reaction mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to ensure temperature equilibrium.

  • Reaction Initiation: The reaction is initiated by adding a small, fixed amount of the Rpi enzyme to the cuvette. The solution should be mixed quickly and thoroughly.[3]

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin monitoring the change in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for a period sufficient to establish the initial linear rate of the reaction.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the slope of the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per unit time (ΔA/min) to the change in concentration per unit time (M/s) using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for Ru5P at 290 nm) is 72 M-1cm-1 and l (the path length) is typically 1 cm.[3]

    • To determine Km and Vmax for R5P, repeat the assay at various concentrations of the substrate and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

    • To determine the Ki for an inhibitor, repeat the assay with a fixed concentration of substrate and varying concentrations of the inhibitor. The type of inhibition and the Ki value can be determined by analyzing the data using plots such as the Lineweaver-Burk or Dixon plots.

This guide provides a foundational understanding of the kinetic interactions between this compound, its analogs, and the enzyme Ribose-5-phosphate isomerase. The presented data and protocols are intended to support further research and development in this critical area of biochemistry and drug discovery.

References

A Comparative Guide to Validating Novel Protein Targets of D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of modern techniques for validating the interaction between D-Ribose 5-phosphate (R5P), a key intermediate in the pentose phosphate pathway, and novel protein targets. The validation of such interactions is a critical step in fundamental biological research and early-stage drug discovery, confirming the biological relevance of a potential therapeutic target.

This compound is a crucial metabolite, serving as the direct precursor for nucleotide synthesis. Identifying and validating its protein interactors can uncover new regulatory mechanisms and potential drug targets. This guide offers researchers and drug development professionals an objective comparison of leading validation methods, complete with experimental protocols and supporting data.

Comparative Analysis of Target Validation Techniques

The selection of a validation technique depends on various factors, including the experimental setting (in vitro vs. in-cell), the required throughput, and the specific quantitative data needed. The following table summarizes key performance indicators for commonly used methods in validating protein-small molecule interactions.

TechniquePrincipleTypical K_d RangeThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Indirectly measuredMedium to HighIn-cell/in-vivo applicability, no protein purification needed.Not suitable for all proteins, indirect binding evidence.
Surface Plasmon Resonance (SPR) Ligand binding to an immobilized protein changes the refractive index at a sensor surface.10⁻³ to 10⁻¹² MMediumReal-time kinetics (k_on, k_off), label-free.Protein immobilization can affect activity, requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.10⁻³ to 10⁻⁹ MLowProvides full thermodynamic profile (ΔH, ΔS), "gold standard" for binding affinity.High sample consumption, sensitive to buffer composition.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.10⁻³ to 10⁻⁹ MHighLow sample consumption, works in complex biological liquids.Requires fluorescent labeling (in most cases), sensitive to aggregation.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Indirectly measuredLow to MediumNo modification of small molecule needed, applicable to cell lysates.Not all binding events confer protease resistance.

Experimental Protocols

Detailed methodologies for two key validation experiments, CETSA for in-cell target engagement and SPR for in-vitro binding kinetics, are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is used to verify the engagement of R5P with a target protein within intact cells.

a. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Harvest cells and wash with PBS. Resuspend the cell pellet in a suitable buffer to a concentration of 10⁷ cells/mL.

  • Aliquot the cell suspension into separate tubes. Treat with varying concentrations of R5P (e.g., 0, 1, 10, 100 µM). Include a vehicle control.

  • Incubate at 37°C for 30 minutes to allow for cellular uptake and binding.

b. Thermal Challenge:

  • Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Immediately cool the samples on ice for 3 minutes.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the specific target protein in the supernatant using Western blotting or mass spectrometry.

d. Data Analysis:

  • Generate a melting curve by plotting the percentage of soluble target protein against the temperature for each R5P concentration.

  • A shift in the melting curve to a higher temperature in the presence of R5P indicates thermal stabilization and thus, target engagement.

Surface Plasmon Resonance (SPR) Protocol

SPR is used to obtain quantitative, real-time data on the binding kinetics of R5P to a purified target protein.

a. Protein Immobilization:

  • Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC (0.4 M) and NHS (0.1 M).

  • Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface. The protein will be covalently immobilized.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

b. Binding Analysis:

  • Prepare a series of R5P solutions in a suitable running buffer (e.g., HBS-EP+) at different concentrations (e.g., ranging from 0.1x to 10x the expected K_d).

  • Inject the R5P solutions sequentially over the sensor chip surface, starting with the lowest concentration. Include several buffer-only injections for baseline subtraction.

  • Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increases during the association phase (injection) and decreases during the dissociation phase (buffer flow).

  • After each R5P injection, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH buffer or high salt concentration) if necessary to remove all bound analyte.

c. Data Analysis:

  • Subtract the reference channel signal and the buffer-only injection signals from the raw data.

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

cluster_validation Target Validation cluster_function Functional Characterization chemproteomics Chemoproteomics cet_spr CETSA / SPR / ITC chemproteomics->cet_spr affinity_chrom Affinity Chromatography affinity_chrom->cet_spr yeast_hybrid Yeast Two-Hybrid yeast_hybrid->cet_spr genetic_mod Genetic Perturbation (CRISPR, siRNA) cet_spr->genetic_mod cell_assays Cellular Phenotypic Assays genetic_mod->cell_assays pathway_analysis Pathway Analysis cell_assays->pathway_analysis animal_models In Vivo / Animal Models pathway_analysis->animal_models G6P Glucose-6-P NADPH 2 NADPH G6P->NADPH G6PD _6PG 6-Phosphogluconate G6P->_6PG F6P Fructose-6-P G3P Glyceraldehyde-3-P G3P->F6P Transaldolase S7P Sedoheptulose-7-P S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transketolase X5P Xylulose-5-P X5P->G3P Transketolase X5P->E4P Transketolase Ru5P Ribulose-5-P Ru5P->X5P R5P D-Ribose-5-P Ru5P->R5P R5P->G3P Transketolase PRPP PRPP R5P->PRPP Nucleotides Nucleotides PRPP->Nucleotides _6PG->Ru5P _6PG->NADPH 6PGD

Fueling the Engine of Life: An In Vivo Comparison of Nucleotide Salvage Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways that govern nucleotide metabolism is paramount. Nucleotides, the fundamental building blocks of DNA and RNA, are synthesized through two primary routes: the energy-intensive de novo synthesis pathway and the more efficient salvage pathways. This guide provides an in vivo validation of the crucial role of D-Ribose 5-phosphate (R5P) in the canonical nucleotide salvage pathway and compares its contribution with alternative salvage mechanisms, supported by experimental data.

The salvage pathways recycle pre-existing bases and nucleosides, offering a vital shortcut for nucleotide production. At the heart of the primary salvage pathway lies this compound (R5P), a product of the pentose phosphate pathway (PPP). R5P is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose that is essential for attaching to salvaged purine and pyrimidine bases. However, an alternative pathway involving Ribose-1-phosphate (R1P), primarily derived from the breakdown of nucleosides, also contributes to the nucleotide pool. This guide delves into the in vivo evidence that quantifies the reliance on these pathways in various biological contexts.

Comparative Analysis of De Novo vs. Salvage Pathways for Purine Synthesis

A comprehensive in vivo study utilizing stable isotope tracing with 15N-labeled precursors in mice has provided quantitative insights into the relative contributions of the de novo and salvage pathways to purine nucleotide pools across different tissues and in a tumor model.[1][2][3][4] The findings reveal a dynamic interplay between these two pathways, challenging the traditional notion that proliferating cells exclusively rely on de novo synthesis.

Tissue/TumorDe Novo Synthesis Contribution (%)Salvage Pathway Contribution (%)
Liver~40%~60%
Spleen~50%~50%
Small Intestine~60%~40%
Kidney~30%~70%
Lung~45%~55%
Heart~25%~75%
Brain~20%~80%
Pancreatic Ductal Adenocarcinoma (PDAC) Tumor~55%~45%
Table 1: Relative in vivo contributions of de novo and salvage pathways to purine nucleotide pools in various mouse tissues and a PDAC tumor model. Data is approximated from isotope labeling studies.[1][2][3][4]

The Ribose Source: this compound vs. Ribose-1-Phosphate

While the salvage of purine bases predominantly utilizes R5P via PRPP, the salvage of nucleosides, particularly pyrimidines, can proceed through an R1P-dependent mechanism. In vivo studies using 13C-labeled uridine have demonstrated that the ribose moiety of uridine can be salvaged as R1P and subsequently converted to R5P, thereby entering the central carbon metabolism and contributing to nucleotide pools.[5][6]

PathwayKey Ribose PrecursorPrimary SourceTypical Substrates
Canonical Salvage This compound (R5P)Pentose Phosphate PathwayPurine and Pyrimidine Bases
Alternative Salvage Ribose-1-phosphate (R1P)Nucleoside CatabolismNucleosides (e.g., Uridine)
Table 2: Comparison of the two primary ribose sources for nucleotide salvage pathways.

The quantitative in vivo contribution of the R1P-dependent pathway relative to the R5P-dependent pathway is an area of ongoing research. However, the available data suggests that the R1P pathway is a significant contributor to pyrimidine salvage, especially under conditions where extracellular nucleosides are abundant.[5][6]

Experimental Protocols

In Vivo Stable Isotope Tracing of Purine Synthesis

This protocol outlines the methodology used to quantify the relative contributions of de novo and salvage pathways to purine nucleotide pools in vivo.[1][2]

1. Isotope Administration:

  • Mice are infused intravenously with a saline solution containing 15N-labeled precursors. For tracing de novo synthesis, [15N]glycine is used. For tracing the salvage pathway, a mixture of 15N-labeled purine bases (adenine, guanine, hypoxanthine) is administered.

  • The infusion is carried out over a period of 8 hours to achieve a steady-state labeling of the precursor pools.

2. Tissue Collection and Metabolite Extraction:

  • At the end of the infusion period, mice are euthanized, and tissues of interest (e.g., liver, spleen, tumor) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Metabolites are extracted from the frozen tissues using a cold methanol/acetonitrile/water (40:40:20) solution.

3. LC-MS/MS Analysis:

  • The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of 15N into purine nucleotides (AMP, GMP, IMP).

  • The fractional enrichment of 15N in the purine nucleotides is calculated by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

4. Data Analysis:

  • The relative contribution of the de novo and salvage pathways is calculated by comparing the fractional enrichment of purine nucleotides from the [15N]glycine tracer to that from the mixed 15N-labeled purine base tracer.

In Vivo 13C-Uridine Tracing of Ribose Salvage

This protocol describes the method to trace the fate of the ribose moiety from uridine in vivo.[5][6]

1. Isotope Administration:

  • Mice are injected intraperitoneally with [U-13C5]uridine (uridine with all five ribose carbons labeled with 13C).

2. Sample Collection and Processing:

  • At various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours), blood and tissues are collected.

  • Tissues are flash-frozen, and metabolites are extracted as described above. Blood plasma is also processed for metabolite analysis.

3. LC-MS/MS Analysis:

  • LC-MS/MS is used to detect and quantify 13C-labeled metabolites, including ribose-1-phosphate, ribose-5-phosphate, and other intermediates of the pentose phosphate pathway and glycolysis.

4. Data Analysis:

  • The fractional labeling of these metabolites is determined to assess the extent to which the salvaged ribose from uridine contributes to the cellular ribose phosphate pools and downstream metabolic pathways.

Visualizing the Pathways

To better illustrate the interconnectedness of these metabolic routes, the following diagrams were generated using the DOT language.

Nucleotide_Salvage_Pathways cluster_PPP Pentose Phosphate Pathway cluster_Salvage Nucleotide Salvage Glucose Glucose G6P Glucose-6-P Glucose->G6P R5P D-Ribose-5-P G6P->R5P Oxidative PPP PRPP PRPP R5P->PRPP PRPP Synthetase Nucleotides Nucleotides PRPP->Nucleotides APRT/HGPRT Purine_Bases Purine/Pyrimidine Bases Purine_Bases->Nucleotides R1P Ribose-1-P R1P->R5P R1P->Nucleotides Alternative Pathway Nucleosides Nucleosides Nucleosides->R1P Nucleoside Phosphorylase

Overview of D-Ribose-5-Phosphate's role in nucleotide salvage.

Experimental_Workflow cluster_in_vivo In Vivo Isotope Tracing cluster_analysis Metabolite Analysis Animal_Model Mouse Model Isotope_Infusion Stable Isotope Infusion (e.g., 15N-glycine, 13C-uridine) Animal_Model->Isotope_Infusion Tissue_Harvest Tissue/Tumor Harvesting Isotope_Infusion->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Flux Analysis & Quantitative Comparison LCMS->Data_Analysis

Experimental workflow for in vivo validation.

References

Safety Operating Guide

Proper Disposal of D-Ribose 5-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of D-Ribose 5-phosphate. This document provides a clear, step-by-step process for managing this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound is a naturally occurring sugar phosphate and a key intermediate in the pentose phosphate pathway.[1] While it is a vital component in nucleotide biosynthesis, proper handling and disposal are crucial for maintaining a safe laboratory environment.[1]

Safety and Hazard Assessment

Based on available Safety Data Sheets (SDS), this compound and its common salts (e.g., disodium salt) are generally not classified as hazardous substances under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[2] However, some suppliers may indicate that the substance can be harmful if swallowed or may cause irritation.[3] Therefore, it is imperative to always consult the specific SDS for the particular product in use and to handle the substance with appropriate personal protective equipment (PPE), including safety glasses and gloves.[3][4]

The following table summarizes the key characteristics of this compound relevant to its disposal.

CharacteristicSummaryCitation
Hazard Classification Generally not classified as a hazardous substance. However, consult the specific product SDS for any potential hazards.[2][3]
Physical State Solid (crystalline powder).[1]
Solubility Soluble in water.[3]
Environmental Impact No specific data on environmental fate and effects was found, but as a natural metabolite, significant environmental hazards are not anticipated with proper disposal of laboratory quantities.
Primary Disposal Route Disposal as non-hazardous chemical waste through the institution's Environmental Health and Safety (EHS) program.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with your institution's specific guidelines and local regulations. The following is a general procedural workflow:

  • Consult Institutional Guidelines: Before disposing of any chemical waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department's chemical waste management guidelines.[5][7] These guidelines will provide specific instructions for your location.

  • Waste Identification and Segregation:

    • Treat all chemical waste as potentially hazardous until a formal determination is made.[7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[8]

  • Containerization and Labeling:

    • Collect solid this compound waste in a designated, compatible, and sealable container.[6][9]

    • For solutions of this compound, use a clearly labeled, leak-proof container.[9]

    • Label the waste container clearly with the full chemical name ("this compound"), concentration (if in solution), and the words "Non-Hazardous Waste" or as otherwise directed by your EHS.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the container is kept closed except when adding waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department following their established procedures.[6]

Important Note on Drain and Trash Disposal: While some non-hazardous, water-soluble chemicals may be approved for drain or regular trash disposal in very small quantities, this should never be done without the explicit prior written approval from your institution's EHS department.[10][11] Unauthorized disposal can lead to regulatory violations and environmental harm.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance classified as hazardous by the SDS? consult_sds->is_hazardous consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste is_hazardous->consult_ehs No follow_hazardous_protocol Follow EHS Protocol for Hazardous Chemical Waste is_hazardous->follow_hazardous_protocol Yes ehs_approval Does EHS permit drain or trash disposal for this specific non-hazardous chemical? consult_ehs->ehs_approval dispose_via_ehs Containerize, Label, and Request EHS Pickup follow_hazardous_protocol->dispose_via_ehs ehs_approval->dispose_via_ehs No drain_disposal Dispose via Drain with copious amounts of water (with EHS approval) ehs_approval->drain_disposal Yes end End: Proper Disposal Complete dispose_via_ehs->end drain_disposal->end

References

Personal protective equipment for handling D-Ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Ribose 5-Phosphate

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.

Body Part Required PPE Specifications & Rationale
Eyes Safety glasses with side shields or chemical safety gogglesProtects eyes from potential splashes of solutions and airborne particles of the powdered form.[1][2]
Hands Nitrile or latex glovesPrevents direct skin contact with the chemical. Gloves should be inspected for integrity before use and changed regularly.[2][3]
Body Laboratory coatProtects skin and personal clothing from accidental spills.[2]
Respiratory Dust mask (e.g., N95) or respiratorRecommended when handling the powdered form to avoid inhalation of airborne particles.[4] Not generally required for solutions.[2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area.

  • Avoid contact with skin and eyes.[1]

  • When handling the powdered form, take precautions to prevent dust formation.[1][5]

  • Use dedicated and clean equipment to avoid cross-contamination.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place. For long-term stability, refer to the manufacturer's instructions, which typically recommend storage at -20°C.[6]

First-Aid Measures

In the event of accidental exposure, follow these first-aid procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

Accidental Release and Disposal Plan

Accidental Release: In the case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[1] Avoid generating dust.[1] Ensure adequate ventilation.

Disposal: Waste disposal methods must be in accordance with local, regional, and national regulations.[1]

  • Unused Product: Do not dispose of down the drain unless permitted by local regulations. Consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.[2]

  • Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with the chemical should be disposed of in a designated chemical waste container.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area prep_ppe->prep_area handle_weigh Weigh solid this compound (minimize dust) prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve post_clean Clean work area and equipment handle_dissolve->post_clean After use post_dispose Dispose of waste in designated containers post_clean->post_dispose post_wash Wash hands thoroughly post_dispose->post_wash store_seal Seal container tightly post_wash->store_seal If storing remaining chemical store_temp Store at recommended temperature store_seal->store_temp

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.